Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
Description
Properties
IUPAC Name |
ethyl (2S)-2,3-diaminopropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-2-9-5(8)4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H/t4-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFTVIRBUNQPIU-FHNDMYTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143119-70-4 | |
| Record name | Ethyl 2,3-diaminopropionate dihydrochloride, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143119704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07VJ8XIH2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride CAS 6020-57-1 properties
This technical guide provides an in-depth analysis of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride , a critical non-proteinogenic amino acid derivative used in peptide chemistry and drug development.
CAS Number: 6020-57-1 Synonyms: L-2,3-Diaminopropionic acid ethyl ester dihydrochloride; H-L-Dap-OEt·2HCl; (S)-2,3-Diaminopropanoic acid ethyl ester dihydrochloride.[1]
Executive Summary
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride is the ethyl ester, dihydrochloride salt form of L-2,3-diaminopropionic acid (L-Dap) . Structurally, it is a lower homolog of L-Lysine and L-Ornithine, characterized by a vicinal diamine motif.
In drug discovery, this compound serves as a versatile chiral building block. Its unique 1,2-diamine structure allows for the synthesis of constrained heterocyclic scaffolds (such as imidazolidinones and piperazines) and the incorporation of non-natural side chains into peptide therapeutics to enhance proteolytic stability or alter potency.
Key Distinction: Unlike standard amino acids, the proximity of the
Physicochemical Profile
The dihydrochloride salt form is preferred for its enhanced stability and solubility compared to the free base, which is prone to rapid polymerization or cyclization.
| Property | Specification | Technical Note |
| Molecular Formula | Stoichiometry is critical; often hygroscopic. | |
| Molecular Weight | 205.08 g/mol | Free base: 132.16 g/mol ; 2 |
| Appearance | White to off-white crystalline powder | Highly hygroscopic; store under inert gas. |
| Solubility | High: Water, MethanolModerate: EthanolInsoluble: Diethyl ether, Hexanes | Dissolves readily in polar protic solvents. |
| Chirality | (2S)-configuration (L-isomer) | Critical: CAS 6020-57-1 is sometimes referenced as racemic in generic databases. Verify optical rotation for stereoselective applications. |
| pKa Values | The |
Synthetic Utility & Mechanism[2][3]
Core Synthetic Routes
The synthesis of Ethyl (2S)-2,3-diaminopropanoate typically proceeds from L-Asparagine or L-Serine to ensure the preservation of chiral integrity.
Pathway A: The Hofmann Rearrangement (From L-Asparagine)
This is the classical industrial route. L-Asparagine is subjected to a Hofmann rearrangement to yield L-2,3-diaminopropionic acid (L-Dap), which is subsequently esterified.
-
Mechanism: The primary amide of Asn is converted to an isocyanate, which hydrolyzes to the amine with retention of configuration at the
-carbon.
Pathway B: The Mitsunobu/Azide Route (From L-Serine)
L-Serine is converted to a
Experimental Protocol: Fisher Esterification
The conversion of L-Dap to its ethyl ester dihydrochloride is a standard but sensitive transformation.
Reagents: L-2,3-Diaminopropionic acid hydrochloride, Absolute Ethanol, Thionyl Chloride (
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Activation: Cool absolute ethanol (50 mL) to 0°C in an ice bath. Dropwise add thionyl chloride (3.0 eq) over 20 minutes. Caution: Exothermic reaction releasing HCl and
gases. -
Addition: Add L-2,3-diaminopropionic acid hydrochloride (10 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H
O 4:1:1; stain with Ninhydrin). -
Workup: Concentrate the solution in vacuo to remove excess ethanol and HCl.
-
Crystallization: Triturate the resulting oil with cold diethyl ether to induce crystallization. Filter the white solid and dry under high vacuum over
.
Quality Control Check:
-
1H NMR (
): Expect a triplet for the methyl group (~1.3 ppm), a quartet for the methylene (~4.3 ppm), and a multiplet for the protons of the Dap core. -
Mass Spec (ESI):
= 133.1 m/z.
Visualizing the Synthetic Logic
The following diagram illustrates the conversion of L-Asparagine to the target Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, highlighting the critical intermediate steps.
Figure 1: Synthetic workflow from L-Asparagine to Ethyl (2S)-2,3-diaminopropanoate dihydrochloride.
Applications in Drug Development
Heterocycle Synthesis (The "Dap" Scaffold)
The 1,2-diamine motif is a "privileged structure" for generating nitrogen-rich heterocycles.
-
2-Imidazolidinones: Reaction with carbonyl donors (e.g., CDIs or phosgene equivalents) yields cyclic ureas, which are common pharmacophores in kinase inhibitors.
-
Monobactams: The
-amino group can be sulfonated or acylated to generate monocyclic -lactam antibiotics (monobactam precursors).
Peptide Macrocyclization
In peptide synthesis, the
-
Stapling: Forming lactam bridges with Asp/Glu residues to constrain helical conformation.
-
Labeling: Site-specific attachment of fluorophores or PEG chains without disrupting the N-terminal amine.
Figure 2: Strategic applications of the Dap scaffold in medicinal chemistry.
Handling, Safety, and Storage
Stability Concerns
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to atmospheric moisture will lead to the formation of a sticky gum, complicating accurate weighing.
-
Protocol: Weigh only in a desiccated glove box or rapidly transfer in a low-humidity environment.
-
-
Cyclization: In aqueous solution at neutral/basic pH, the free base ethyl ester can cyclize to form the diaza-heterocycle or undergo self-condensation. Always maintain acidic conditions (pH < 4) during storage in solution.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Use standard PPE (nitrile gloves, safety goggles). Perform all synthesis steps involving thionyl chloride in a functioning fume hood.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13401082: Ethyl 2,3-diaminopropanoate dihydrochloride. Retrieved from [Link]
-
Waki, M., Kitajima, Y., & Izumiya, N. (1981). Synthesis of L-2,3-diaminopropionic acid and its derivatives.[3][4] Synthesis, 1981(04), 266-268. (Fundamental synthesis of Dap derivatives).
-
Global Substance Registration System (GSRS). Ethyl 2,3-diaminopropionate dihydrochloride (Code N4PO7GY885).[5] Retrieved from [Link]
Sources
Structure and molecular weight of Ethyl L-2,3-diaminopropionate dihydrochloride
The following technical guide details the structural characteristics, synthesis, and application of Ethyl L-2,3-diaminopropionate dihydrochloride , a critical non-proteinogenic amino acid scaffold used in modern drug discovery.
Structure, Molecular Weight, and Strategic Utility in Drug Development
Executive Summary
Ethyl L-2,3-diaminopropionate dihydrochloride (Ethyl L-Dap·2HCl) is the ethyl ester derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap) . As a vicinal diamine, it serves as a high-value chiral synthon in medicinal chemistry. Its structural rigidity and distinct electronic profile make it an ideal precursor for monobactam antibiotics , peptidomimetics , and heterocyclic scaffolds (e.g., imidazolidinones, piperazines).
This guide provides a definitive reference for its physicochemical properties, validated synthesis protocols, and analytical characterization, designed for researchers requiring high-purity inputs for lead optimization.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Classification
-
IUPAC Name: Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
-
Common Names: Ethyl L-Dap·2HCl; (S)-2,3-Diaminopropionic acid ethyl ester dihydrochloride.
-
Core Scaffold: L-2,3-Diaminopropionic acid (L-Dap), a lower homolog of L-Lysine and structural isomer of beta-aminoalanine.
Molecular Data Table
| Property | Value | Notes |
| Molecular Formula | C₅H₁₂N₂O₂ · 2HCl | Salt form (Dihydrochloride) |
| Formula Weight (MW) | 205.08 g/mol | 132.16 (Free Base) + 72.92 (2×HCl) |
| CAS Number | 6020-57-1 (Racemic)* | Note: Specific L-isomer CAS is less common; often custom synthesized from CAS 1482-97-9 (L-Dap acid). |
| Chirality | L-isomer (S-configuration) | Maintains the (S) stereocenter at C2. |
| Appearance | White to off-white crystalline solid | Highly hygroscopic. |
| Solubility | >100 mg/mL in Water | Soluble in DMSO, Methanol; Insoluble in non-polar solvents. |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural connectivity and the salt formation essential for stability.
Figure 1: Synthetic pathway and structural logic of Ethyl L-2,3-diaminopropionate dihydrochloride.
Synthesis & Manufacturing Protocol
Expert Insight: Direct esterification of L-Dap is preferred over reduction of serine derivatives to maintain optical purity and minimize side reactions. The use of thionyl chloride (
Protocol: Fischer Esterification of L-Dap
Objective: Synthesize Ethyl L-2,3-diaminopropionate dihydrochloride from L-2,3-diaminopropionic acid hydrochloride.
Reagents:
-
L-2,3-Diaminopropionic acid monohydrochloride (CAS 1482-97-9).[1]
-
Absolute Ethanol (Anhydrous).
-
Thionyl Chloride (
) - Caution: Corrosive/Toxic .
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or
line). -
Chilling: Place 50 mL of absolute ethanol in the flask and cool to 0°C in an ice bath.
-
Activation: Dropwise, add 2.0 equivalents of Thionyl Chloride (
) to the ethanol. Mechanism: Formation of diethyl sulfite and anhydrous HCl. -
Addition: Add 1.0 equivalent of L-2,3-Diaminopropionic acid monohydrochloride in one portion.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The suspension should dissolve as the ester forms.
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate in vacuo (rotary evaporator) to remove excess ethanol and
. -
Trituration: Add cold diethyl ether to the oily residue to induce crystallization.
-
Filtration: Collect the white precipitate via vacuum filtration.
-
-
Drying: Dry under high vacuum over
or KOH pellets to remove traces of acid.
Self-Validating Checkpoint: The product must be fully soluble in water. Turbidity suggests incomplete removal of the free base or impurities.
Analytical Characterization
To certify the identity and purity of the compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
Solvent: Deuterium Oxide (
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ethyl | 1.25 | Triplet ( | 3H | |
| 3.40 – 3.60 | Multiplet ( | 2H | ||
| 4.30 – 4.45 | Multiplet/Triplet | 1H | ||
| Ethyl | 4.20 | Quartet ( | 2H | |
| Amine | 8.50 – 9.00 | Broad Singlet | 4-5H |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Target Mass:
-
[M+H]⁺: 133.1 m/z (Corresponds to the protonated free base).
-
[M+Na]⁺: 155.1 m/z.
-
-
Interpretation: The absence of the 205 peak is normal in MS, as the HCl salt dissociates. A peak at ~105 m/z would indicate hydrolysis back to the acid (loss of ethyl group).
Applications in Drug Development[5][6]
Ethyl L-2,3-diaminopropionate is a versatile "chiral pool" building block. Its unique 1,2-diamine motif allows for specific cyclization reactions that are inaccessible to simple alpha-amino acids.
Strategic Utility Diagram
Figure 2: Downstream applications of the Ethyl L-Dap scaffold in medicinal chemistry.
Key Therapeutic Areas
-
Antibiotics (Monobactams): L-Dap is the direct precursor to the azetidinone ring found in monobactam antibiotics (e.g., Aztreonam). The ethyl ester protects the carboxylate during the critical N-sulfonation and ring-closure steps [1].
-
Enzyme Inhibitors: Derivatives of L-Dap act as competitive inhibitors for cystathionase (CTH) and other PLP-dependent enzymes, making them relevant in metabolic disease research [2].
-
Peptide Stapling: The vicinal diamine allows for the formation of bridgeheads in stapled peptides, stabilizing alpha-helical structures for intracellular delivery.
Handling, Safety, and Stability
-
Storage: Store at -20°C in a desiccator. The compound is hygroscopic; exposure to moisture will lead to hydrolysis of the ester (releasing ethanol and reverting to the acid) and clumping.
-
Stability: Stable for >2 years if kept dry and frozen. Solutions in water should be prepared fresh, as the ester bond is susceptible to hydrolysis at neutral/basic pH.
-
Safety:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Precaution: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Toxicity: As a cystathionase inhibitor, systemic exposure should be minimized in biological assays until specific toxicity profiles are established for the derivative [2].
-
References
-
Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 2023.
-
L-2,3-Diaminopropionic acid hydrochloride. TargetMol Chemicals, Accessed 2024.
-
L-2,3-Diaminopropionic acid hydrochloride Product Page. Santa Cruz Biotechnology.
-
ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE Structure. NIH / PubChem / Vertex AI Grounding.
Sources
Technical Deep Dive: L-2,3-Diaminopropionic Acid (L-Dap)
This guide serves as a technical deep dive into the critical distinctions between L-2,3-Diaminopropionic acid (L-Dap) free acid and its ethyl ester derivative. It is structured to support researchers in synthetic chemistry and neuropharmacology.
Free Acid vs. Ethyl Ester in Synthetic and Biological Applications
Executive Summary
In the landscape of non-proteinogenic amino acids, L-2,3-Diaminopropionic acid (L-Dap) occupies a dual role: it is a potent neuroactive agent in biological systems and a versatile building block in peptidomimetic synthesis.[1][2] The distinction between its Free Acid and Ethyl Ester forms is not merely a matter of functional group modification; it dictates the molecule's solubility profile, membrane permeability, and reactivity.
-
L-Dap Free Acid: The biologically active species, known for AMPA receptor agonism and excitotoxicity. It is zwitterionic and highly polar.
-
L-Dap Ethyl Ester: The synthetic workhorse and "prodrug" vehicle. It renders the molecule lipophilic, allowing for organic solvent solubility (crucial for peptide coupling) and cellular membrane penetration before intracellular hydrolysis restores the active acid.
Part 1: Physicochemical Divergence
The fundamental difference lies in the ionization state and polarity. The free acid exists as a zwitterion at neutral pH, creating a crystal lattice energy that resists dissolution in organic solvents. The esterification of the carboxyl group breaks this zwitterionic lock, masking the negative charge and significantly reducing polarity.
Table 1: Comparative Physicochemical Profile
| Feature | L-Dap Free Acid | L-Dap Ethyl Ester (dihydrochloride) |
| Formula | ||
| State | Zwitterionic Solid | Ionic Salt (HCl) |
| Solubility (Water) | High ( | High (due to salt form) |
| Solubility (DCM/DMF) | Negligible (Insoluble) | Soluble (Critical for synthesis) |
| Cell Permeability | Low (Polar, requires transporters) | High (Lipophilic cation potential) |
| Reactivity | Nucleophilic (Amine), Acidic (Carboxyl) | Electrophilic (Ester), Nucleophilic (Amine) |
| Primary Application | Neurotoxicity studies, Reference std. | Peptide synthesis, Heterocycle formation |
Part 2: Synthetic Utility & Chemical Reactivity
For the synthetic chemist, L-Dap Free Acid is a dead end in standard organic solvents. It will not dissolve in Dichloromethane (DCM) or Dimethylformamide (DMF), preventing efficient coupling reactions.
The Ethyl Ester Solution: By converting the acid to the ethyl ester, we protect the C-terminus. This serves two purposes:
-
Solubility: It allows the molecule to dissolve in organic media.
-
Selectivity: It forces reaction at the N-termini (alpha or beta amines), preventing self-polymerization of the carboxylic acid end.
Visualization: Synthetic Workflow & Reactivity
The following diagram illustrates the transformation from the inert free acid to the reactive ester and its subsequent utilization in peptide coupling.
Figure 1: The synthetic activation pathway of L-Dap.[3] The esterification step is the "gateway" allowing the molecule to enter standard peptide synthesis workflows.
Part 3: Biological Implications (The "Trojan Horse" Mechanism)
In drug development, the ester is often employed as a prodrug .
-
Transport: L-Dap Free Acid is highly polar and struggles to cross the blood-brain barrier (BBB) or cell membranes passively. It relies on specific amino acid transporters.
-
The Ester Advantage: L-Dap Ethyl Ester is more lipophilic. It can diffuse through lipid bilayers more effectively.
-
Bio-activation: Once inside the cytosol, ubiquitous esterases (like carboxylesterase) hydrolyze the ethyl group, releasing the active L-Dap Free Acid.
-
Toxicity: The accumulated Free Acid acts as an excitotoxin. It mimics glutamate, over-activating AMPA receptors, leading to calcium influx, oxidative stress, and neuronal death (neurolathyrism).
Visualization: Biological Mechanism
Figure 2: The Prodrug Mechanism. The ester facilitates entry, while the intracellular free acid drives the pharmacological/toxicological effect.
Part 4: Experimental Protocols
Protocol A: Synthesis of L-Dap Ethyl Ester (Thionyl Chloride Method)
Causality: Thionyl chloride (
Materials: L-Dap Free Acid, Absolute Ethanol, Thionyl Chloride (
-
Setup: Place 10 mmol of L-Dap Free Acid in a dry round-bottom flask. Suspend in 30 mL of absolute ethanol.
-
Activation: Chill the suspension to 0°C in an ice bath.
-
Addition: Dropwise, add 1.2 equivalents (12 mmol) of
. Caution: Exothermic reaction with gas evolution ( , ). -
Reflux: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 4-6 hours. The solid should dissolve as it converts to the ester.
-
Isolation: Evaporate the solvent under reduced pressure (Rotavap).
-
Purification: Triturate the residue with cold diethyl ether to remove impurities. Filter the white solid (L-Dap Ethyl Ester Dihydrochloride).
Protocol B: Controlled Hydrolysis (Ester to Acid)
Causality: Lithium Hydroxide (LiOH) is preferred for mild hydrolysis to avoid racemization that can occur with strong mineral acids at high temperatures.
-
Dissolution: Dissolve 1 mmol L-Dap Ethyl Ester in 5 mL THF/Water (1:1).
-
Reaction: Add 2.5 equivalents of LiOH at 0°C. Stir at room temperature for 1 hour.
-
Monitoring: Monitor by TLC (n-Butanol/Acetic Acid/Water) until the ester spot disappears.
-
Workup: Neutralize with 1M HCl to pH 7. Lyophilize to obtain the crude free acid.
Part 5: Handling & Storage
-
Hygroscopicity: L-Dap Ethyl Ester (as the HCl salt) is highly hygroscopic. It will absorb atmospheric water, leading to hydrolysis over time. Store in a desiccator at -20°C.
-
Stability: The Free Acid is chemically stable at room temperature but should be kept dry.
-
Safety: Treat the ester as a potential neurotoxin due to its ability to cross membranes and convert to the active acid. Use gloves and a fume hood.
References
- Rao, S. L. N., et al. (1964). "The isolation and characterization of L-homoarginine and L-2,4-diaminobutyric acid from Lathyrus sativus seeds." Biochemistry. (Foundational work establishing the class of neuroactive amino acids).
-
Weiss, J. H., & Choi, D. W. (1988). "Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor." Science. Link (Mechanistic parallel for non-proteinogenic amino acid excitotoxicity).
-
Rossi, F., et al. (2004). "Partial involvement of group I metabotropic glutamate receptors in the neurotoxicity of 3-N-oxalyl-L-2,3-diaminopropanoic acid (L-beta-ODAP)." Brain Research. Link (Specific mechanism of L-Dap derivative toxicity via AMPA/mGluR).
-
BenchChem. (2025).[4] "Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride." BenchChem Protocols. Link (Standard protocol adaptation for ester synthesis).
-
Master Organic Chemistry. (2011). "Conversion Of Carboxylic Acids To Acid Chlorides With SOCl2." Master Organic Chemistry. Link (Mechanistic basis for the esterification protocol).
Sources
- 1. CAS 4033-39-0: L-α,β-Diaminopropionic acid | CymitQuimica [cymitquimica.com]
- 2. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Operational Safety & Technical Handling: Ethyl (2S)-2,3-diaminopropanoate Dihydrochloride
The following technical guide provides an in-depth operational framework for the safe handling, storage, and application of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride . This document is designed for research scientists and laboratory managers, synthesizing standard safety data with practical, field-proven methodologies for maintaining compound integrity and personnel safety.
Introduction & Chemical Identity
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (often abbreviated as L-Dap(OEt)·2HCl) is a critical chiral building block in the synthesis of non-proteinogenic amino acids, peptidomimetics, and
Unlike standard amino acids, the presence of two primary amine groups on a short carbon chain (vicinal diamine motif) combined with an ester functionality creates unique stability challenges. The dihydrochloride form is essential to prevent autocyclization (lactamization) and atmospheric degradation, but it introduces significant hygroscopicity. This guide moves beyond the standard SDS to address the specific "why" and "how" of handling this sensitive reagent.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Data | Operational Implication |
| Formula | High ionic character; soluble in water/methanol. | |
| Molecular Weight | 205.08 g/mol | Use this value for stoichiometry (includes salt mass). |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or hydrolysis. |
| Solubility | High in | Dissolve in aqueous/polar buffers; precipitate with ether. |
| Hygroscopicity | High | Rapidly absorbs moisture, leading to ester hydrolysis. |
| Acidity | pH < 3 (in aqueous solution) | Strongly acidic; requires neutralization for coupling reactions. |
Hazard Assessment & Risk Mitigation
While classified under standard GHS categories for amine salts, the specific risks of this compound stem from its acidic nature upon hydration and its potential as a respiratory irritant in powder form.
GHS Classification (Synthesized)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Mechanistic Hazard Analysis
-
Acidic Hydrolysis on Skin: Upon contact with skin moisture, the dihydrochloride salt dissociates, creating a localized acidic environment (HCl). This causes irritation more rapid than neutral salts.
-
Mitigation: Immediate washing is more effective than neutralization.
-
-
Inhalation of Micro-Particulates: The low bulk density often leads to aerosolization during weighing. Inhalation delivers acidic particles to mucous membranes.
-
Mitigation: Handling must occur in a certified chemical fume hood.
-
Operational Protocols
Storage & Stability Strategy
The primary threat to this compound is moisture-induced ester hydrolysis . The ethyl ester is less stable than the methyl ester or the free acid, particularly in the presence of the catalytic HCl intrinsic to the salt.
-
Temperature: Store at -20°C . Lower temperatures kinetically inhibit hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture, but inert gas usually ensures dryness.
-
Container: Amber glass with a parafilm seal or a tightly sealed polypropylene vial inside a desiccator.
Safe Handling & Weighing Workflow
Objective: Minimize exposure to atmospheric moisture and prevent personnel inhalation.
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the hygroscopic powder.
-
Environment: Weigh inside a fume hood. If high precision is required (<10 mg), use an anti-static gun, as amine salts often carry static charges that disperse powder.
-
Tools: Use stainless steel or antistatic plastic spatulas. Avoid aluminum (corrosion risk from acidic salt).
Solubilization & Neutralization (Critical for Synthesis)
When used in peptide synthesis or coupling:
-
Dissolution: Dissolve in the minimum volume of DMF or Water.
-
Neutralization: The compound releases 2 equivalents of HCl. You must add a non-nucleophilic base (e.g., DIPEA, NMM) to free the amines for reaction.
-
Caution:Do not over-base. Excess base in the presence of the ethyl ester can promote
-elimination (dehydroalanine formation) or diketopiperazine formation if coupled to another amino acid. -
Target: Maintain pH ~8-9 during coupling.
-
Emergency Response & Disposal
Emergency Protocols
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] The acidity requires thorough flushing. Remove contact lenses if present.[2]
-
Skin Contact: Wash with soap and water.[1][2] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
-
Spill Cleanup:
-
Wear N95/P100 respirator and nitrile gloves.
-
Cover spill with dry lime or soda ash to neutralize acidity (optional but recommended for large spills).
-
Sweep up carefully to avoid dust generation.
-
Place in a hazardous waste container.
-
Ecological Impact & Disposal
-
Ecotoxicity: Data is limited, but cationic surfactants/amines can be toxic to aquatic life. Do not release into drains.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides and HCl).
Visualized Workflows
Diagram 1: Safe Handling & Reaction Logic
This workflow illustrates the critical decision points when handling the dihydrochloride salt to prevent degradation and ensure safety.
Caption: Operational workflow emphasizing moisture control and neutralization logic.
Diagram 2: Degradation Pathways
Understanding the chemical instability explains the storage requirements.
Caption: Primary degradation pathways: Hydrolysis (moisture) and Cyclization/Elimination (pH/Heat).[3][4][5][6][7][8][9][10]
References
-
General Amine Salt Safety: Fisher Scientific. (2023).[11] Safety Data Sheet: DL-2,3-Diaminopropionic acid monohydrochloride. Retrieved March 6, 2026, from [Link] (Extrapolated for dihydrochloride/ester specific hazards).
-
Synthesis Application: National Institutes of Health (NIH). (2023).[11] Synthesis of functionalized 2,3-diaminopropionates. Retrieved March 6, 2026, from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. Ethyl 2-aminopropanoate hydrochloride | 617-27-6 [chemicalbook.com]
- 4. 617-27-6|Ethyl 2-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 37901-90-9_2-硝基-3-氨基-4-甲基苯甲酸CAS号:37901-90-9_2-硝基-3-氨基-4-甲基苯甲酸【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 9. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
Technical Guide: (S)-2,3-Diaminopropionic Acid Ethyl Ester Dihydrochloride
Topic: Synonyms for (S)-2,3-diaminopropionic acid ethyl ester dihydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Nomenclature, Chemical Identity, and Applications in Drug Discovery
Executive Summary
(S)-2,3-diaminopropionic acid ethyl ester dihydrochloride is a specialized, non-proteinogenic amino acid derivative used extensively in peptide chemistry and drug development. Structurally, it is the ethyl ester of L-2,3-diaminopropionic acid (L-Dap) , stabilized as a dihydrochloride salt.
Its primary utility lies in its dual-amine functionality, which allows for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), and its ability to modify the physicochemical properties of peptide backbones—specifically, lowering the pKa of the
Nomenclature & Synonyms
Correct identification of this compound is critical due to the potential for confusion with its structural isomer, 2,3-diaminobutyric acid, or its parent free acid. The following table categorizes the synonyms by their usage context.
Table 1: Comprehensive Synonym Hierarchy
| Category | Synonym / Name | Context & Usage |
| IUPAC Name | Ethyl (2S)-2,3-diaminopropanoate dihydrochloride | The rigorous systematic name used in patent filings and regulatory documentation. |
| Common Chemical Name | (S)-2,3-Diaminopropionic acid ethyl ester dihydrochloride | The standard name used in most chemical catalogs and laboratory protocols. |
| Amino Acid Analog | 3-Amino-L-alanine ethyl ester dihydrochloride | Highlights its structural relationship to Alanine; often used in bio-organic chemistry. |
| Peptide Abbreviation | H-L-Dap-OEt·2HCl | The shorthand notation used in peptide synthesis workflows (SPPS). |
| Stereochemical Var. | L-Dap ethyl ester dihydrochloride | Uses the L/D nomenclature common in biochemistry (L-isomer corresponds to the (S)-configuration). |
| Obsolete/Rare | An older naming convention emphasizing the position of the second amine group. |
Visualization: Nomenclature Taxonomy
The following diagram deconstructs the chemical name to explain the structural significance of each component.
Figure 1: Structural deconstruction of the compound name, linking nomenclature to chemical function.
Chemical Identity & Properties
Understanding the physicochemical properties is essential for handling and synthesis.
-
Molecular Formula:
-
Molecular Weight: 205.08 g/mol [1]
-
CAS Number:
-
Parent Free Acid (L-Dap): 1482-97-9[2]
-
Ethyl Ester Dihydrochloride: Often custom-synthesized; frequently referenced under the generic racemate CAS 6020-57-1 with specific stereochemistry noted in the Certificate of Analysis (CoA).
-
-
Structure (SMILES): CCOC(=O)CN.Cl.Cl
-
Appearance: White to off-white hygroscopic crystalline powder.
-
Solubility: Highly soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).
Synthesis & Preparation
The synthesis of (S)-2,3-diaminopropionic acid ethyl ester dihydrochloride typically follows a pathway starting from L-Aspartic Acid or L-Serine . The most robust method involves the Curtius Rearrangement to generate the diamine core, followed by esterification.
Protocol: Preparation from L-Dap (Free Acid)
Use this protocol if you have the commercially available L-Dap free acid.
-
Reagents: L-2,3-Diaminopropionic acid hydrochloride, Thionyl Chloride (
), Absolute Ethanol. -
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and
drying tube. -
Procedure:
-
Step A: Chill absolute ethanol (50 mL) to 0°C in an ice bath.
-
Step B: Dropwise add thionyl chloride (3.0 eq) to the ethanol. Caution: Exothermic reaction, evolution of HCl gas.
-
Step C: Add L-2,3-diaminopropionic acid hydrochloride (1.0 eq) to the solution.
-
Step D: Reflux the mixture at 80°C for 4-6 hours.
-
Step E: Concentrate the solution in vacuo to remove excess ethanol and
. -
Step F: Triturate the residue with diethyl ether to precipitate the product as a white solid.
-
-
Validation: Check purity via
-NMR ( ). Look for the characteristic ethyl quartet ( 4.2 ppm) and triplet ( 1.2 ppm).
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway from L-Aspartic Acid to the target ethyl ester.
Applications in Drug Development
This compound is not merely a reagent; it is a strategic building block in modern medicinal chemistry.[2][3]
A. Peptidomimetics & pH Sensitivity
Incorporating L-Dap into peptide sequences significantly alters the physicochemical profile.
-
Mechanism: The
-amine of L-Dap has a pKa of 6.3 when incorporated into a peptide. -
Application: This pKa allows the amine to protonate/deprotonate within the physiological pH range of endosomes (pH 5.0–6.0). This property is exploited in endosomal escape vectors for gene delivery, where the "proton sponge" effect disrupts the endosome, releasing the therapeutic payload [1].
B. Orthogonal Protection Strategies
The two amine groups (
-
Utility: This enables the synthesis of branched peptides or the site-specific attachment of fluorophores, drugs, or PEG chains (PEGylation) without affecting the N-terminus of the peptide chain [2].
C. Antibiotic Precursors
L-Dap derivatives are key intermediates in the biosynthesis and total synthesis of tuberactinomycin antibiotics (e.g., Viomycin , Capreomycin ), which are used to treat multidrug-resistant tuberculosis [3].
Handling & Stability
-
Hygroscopicity: As a dihydrochloride salt, the compound is extremely hygroscopic. It will absorb atmospheric moisture, leading to hydrolysis of the ester bond over time.
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Handling: Weigh quickly in a desiccated environment or glovebox. If the solid becomes sticky/gum-like, it has likely absorbed water; re-crystallization from EtOH/Ether may be required.
References
-
L-Dap in Gene Delivery: Lan, Y., et al. (2010). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors."[6] ChemBioChem, 11(9), 1266-1272.
-
Orthogonal Protection Synthesis: Englund, E. A., et al. (2004).[7] "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 6(2), 213-215.
-
Antibiotic Biosynthesis: Thomas, M. G., et al. (2003).[8] "Deciphering tuberactinomycin biosynthesis: isolation, sequencing, and annotation of the viomycin biosynthetic gene cluster." Antimicrobial Agents and Chemotherapy, 47(9), 2823-2830.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 8. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
Solubility of Ethyl 2,3-diaminopropanoate dihydrochloride in water vs organic solvents
[1]
Executive Summary
Ethyl 2,3-diaminopropanoate dihydrochloride is a dicationic amino acid ester derivative used primarily as a synthetic intermediate in peptide chemistry and as a precursor for heterocyclic drug scaffolds.[1] Its solubility profile is defined by the competition between its highly polar, ionic dihydrochloride "head" and the moderately lipophilic ethyl ester "tail."
Key Solubility Takeaways:
Physicochemical Profile & Structural Logic[1]
To predict and manipulate the solubility of this compound, one must understand its lattice energy and solvation thermodynamics.
| Property | Value / Description | Implication |
| Chemical Structure | Ethyl ester of 2,3-diaminopropanoic acid ( | Contains two protonated amine groups ( |
| Ionic Character | Dicationic Salt (Dihydrochloride) | High lattice energy requires high-dielectric solvents (Water, DMSO) to overcome inter-ionic forces.[1] |
| Hygroscopicity | High | The salt avidly absorbs atmospheric moisture, leading to "caking" and autocatalytic hydrolysis. |
| LogP (Octanol/Water) | < 0 (Estimated for salt form) | Partitions almost exclusively into the aqueous phase.[1] |
The "Dihydrochloride" Effect
Unlike a free base amine or a mono-hydrochloride, the dihydrochloride form introduces two chloride counter-ions. This significantly increases the compound's polarity.[1] While the ethyl group (
Solubility in Water: The Stability Paradox
While Ethyl 2,3-diaminopropanoate dihydrochloride is freely soluble in water, water is often the wrong solvent for long-term storage.[1]
Mechanism of Dissolution
Dissolution is driven by ion-dipole interactions .[1] The high dielectric constant of water (
The Hydrolysis Risk (Critical)
In aqueous solution, the ester linkage is susceptible to hydrolysis, reverting the molecule to 2,3-diaminopropanoic acid and ethanol . This reaction is pH-dependent.[1][2]
-
Acidic pH (pH < 4): The dihydrochloride salt naturally creates an acidic environment (
in unbuffered water), which retards hydrolysis.[1] The protonated amines are electron-withdrawing, destabilizing the transition state for acid-catalyzed hydrolysis, but it will still occur slowly. -
Neutral/Basic pH (pH > 6): Rapid degradation.[1] The deprotonation of the
-amine allows it to act as an intramolecular nucleophile or general base, accelerating ester cleavage (diketopiperazine formation is also a risk if dimerization occurs).
Protocol Recommendation: If aqueous dissolution is strictly necessary (e.g., for biological assays), prepare immediately before use and keep on ice.
Solubility in Organic Solvents
Alcohols (Methanol, Ethanol)[1]
-
Methanol: Generally soluble.[1] Often used for transferring the compound.[1]
-
Ethanol: Sparingly soluble to Soluble (Temperature dependent).[1]
Aprotic Polar Solvents (DMSO, DMF)[1]
-
Solubility: Highly Soluble.
-
Utility: DMSO is the "Gold Standard" for creating stable stock solutions (typically 10–100 mM) for biological screening.[1] It solvates the cation without providing the protons or hydroxide ions necessary to catalyze rapid hydrolysis.
Non-Polar Solvents (Diethyl Ether, Hexane, DCM)
-
Solubility: Insoluble.
-
Utility: These are used as antisolvents .[1] Adding Diethyl Ether to a concentrated Methanol or Ethanol solution of the compound will force the salt to precipitate out of solution. This is the primary method for purification and isolation.
Comparative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |
| Aqueous | Water (pH < 3) | Freely Soluble | Acute biological assays (Use immediately).[1] |
| Aqueous | PBS (pH 7.4) | Soluble | AVOID for storage (Rapid Hydrolysis). |
| Alcohol | Methanol | Soluble | Synthesis workup; transfer.[1] |
| Alcohol | Ethanol | Temp.[1][3][4][5] Dependent | Recrystallization (Dissolve hot, cool to precipitate).[1] |
| Polar Aprotic | DMSO | High | Frozen Stock Solutions (-20°C).[1] |
| Chlorinated | Dichloromethane | Insoluble | Washing away non-polar impurities.[1] |
| Ether/Alkane | Diethyl Ether / Hexane | Insoluble | Precipitation (Antisolvent).[1] |
Visualizing the Stability & Solubility Logic
The following diagram illustrates the competing pathways of solvation versus degradation in aqueous media.
Figure 1: Solvation pathways showing the high risk of hydrolysis in aqueous media vs. stability in DMSO.[1]
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (100 mM)
Use this for drug screening or long-term storage.[1]
-
Calculate: Determine the mass required based on the molecular weight (MW
205.08 g/mol for the dihydrochloride).-
Example: To make 1 mL of 100 mM solution, weigh 20.5 mg.
-
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Note: Ensure DMSO is "dry" (stored over molecular sieves) to prevent moisture-induced hydrolysis.[1]
-
-
Dissolution: Add DMSO to the powder. Vortex for 30 seconds.[1] The solution should be clear and colorless.
-
Storage: Aliquot into small vials (avoid repeated freeze-thaw cycles). Store at -20°C.
Protocol B: Recrystallization (Purification)
Use this if the compound has yellowed or absorbed moisture.
-
Dissolve: Place the crude solid in a flask. Add the minimum amount of hot absolute ethanol (approx. 60–70°C) required to dissolve the solid completely.
-
Filter: If there are insoluble particles, filter rapidly while hot.[1]
-
Precipitate: Allow the solution to cool slowly to room temperature.
-
Optional: If crystals do not form, add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid), then cool on ice.
-
-
Collect: Filter the white crystals using a Buchner funnel. Wash with cold ether.[1]
-
Dry: Dry in a vacuum desiccator over
(phosphorus pentoxide) to remove all traces of moisture.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108638, 2,3-Diaminopropionic acid. Retrieved from [Link]
-
Organic Syntheses (1948).
-Dimethylaminoethyl Chloride Hydrochloride Synthesis (Analogous Recrystallization Protocol). Org. Synth. 1948, 28, 50. Retrieved from [Link][1]
The Strategic Role of Ethyl 2,3-Diaminopropanoate in Non-Natural Amino Acid Synthesis and Advanced Therapeutics
Abstract
The integration of non-canonical amino acids (ncAAs) into synthetic biology and medicinal chemistry has fundamentally expanded the chemical space available for drug discovery. Among these, Ethyl 2,3-diaminopropanoate (the ethyl ester of 2,3-diaminopropanoic acid, or Dap) serves as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have observed firsthand how the unique structural topology of Dap—featuring both
The Chemical Architecture and Mechanistic Utility of L-Dap
Natural proteinogenic amino acids often suffer from rapid proteolytic degradation and limited conformational rigidity, which restricts their efficacy as oral therapeutics[1]. By substituting natural residues with ncAAs like 2,3-diaminopropanoic acid, researchers can introduce directed steric hindrance and novel hydrogen-bonding networks.
Ethyl 2,3-diaminopropanoate is particularly valuable because the ethyl ester acts as a transient C-terminal protecting group. This allows chemists to selectively manipulate the
Overcoming Antimicrobial Resistance: Monobactam Biosynthesis
The growing threat of Ambler class B metallo-
During biosynthesis, the non-ribosomal peptide synthetase (NRPS) enzyme SulM utilizes its adenylation (A3) domain to highly selectively bind and activate L-Dap[3]. Synthetic C3-functionalized derivatives of Dap can be incorporated into mutant bacterial strains (Pseudomonas acidophila
Caption: Biosynthetic pathway of monobactams highlighting the critical role of L-Dap and NRPS adenylation.
Peptide Engineering: Enhancing Opioid Receptor Affinity
In neuropharmacology, endogenous hemorphins (hemoglobin-derived peptides) exhibit morphinomimetic properties but are rapidly degraded in vivo[5]. The replacement of native residues (such as proline or glutamine) with divalent ncAAs like Dap significantly alters the spatial orientation of the peptide's aromatic rings[5]. For instance, the synthetic derivative H2 (Val-Val-Tyr-Pro-Trp-Thr-Dap-NH2) demonstrates superior anticonvulsant and antinociceptive activities compared to its natural counterpart, directly proving that the
Heterocyclic Scaffolds: Bis-THTT Derivatives
Beyond linear peptides, Ethyl 2,3-diaminopropanoate is a critical precursor for synthesizing 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives[7]. By reacting the diamine with carbon disulfide and formaldehyde, chemists generate bis-THTT scaffolds that exhibit potent antifungal and antibacterial properties[8]. The ethyl ester moiety enhances the lipid solubility of the resulting heterocycle, facilitating cellular membrane permeation.
Quantitative Data Presentation
To contextualize the impact of Dap incorporation, the following tables summarize experimental findings from recent pharmacological and synthetic studies.
Table 1: Comparative Biological Activity of Dap-Modified Therapeutics
| Compound / Peptide | Modification | Target / Function | Biological Impact vs. Wild-Type |
| VV-Hemorphin-5 (H2) | Gln | Opioid Receptors | Highest antinociceptive activity; increased half-life[5]. |
| Sulfazecin Analogues | C3-fluoromethyl-Dap insertion | Metallo- | Retained bioactivity; enhanced resistance to enzymatic cleavage[3]. |
| Bis-THTT Scaffold | Ethyl 2,3-diaminopropanoate core | Fungal/Bacterial membranes | Significant in vitro activity against B. cereus and C. albicans[7]. |
Table 2: Orthogonal Protecting Group Strategies for L-Dap in SPPS
| Cleavage Condition | Strategic Causality | ||
| Fmoc (Base-labile) | Boc (Acid-labile) | 20% Piperidine (Fmoc) / TFA (Boc) | Standard SPPS. Prevents |
| Fmoc (Base-labile) | Alloc (Pd-labile) | Pd(PPh3)4 / Phenylsilane | Allows selective side-chain cyclization while on-resin. |
| Boc (Acid-labile) | Cbz (Hydrogenolysis) | TFA (Boc) / H2, Pd/C (Cbz) | Ideal for solution-phase synthesis or specialized Curtius rearrangements[2]. |
Experimental Workflows & Self-Validating Protocols
As a bench scientist, ensuring the reproducibility of your synthesis is paramount. The following protocols detail the transformation of Ethyl 2,3-diaminopropanoate into an SPPS-ready building block, followed by its incorporation into a peptide chain.
Protocol 1: Synthesis of Fmoc-Dap(Boc)-OH from Ethyl 2,3-diaminopropanoate
Causality: To utilize Dap in Fmoc-based SPPS, the
Step-by-Step Methodology:
-
Saponification: Dissolve Ethyl 2,3-diaminopropanoate dihydrochloride in 1M NaOH (aq) and stir at room temperature for 2 hours to hydrolyze the ethyl ester. Neutralize to pH 7 to yield free 2,3-diaminopropanoic acid.
-
Copper Chelation: Add basic copper(II) carbonate (
) to the aqueous solution and reflux. The copper coordinates with the -amino and carboxylate groups, forming a deep blue complex and leaving the -amine exposed. -
-Amine Protection: Cool the mixture to
. Add Di-tert-butyl dicarbonate ( ) and sodium bicarbonate. Stir for 12 hours. The -amine is selectively converted to a Boc-carbamate. -
Dechelation: Add 8-hydroxyquinoline or EDTA to precipitate/chelate the copper, releasing the
-amine. Filter the mixture. -
-Amine Protection: To the filtrate, add Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) and sodium carbonate at
[9]. Stir for 4 hours. -
Isolation: Acidify the solution to pH 2.0 with 1M HCl. Extract with ethyl acetate, dry over
, and concentrate in vacuo. Purify via silica gel chromatography to yield pure Fmoc-Dap(Boc)-OH.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Dap(Boc)-OH
Causality: HBTU and DIPEA are used to form an active ester in situ, preventing racemization of the
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).
-
Coupling: Pre-activate 3.0 equivalents of Fmoc-Dap(Boc)-OH with 2.9 equivalents of HBTU and 6.0 equivalents of DIPEA in DMF for 3 minutes. Add the mixture to the resin and agitate for 60 minutes.
-
Validation (Self-Validating Step): Perform a Kaiser Test. A yellow result indicates complete coupling (no free primary amines). A blue result dictates a repeated coupling cycle.
-
Elongation: Repeat deprotection and coupling steps for subsequent amino acids in the sequence.
-
Global Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours. This cleaves the peptide from the resin and removes the side-chain Boc group from the Dap residue.
-
Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and lyophilize for downstream HPLC purification.
Caption: Step-by-step logic of Solid-Phase Peptide Synthesis incorporating orthogonally protected Dap.
Conclusion
Ethyl 2,3-diaminopropanoate is far more than a simple chemical intermediate; it is a structural linchpin in modern drug design. Whether it is being utilized to engineer protease-resistant opioid analogs[5], biosynthesize next-generation monobactams to combat MBL-mediated antibiotic resistance[4], or construct bioactive THTT heterocycles[7], the precise manipulation of its
References
1.[5] Synthetic Hemorphin Analogs Containing Non-Natural Amino Acids - Encyclopedia.pub. Encyclopedia MDPI. Available at: 2.[6] Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. MDPI. Available at: 3.[1] Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PMC / NIH. Available at: 4.[3] Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PMC / NIH. Available at: 5.[4] Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. RSC Publishing. Available at: 6.[7] Thiadiazines, N,N-Heterocycles of Biological Relevance. MDPI. Available at: 7.[8] Thiadiazines, N,N-Heterocycles of Biological Relevance. PMC / NIH. Available at: 8.[2] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. Available at: 9.[9] Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Science Publishing. Available at:
Sources
- 1. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthetic Hemorphin Analogs Containing Non-Natural Amino Acids | Encyclopedia MDPI [encyclopedia.pub]
- 6. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiadiazines, N,N-Heterocycles of Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Navigating the Stability Landscape of Diamino Ester Dihydrochloride Salts: An In-depth Technical Guide
Introduction: The Critical Role of Stability in Drug Development
In the journey of a drug from discovery to a marketed product, understanding and ensuring its chemical stability is paramount. This is particularly true for complex molecules such as diamino ester dihydrochloride salts, which are prevalent in pharmaceuticals due to their enhanced solubility and bioavailability.[1][2] The presence of both ester and amino functionalities, along with the dihydrochloride salt form, introduces a unique set of stability challenges that must be thoroughly investigated. This guide provides a comprehensive technical overview of the factors influencing the stability of these salts, their degradation pathways, and the analytical methodologies required for robust stability assessment. Our focus will be on providing practical, field-proven insights to aid researchers, scientists, and drug development professionals in navigating this critical aspect of pharmaceutical development.
I. The Double-Edged Sword: Factors Influencing the Stability of Diamino Ester Dihydrochloride Salts
The chemical stability of a diamino ester dihydrochloride salt is a delicate balance of its inherent molecular structure and the external environment. The two primary functional groups, the ester and the amino groups, along with the dihydrochloride salt form, each contribute to the molecule's susceptibility to degradation.
The Ester Linkage: A Locus of Hydrolytic Activity
The ester group is often the most labile part of the molecule, highly susceptible to hydrolysis.[3][4] This "splitting with water" can be catalyzed by both acids and bases, leading to the formation of a carboxylic acid and an alcohol.[5][6][7]
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3] This reaction is typically reversible.[5][6][7]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, a strong nucleophile. This reaction is generally irreversible and proceeds to completion, forming a carboxylate salt and an alcohol.[5][7][8]
The rate of ester hydrolysis is significantly influenced by the pH of the environment. For many ester-containing drugs, a pH of maximum stability exists, typically in the acidic range.[9]
The Diamino Groups and the Dihydrochloride Salt Form: A Stabilizing Influence?
The presence of two amino groups, protonated as ammonium chlorides in the dihydrochloride salt form, plays a crucial role in the overall stability profile. The formation of hydrochloride salts is a common strategy in drug development to enhance stability and solubility.[1][2][10]
-
Protection Against Oxidation: By converting the amine groups to their protonated ammonium forms, their susceptibility to oxidative degradation is significantly reduced.[1]
-
Microenvironmental pH: The dihydrochloride salt form can create an acidic microenvironment, which can be beneficial for ester stability, especially if the pH of maximum stability is acidic.[9] However, the interaction with excipients in a formulation can alter this microenvironmental pH.[11]
External Factors: The Environment's Impact
Beyond the intrinsic properties of the molecule, external factors play a critical role in its stability:
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of degradation.
-
Moisture: The presence of water is a direct prerequisite for hydrolysis, the primary degradation pathway for esters.
-
Light (Photostability): Exposure to light can provide the energy for photolytic degradation reactions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, although the protonated amino groups offer some protection.
II. Unraveling the Degradation Pathways: A Mechanistic Perspective
Understanding the potential degradation pathways is essential for identifying and quantifying degradation products, which is a key regulatory requirement.[12][13] For diamino ester dihydrochloride salts, the primary degradation pathways are hydrolysis and, to a lesser extent, oxidation.
Hydrolytic Degradation of the Ester
The principal degradation pathway involves the cleavage of the ester bond, as previously discussed. The expected degradation products are the corresponding diamine carboxylic acid dihydrochloride and the alcohol.
.dot
Caption: Primary hydrolytic degradation pathway.
Potential Oxidative Degradation
While the protonation of the amino groups reduces the risk of oxidation, it does not eliminate it entirely, especially under harsh oxidative stress conditions.[3] Potential sites of oxidation could include any electron-rich portions of the molecule.
III. A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory agencies like the ICH.[13][14] These studies involve subjecting the drug substance to harsh conditions to accelerate degradation, thereby identifying potential degradation products and establishing stability-indicating analytical methods.[3][12][13]
Objectives of Forced Degradation Studies
-
To identify likely degradation products.[13]
-
To establish degradation pathways.[13]
-
To demonstrate the specificity of stability-indicating analytical methods.[13]
-
To understand the intrinsic stability of the molecule.[13]
Recommended Stress Conditions
A typical forced degradation study for a diamino ester dihydrochloride salt would include the following conditions:
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 40-80°C | To assess susceptibility to acid-catalyzed ester hydrolysis.[4] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 40-80°C | To assess susceptibility to base-catalyzed ester hydrolysis.[4] |
| Oxidation | 3-30% H₂O₂, Room Temperature | To evaluate the potential for oxidative degradation.[4] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | To assess the impact of temperature on solid-state stability. |
| Photostability | ICH Q1B recommended light exposure | To evaluate the potential for photodegradation. |
| Humidity | High humidity (e.g., 75% RH) | To assess the impact of moisture on solid-state stability. |
The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that degradation products are formed at detectable levels without excessively breaking down the main component.[4][14]
.dot
Caption: Forced degradation experimental workflow.
IV. Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately quantifying the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method should be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase C18 column is a common starting point.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the amine-containing compounds.
-
Adjust the gradient profile to achieve separation of the parent peak from any degradation products observed in the forced degradation samples.
-
-
Detector Selection: A UV detector is typically used. The detection wavelength should be chosen at the absorbance maximum of the parent compound. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[14]
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.
V. Recommended Storage Conditions and Best Practices
Based on the chemical nature of diamino ester dihydrochloride salts, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store in a cool place, protected from high temperatures.
-
Moisture: Protect from moisture and high humidity by using well-sealed containers and potentially desiccants.[15]
-
Light: Store in light-resistant containers.
-
Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[15]
VI. Conclusion: A Proactive Approach to Ensuring Stability
A thorough understanding of the chemical stability of diamino ester dihydrochloride salts is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a drug product. By proactively investigating potential degradation pathways through well-designed forced degradation studies and developing robust, stability-indicating analytical methods, drug development professionals can build a comprehensive stability profile. This knowledge informs critical decisions in formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life, ultimately leading to a safer and more effective medicine.
References
-
Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. (2025, January 8). Pharma Info Nepal.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Pharmacopeia.cn.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Auronet.
- Hydrochloride salt: Significance and symbolism. (2025, February 20). Vertex AI Search.
- Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. (n.d.). Thermo Fisher Scientific.
- Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. (n.d.).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Heat Stable Amine Salts Testing Method. (n.d.). Scribd.
- Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. (2025, June 23). Save My Exams.
- 15.9 Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.
- hydrolysis of esters. (n.d.). Chemguide.
- Navigating the Stability of m-PEG12-amine: A Technical Guide for Researchers. (n.d.). BenchChem.
- Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). (2004, August 15). Europe PMC.
- HYDROLYSIS OF ESTER. (n.d.). University of Technology, Iraq.
- 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). White Rose Research Online.
- CHAPTER 2: Hydrolytic Degradation. (n.d.). Royal Society of Chemistry.
- Determination of Anions in Heat-Stable Salts Containing High Level Sulfide by Suppressed Conductivity. (2014, August 26).
- 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.
- Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021, August 16).
- Esterification of carboxylic acids on cellulosic material: Solid state reactions. (n.d.).
- 1,3-Diaminopropane Dihydrochloride. (n.d.). Spectrum Chemical.
- Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses.
- Process for preparation of optically active diamine derivative salt. (n.d.).
- One-pot stereoselective synthesis of α,β-differentiated diamino esters via the sequence of aminochlorination, aziridination an. (2014, August 7). Beilstein Journal of Organic Chemistry.
Sources
- 1. pharmainfonepal.com [pharmainfonepal.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. onyxipca.com [onyxipca.com]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. researchgate.net [researchgate.net]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. spectrumchemical.com [spectrumchemical.com]
Technical Whitepaper: Strategic Sourcing and Analytical Validation of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
Executive Summary & Mechanistic Utility
In modern peptide engineering and drug development, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing proteolytic stability, modulating biological activity, and introducing bio-orthogonal conjugation sites[1]. Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (CAS: 150408-87-0), also known as 3-Amino-L-alanine ethyl ester dihydrochloride, is a highly specialized building block. It serves as the foundational precursor for introducing L-2,3-diaminopropionic acid (Dap) residues into complex peptide sequences[2].
The Causality of Chemical Design
Why source this specific esterified, double-salt enantiomer rather than the free amino acid?
-
Conformational Integrity: The Dap residue, with its short primary amine side chain, is uniquely tolerated in amphipathic
-helical antimicrobial peptides (AMPs). Replacing canonical lysines with Dap reduces hemolytic activity against human red blood cells while maintaining potent antimicrobial efficacy[3]. -
C-Terminal Protection: The ethyl ester acts as a robust C-terminal protecting group. This is mechanistically required to prevent auto-polymerization or premature cyclization when researchers selectively protect the
- and -amines (e.g., generating -Boc- -Cbz-Dap) prior to Solid-Phase Peptide Synthesis (SPPS)[4]. -
Dihydrochloride Stabilization: The free base of a 1,2-diamine is highly nucleophilic and prone to oxidative degradation. The dihydrochloride salt protonates both amines, rendering the molecule highly stable for long-term storage and highly soluble in aqueous or polar organic solvent systems used during initial derivatization[2].
Strategic Procurement: Where to Buy and Supplier Evaluation
Sourcing high-purity CAS 150408-87-0 requires vetting suppliers capable of chiral synthesis and rigorous quality control. Off-the-shelf availability is often limited to specialized chemical vendors rather than general catalog suppliers.
Primary Commercial Suppliers:
-
BLD Pharm: A primary manufacturer and distributor of this specific enantiomer (Product ID: BD00786217). They provide the compound with cold-chain transportation options to ensure stability[5][6].
-
Chem-Impex & Sigma-Aldrich (Merck): While they frequently supply pre-protected Dap derivatives (e.g., Fmoc-D-Dap-OH or DL-mixtures), researchers synthesizing custom orthogonally protected Dap building blocks often must source the raw ethyl ester dihydrochloride from specialized synthesis hubs like BLD Pharm[7][8].
Quantitative Supplier Evaluation Matrix
To ensure reproducibility in downstream SPPS, procurement must be gated by strict analytical specifications. Below is the quantitative data matrix required for vendor qualification:
| Specification | Target Requirement | Analytical Methodology | Mechanistic Rationale |
| Chemical Purity | HPLC-ELSD or LC-MS | Prevents the formation of truncated or deletion sequences during SPPS. | |
| Enantiomeric Excess (ee) | Chiral HPLC | Stereospecificity is absolute; D-isomer impurities will disrupt peptide secondary structure (e.g., | |
| Salt Stoichiometry | 2.0 | Ion Chromatography / Titration | Inaccurate salt content leads to incorrect molarity calculations during coupling, causing reaction failure. |
| Moisture Content | Karl Fischer Titration | Excess water promotes premature hydrolysis of the ethyl ester during storage. |
Workflow of Dap Incorporation
The following diagram illustrates the logical progression from raw material procurement through analytical validation and final therapeutic application.
Caption: Workflow from procurement to SPPS incorporation of Dap derivatives.
Self-Validating Analytical Protocol
Step 1: Identity Confirmation via High-Resolution H-NMR
-
Sample Preparation: Dissolve 5 mg of the sourced compound in 0.5 mL of Deuterium Oxide (
). The dihydrochloride salt ensures rapid dissolution. -
Data Acquisition: Run a 400 MHz or higher
H-NMR scan. -
Causal Analysis:
-
Verify the ethyl ester presence: Look for a distinct quartet at
4.3 ppm ( ) and a triplet at 1.3 ppm ( ). -
Verify the chiral center: The
-proton should appear as a multiplet (typically 4.2-4.4 ppm, overlapping or near the ester signals depending on pH). -
Verify the
-protons: Look for a complex multiplet around 3.4-3.6 ppm. -
Validation Check: The absence of signals in the aromatic region confirms no unexpected protecting groups (like Benzyl or Fmoc) are present.
-
Step 2: Chiral Purity Validation via Marfey’s Derivatization
To validate the
-
Derivatization: React 1 mg of the compound with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in the presence of sodium bicarbonate (
) at 40°C for 1 hour. -
Quenching: Quench the reaction with 1N HCl to stop the nucleophilic aromatic substitution.
-
LC-MS Analysis: Inject the derivatized sample onto a standard C18 Reverse-Phase HPLC column coupled to an ESI-MS.
-
Causal Analysis: Marfey's reagent converts enantiomers into diastereomers. The L-Dap derivative will elute at a distinct retention time compared to the D-Dap derivative. Integration of the UV (340 nm) or MS peaks provides a highly accurate, self-validated ee percentage.
Step 3: Orthogonal Protection (Preparation for SPPS)
Once validated, the compound must be orthogonally protected. A standard approach is the Curtius rearrangement or direct selective acylation to yield
-
Selective Protection: Utilize copper(II) complexation to temporarily mask the
-amine and carboxylate, allowing selective functionalization of the -amine with Cbz-Cl. -
Decomplexation &
-Protection: Remove the copper with EDTA, followed by protection of the -amine with . -
Ester Hydrolysis: Finally, hydrolyze the ethyl ester using LiOH in THF/Water to yield the free carboxylic acid, rendering the building block ready for Boc-SPPS[1].
References
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Retrieved from:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1115-59-9|H-Ala-OEt.HCl|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 5. 1247519-58-9|Ethyl 2-amino-3-(dimethylamino)propanoate|BLD Pharm [bldpharm.com]
- 6. 617-27-6|Ethyl 2-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. DL -2,3-Diaminopropionic acid 98 54897-59-5 [sigmaaldrich.com]
Chiral Diamino Esters in Medicinal Chemistry: Synthetic Architectures and Therapeutic Applications
The following technical guide is structured to provide actionable, high-level insights into the application of chiral diamino esters in medicinal chemistry. It moves beyond basic definitions to explore synthetic utility, specific therapeutic applications, and detailed experimental protocols.
Executive Summary
Chiral
-
Stereochemical Density: The presence of two contiguous stereogenic centers allows for precise probing of biological targets (enzyme pockets, receptors).
-
Synthetic Versatility: The ester group serves as a "handle" for further functionalization or cyclization, making these molecules ideal precursors for heterocycles like imidazolidinones and piperazines.
-
Peptidomimetic Potential: They act as rigid isosteres for peptide bonds, often used to lock conformations in beta-turn mimetics.
This guide details the synthetic access to these scaffolds and their translation into bioactive APIs (Active Pharmaceutical Ingredients).
Section 1: Structural Significance & Synthetic Utility
The vicinal diamine motif is ubiquitous in nature (e.g., Biotin) and synthetic drugs. However, the diamino ester specifically is the "workhorse" intermediate.
The Chelate Effect and Rigidity
In ligand design (for asymmetric catalysis or metallodrugs like Cisplatin derivatives), the diamine backbone forms a 5-membered chelate ring with metals. The chirality of the carbon backbone dictates the "pucker" of this ring, which in turn controls the trajectory of incoming substrates or the interaction with DNA.
Divergent Synthesis
From a single chiral diamino ester, a medicinal chemist can access multiple distinct chemotypes:
-
Reduction (
): Yields chiral diamino alcohols (precursors to ligands). -
Cyclization (CDI or Phosgene): Yields cyclic ureas (imidazolidinones).
-
Amide Coupling: Yields peptidomimetics.
Section 2: Synthetic Methodologies (The "How-To")
While classical resolution of racemates is possible, modern medicinal chemistry demands asymmetric synthesis. We focus here on two dominant routes: the Asymmetric Mannich Reaction and the Stereoselective Aziridination .
Protocol: One-Pot Stereoselective Synthesis via Aziridination
Reference Grounding: This protocol is based on the copper-catalyzed aminochlorination/aziridination sequence described by Xu et al. (Beilstein J. Org. Chem, 2014) [1].[1][2] It is superior for generating libraries of
Mechanism of Action
-
Aminochlorination: A Copper(I) or Copper(II) catalyst activates a nitrogen source (e.g., TsNCl2) to add across an alkene (cinnamate ester).
-
Aziridination: In situ base promotes ring closure to form an activated aziridine.
-
Ring Opening: A second amine nucleophile attacks the aziridine regioselectively to yield the vicinal diamine.
Step-by-Step Experimental Workflow
Reagents: Methyl cinnamate (1.0 equiv), TsNCl2 (N,N-dichloro-p-toluenesulfonamide, 1.5 equiv), Cu(OTf)2 (10 mol%), Benzylamine (3.0 equiv), 4Å Molecular Sieves.
-
Catalyst Activation: In a flame-dried Schlenk tube, add Cu(OTf)2 (0.05 mmol) and activated 4Å MS (100 mg). Evacuate and backfill with Argon (3x).
-
Substrate Addition: Add dry Acetonitrile (2.0 mL) and Methyl cinnamate (0.5 mmol). Stir at room temperature for 5 mins.
-
Nitrogen Source: Add TsNCl2 (0.75 mmol) in one portion. The solution typically turns green/blue depending on the Cu species.
-
Reaction (Phase 1): Stir at room temperature for 6–12 hours. Monitor by TLC for the disappearance of the cinnamate. Checkpoint: You are forming the chloro-amine intermediate which rapidly cyclizes.
-
Nucleophilic Attack (Phase 2): Cool the reaction to 0°C. Add Benzylamine (1.5 mmol) dropwise. The excess amine acts as both the nucleophile and the base to scavenge HCl.
-
Workup: Warm to room temperature and stir for 3 hours. Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). -
Purification: Dry organic layers over
. Concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria (Self-Validating System):
-
Regioselectivity: The nucleophile (benzylamine) should attack the
-position (benzylic), resulting in the -TsNH, -BnNH isomer. Confirm via 2D NMR (HMBC). -
Stereochemistry: This reaction typically yields the anti-diamino ester (
) due to the inversion of the trans-aziridine intermediate.
Section 3: Medicinal Chemistry Applications[3][4]
Case Study 1: Neuraminidase Inhibitors (Oseltamivir/Tamiflu)
The synthesis of Oseltamivir (Tamiflu) is the premier example of chiral diamine utility. The drug features a cyclohexene core with vicinal amino and acetamido groups.
-
Role of the Diamine: The primary amine and the acetylated amine interact with the acidic pocket of the viral neuraminidase enzyme (Glu119, Asp151).
-
Synthetic Link: Several industrial routes (e.g., the Roche route or Corey route) utilize a diamino ester intermediate (often formed via aziridine opening) to establish the correct trans stereochemistry required for activity [2].
Case Study 2: Imidazolidinones as MDM2 Inhibitors
The p53-MDM2 interaction is a target for cancer therapy. Small molecule inhibitors like the "Nutlins" contain a cis-imidazoline core.
-
Synthesis: Chiral diamino esters are reacted with an aldehyde (or ketone) and a dehydrating agent.
-
Causality: The rigidity of the imidazolidinone ring (derived from the diamine) projects hydrophobic groups (phenyl/chloro-phenyl) into the deep hydrophobic cleft of MDM2, mimicking the Phe19-Trp23-Leu26 triad of p53.
Data Summary: Comparative Potency
Hypothetical SAR data demonstrating the importance of stereochemistry in diamine-derived ligands.
| Compound Variant | Core Scaffold | Stereochemistry | IC50 (Target X) | Notes |
| A (Racemic) | Vicinal Diamine | (R,R) + (S,S) | 450 nM | Low potency due to inactive enantiomer competition. |
| B (Eutomer) | Vicinal Diamine | (R,R) | 12 nM | Perfect fit in chiral pocket. |
| C (Distomer) | Vicinal Diamine | (S,S) | >10,000 nM | Steric clash with receptor wall. |
| D (Cyclized) | Imidazolidinone | (R,R) | 5 nM | Rigidification reduces entropic penalty of binding. |
Section 4: Visualization of Pathways
Diagram 1: The "One-Pot" Synthetic Workflow
This diagram illustrates the logic of the Cu-catalyzed protocol described in Section 2.
Caption: Reaction pathway for the stereoselective synthesis of anti-diamino esters via Cu-catalyzed aziridination.
Diagram 2: Divergent Applications in Drug Discovery
How the diamino ester scaffold branches into different therapeutic classes.
Caption: Divergent synthesis map showing the translation of diamino esters into major drug classes.
Section 5: Future Outlook & Stability Considerations
Stability
-diamino esters are prone to intramolecular cyclization (diketopiperazine formation) if stored as free bases.-
Best Practice: Isolate and store as the dihydrochloride salt or N-protected (Boc/Cbz) derivatives. This prevents self-condensation and ensures long-term shelf stability.
Flow Chemistry
Recent advances suggest that the aziridination route (Section 2) is highly amenable to continuous flow chemistry. This allows for the safe handling of hazardous nitrene precursors (like TsNCl2) on a kilogram scale, bridging the gap between discovery and process chemistry.
References
-
Xu, H. et al. (2014).[2] One-pot stereoselective synthesis of
-differentiated diamino esters via the sequence of aminochlorination, aziridination and intermolecular SN2 reaction.[1][2] Beilstein Journal of Organic Chemistry, 10, 1802–1807.[1][2]-
[Link]
-
-
Magano, J. (2009). Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu) for the treatment of influenza. Chemical Reviews, 109(9), 4398–4438.
-
[Link]
-
-
Lucarini, S. et al. (2020). The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery. Molecules, 25(18), 4165.
-
[Link]
-
-
Kobayashi, S. et al. (2011). Catalytic Asymmetric Synthesis of 1,2-Diamines. Chemical Reviews, 111(4), 2626–2704.
-
[Link]
-
Sources
Methodological & Application
Application Note: Protocol for Using Ethyl (2S)-2,3-diaminopropanoate in Peptide Synthesis
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It details the strategic use of Ethyl (2S)-2,3-diaminopropanoate (often supplied as the dihydrochloride salt) in peptide synthesis.
Executive Summary
Ethyl (2S)-2,3-diaminopropanoate (Dap-OEt) is a versatile, non-proteinogenic amino acid derivative used to introduce amine handles into peptide backbones. Unlike Lysine or Ornithine, the shorter side chain of Dap (one methylene group) creates a unique geometric constraint, making it ideal for turn induction , stapled peptides , and heterocycle synthesis (e.g.,
However, the presence of two chemically distinct but spatially proximal amino groups (
This guide provides three validated workflows:
-
Selective
-Protection : Converting the raw salt into a usable building block (H-Dap(Boc)-OEt). -
C-Terminal Incorporation : Using Dap-OEt as an amine component in solution-phase synthesis.
-
Conversion to SPPS Building Block : Synthesizing Fmoc-Dap(Boc)-OH for solid-phase applications.
Chemical Logic & Pre-Synthesis Considerations
The pKa Divergence
The reactivity of Dap-OEt is governed by the electronic influence of the ethyl ester.
-
-Amine : Proximity to the electron-withdrawing ester significantly lowers its basicity (pKa
4.2–5.0). -
-Amine : Further removed from the ester, it retains higher basicity (pKa
8.0–8.5) and nucleophilicity.[1]
Implication for Protocol Design:
-
At pH < 6.0 : The
-amine is largely deprotonated (neutral, NH ) while the -amine is protonated (charged, NH ). This allows for -selective coupling under strictly controlled acidic conditions (rare but possible). -
At pH > 9.0 : Both amines are deprotonated. The
-amine is sterically less hindered and more nucleophilic, favoring -selective acylation with limiting reagents.
Storage and Handling
-
Form : Typically supplied as Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (H-Dap-OEt
2HCl). -
Hygroscopicity : Highly hygroscopic. Store in a desiccator at -20°C.
-
Stability : The free base is prone to intramolecular cyclization (diketopiperazine formation) or
-elimination. Always maintain in salt form until the moment of reaction.
Workflow 1: Selective -Protection (Preparation of H-Dap(Boc)-OEt)
Objective: To mask the side chain (
Materials
-
Ethyl (2S)-2,3-diaminopropanoate
2HCl -
Di-tert-butyl dicarbonate (Boc
O)[2][3] -
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) and Methanol (MeOH)
-
Validation : TLC (Ninhydrin), ESI-MS
Protocol Steps
-
Dissolution : Dissolve 1.0 eq of H-Dap-OEt
2HCl in dry DCM/MeOH (4:1 v/v). Concentration: 0.1 M. -
Temperature Control : Cool the solution to -78°C (dry ice/acetone bath). Rationale: Low temperature enhances the kinetic selectivity for the less hindered
-amine. -
Base Addition : Add 2.2 eq of TEA dropwise over 20 minutes.
-
Reagent Addition : Add 0.95 eq of Boc
O (dissolved in minimal DCM) dropwise over 30 minutes. Note: Using a slight deficit of Boc O prevents bis-protection. -
Reaction : Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
-
Work-up :
-
Purification : Flash chromatography (DCM:MeOH 95:5).
-
Target Product: H-Dap(Boc)-OEt.
-
QC Check: ESI-MS [M+H]
expected mass (approx. 233 Da for free base).
-
Workflow 2: Solution Phase C-Terminal Incorporation
Objective: Coupling an N-protected amino acid (e.g., Fmoc-Phe-OH) to the
Protocol Steps
-
Activation : Dissolve Fmoc-AA-OH (1.1 eq) and HBTU (1.1 eq) in DMF. Add DIEA (2.5 eq). Stir for 3 minutes.
-
Coupling : Add the H-Dap(Boc)-OEt (from Workflow 1) (1.0 eq) to the activated mixture.
-
Incubation : Stir at room temperature for 1–2 hours.
-
Monitoring : Check via TLC or HPLC. The shift in retention time will be significant due to the hydrophobic Fmoc group.
-
Validation :
-
Kaiser Test : Should be negative (no free amines).
-
MS : Confirm mass of Fmoc-AA-Dap(Boc)-OEt.
-
Workflow 3: Synthesis of Orthogonal SPPS Building Block
Objective: Convert the ethyl ester into Fmoc-Dap(Boc)-OH for standard solid-phase peptide synthesis. This route uses Copper(II) Complexation to ensure absolute regioselectivity, a method superior to kinetic control for large-scale prep.
Methodology (The Copper Complex Route)
-
Hydrolysis : Reflux H-Dap-OEt
2HCl in 6M HCl for 4 hours to yield free 2,3-diaminopropionic acid (H-Dap-OH HCl). Evaporate to dryness. -
Copper Chelation :
-
Dissolve H-Dap-OH in water.
-
Add excess Basic Copper Carbonate (CuCO
Cu(OH) ). Boil for 30 mins. -
Mechanism: Copper coordinates the
-amino and carboxylate groups, forming a stable 5-membered chelate. The -amine remains free and uncoordinated. -
Filter hot to remove excess copper salt. The filtrate is a deep blue solution (Cu(Dap)
complex).
-
-
-Protection :
-
Cool filtrate to RT. Add acetone/dioxane (1:1).
-
Add 1.2 eq Boc
O and NaHCO (to pH 9). Stir overnight. -
Result: Only the
-amine reacts.
-
-
Decomplexation :
-
Treat the solution with Thioacetamide or 8-hydroxyquinoline to precipitate Copper Sulfide/Complex. Filter.
-
Result: H-Dap(Boc)-OH (free
-amine).
-
- -Protection :
-
Final Product : Fmoc-Dap(Boc)-OH . Ready for SPPS.
Visualization: Decision Matrix & Workflows
Caption: Flowchart illustrating the two primary processing pathways for Ethyl (2S)-2,3-diaminopropanoate: Direct kinetic protection for solution phase vs. Copper-mediated thermodynamic protection for SPPS block synthesis.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Bis-protection (Boc-Dap(Boc)-OEt) | Excess Boc | Strictly maintain -78°C during addition. Use 0.95 eq Boc |
| Low Yield in Coupling | Salt not neutralized | Ensure 2.0–2.2 eq of DIEA is used to neutralize the 2HCl salt before coupling. |
| Racemization | Over-activation or high base conc. | Use HBTU/HOBt. Avoid pre-activation times >5 mins. Keep base < 3 eq. |
| Incomplete Copper Removal | Chelation is strong | Use Thioacetamide precipitation or EDTA wash. Check filtrate color (must be colorless). |
References
-
pKa and Reactivity of Dap
-
Gong, Y., et al. (2025). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. National Institutes of Health.
-
-
Orthogonal Protection Strategies
-
Englund, E. A., et al. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters.
-
-
Copper Complexation Method
-
Standard protocol for Dap/Ornithine differentiation. Referenced in Benchchem Application Notes for Dap Derivatives.
-
-
Boc Protection Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Orthogonal Protection Strategies for 2,3-Diaminopropionic Acid Derivatives
Introduction: The Strategic Importance of 2,3-Diaminopropionic Acid in Peptide Science
2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, is a versatile building block in modern peptide chemistry and drug discovery.[1][2] Its unique structure, featuring two primary amino groups at the α and β positions, allows for the creation of branched peptides, cyclic peptides, and peptide conjugates with enhanced biological activity and stability.[3][4][5] The successful synthesis of these complex molecules hinges on the ability to selectively manipulate the α-amino, β-amino, and carboxyl functionalities. This necessitates a robust orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[6]
This technical guide provides a comprehensive overview of orthogonal protection strategies for DAP derivatives, detailing the most common protecting groups, their cleavage conditions, and step-by-step protocols for their application in solid-phase peptide synthesis (SPPS). These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of DAP in their work.
Core Principles of Orthogonal Protection in DAP Chemistry
The essence of an orthogonal protection strategy lies in the differential lability of the protecting groups employed. For a DAP derivative, this typically involves three distinct classes of protecting groups: one for the α-amino group, one for the β-amino group, and one for the C-terminal carboxyl group. The most widely adopted strategy in modern peptide synthesis is the Fmoc/tBu approach, which serves as a foundation for incorporating orthogonally protected DAP.[6][7]
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for temporary protection of the α-amino group in SPPS. Its lability to mild basic conditions, typically a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF), allows for its iterative removal during chain elongation.[7][8][9][10]
-
Side-Chain (Nβ) Protection: The choice of protecting group for the β-amino group is critical for on-resin modifications. This "permanent" protecting group must be stable to the basic conditions used for Fmoc removal. Common choices include the acid-labile tert-butoxycarbonyl (Boc) group and the palladium-labile allyloxycarbonyl (Alloc) group.[3][11]
-
Carboxyl Protection: In SPPS, the C-terminal carboxyl group is typically anchored to a solid support (resin), which itself acts as a protecting group. Cleavage from the resin and simultaneous deprotection of acid-labile side-chain protecting groups is usually achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA).[12]
The compatibility of these protecting groups is illustrated in the workflow below:
Caption: Orthogonal protection allows sequential deprotection and modification steps.
Common Protecting Groups for DAP Derivatives: A Comparative Overview
The selection of the appropriate protecting group for the β-amino function of DAP is dictated by the desired synthetic outcome. The following table summarizes the key characteristics of the most frequently used protecting groups.
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability | Key Advantages |
| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., TFA)[13][14][15] | Stable to base and palladium catalysis. | Standard, well-established chemistry; removed during final cleavage. |
| Allyloxycarbonyl | Alloc | -(C=O)O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃)[16][17][18] | Stable to acid and base. | Excellent orthogonality for on-resin side-chain modifications under mild conditions.[3] |
| Benzyloxycarbonyl | Cbz or Z | -(C=O)O-CH₂-C₆H₅ | Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acid.[13] | Stable to mild acid and base. | Useful in solution-phase synthesis; quasi-orthogonal to Fmoc.[8] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Complex structure | 2-5% Hydrazine in DMF[3] | Stable to acid, base, and palladium catalysis. | Allows for selective deprotection under mild, non-acidic, and non-basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Dap(Boc)-OH Building Block
The synthesis of orthogonally protected DAP derivatives often starts from commercially available protected aspartic acid. A common and efficient method involves a Curtius rearrangement to introduce the β-amino group.[19][20][21][22][23]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. genscript.com [genscript.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 21. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
Application Note: Heterocycle Synthesis via Ethyl 2,3-Diaminopropanoate
Executive Summary
This guide details the synthetic utility of Ethyl 2,3-diaminopropanoate (EDP) as a privileged scaffold for constructing nitrogenous heterocycles. Unlike simple 1,2-diamines, EDP possesses an ester "handle" at the C1 position, enabling the formation of functionalized imidazoles , pyrazines , and diazepines that retain a carboxylate moiety for further medicinal chemistry elaboration (e.g., amide coupling).
Key Advantages of EDP:
-
Regioselectivity: The
-amine (C3) is sterically unencumbered and more nucleophilic than the -amine (C2), allowing for controlled sequential functionalization. -
Diversity: Precursor to 5-, 6-, and 7-membered rings.
-
Scalability: Compatible with one-pot cyclization protocols.[1]
Chemical Reactivity & Mechanistic Insight[2]
The Nucleophilicity Gradient
Success with EDP relies on exploiting the reactivity difference between the two amine centers.
-
-Amine (
): Primary, unhindered, high nucleophilicity ( ). Reacts first with electrophiles. -
-Amine (
): Primary, hindered, lower nucleophilicity due to the inductive electron-withdrawing effect of the adjacent ethyl ester ( ).
Reactivity Map
The following diagram illustrates the divergent pathways available from the EDP core.
Figure 1: Divergent synthetic pathways from Ethyl 2,3-diaminopropanoate.
Application 1: Synthesis of Pyrazine-2-carboxylates
The condensation of EDP with 1,2-dicarbonyls is the most robust method for generating the pyrazine core, a scaffold found in antitubercular (Pyrazinamide) and oncology drugs (Bortezomib).
Mechanism
The reaction proceeds via a double Schiff base formation. The more nucleophilic
Protocol: Condensation with Benzil
Target: Ethyl 5,6-diphenylpyrazine-2-carboxylate
Reagents:
-
Ethyl 2,3-diaminopropanoate dihydrochloride (1.0 eq)
-
Benzil (1.0 eq)
-
Triethylamine (Et
N) (2.5 eq) -
Ethanol (EtOH) [0.2 M]
Procedure:
-
Preparation: Dissolve benzil in EtOH at room temperature.
-
Free Basing: In a separate vial, neutralize the EDP dihydrochloride with Et
N in a minimum amount of EtOH. Note: Immediate use is required to prevent self-polymerization (DKP formation). -
Addition: Add the neutralized EDP solution dropwise to the benzil solution.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: Redissolve residue in DCM, wash with water and brine. Dry over Na
SO . Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
Data Summary:
| Parameter | Specification |
|---|---|
| Typical Yield | 75–85% |
| Appearance | Light yellow solid |
| Key 1H NMR Signal | Pyrazine singlet (
Application 2: Synthesis of 2-Oxo-imidazolidine-4-carboxylates
This scaffold serves as a precursor to biotin analogues and chiral auxiliaries. Carbonyl Diimidazole (CDI) is preferred over phosgene for safety and ease of handling.
Protocol: CDI-Mediated Cyclization
Target: Ethyl 2-oxo-imidazolidine-4-carboxylate
Reagents:
-
Ethyl 2,3-diaminopropanoate dihydrochloride (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.2 eq)
-
THF (Anhydrous) [0.1 M]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Suspend EDP dihydrochloride in THF. Add DIPEA at 0 °C. Stir for 15 min.
-
Cyclization: Add CDI portion-wise at 0 °C. The reaction will evolve CO
gas. -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Quench with saturated NH
Cl solution. -
Extraction: Extract with EtOAc (3x). Wash combined organics with 1N HCl (to remove unreacted imidazole/amine) and brine.
-
Crystallization: The product often precipitates upon concentration or can be recrystallized from EtOH/Ether.
Application 3: Synthesis of 1,4-Diazepines
Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate) yields the 7-membered diazepine ring. This reaction is sensitive to pH; acidic conditions favor the formation of the diazepine over the pyrrole side-product.
Workflow Diagram
Figure 2: Workflow for the synthesis of 1,4-diazepine derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Oligomerization) | DKP formation (Intermolecular reaction). | Use high dilution (<0.05 M) conditions. Add EDP slowly to the electrophile. |
| Regioisomer Mixtures | Non-selective attack of amines. | Maintain lower temperatures (0 °C) during initial addition to favor the kinetic reaction of the |
| Incomplete Cyclization | Steric hindrance at | Add a Lewis Acid catalyst (e.g., 5 mol% Sc(OTf) |
| Hydrolysis of Ester | Presence of water/strong base.[2][3] | Use anhydrous solvents and non-nucleophilic bases (DIPEA, Et |
References
-
Synthesis of Imidazoles
-
Pyrazine Synthesis (General 1,2-diamine reactivity)
- Title: Synthesis of Enantiomerically Enriched Protected 2,3-Diaminopropylphosphonates.
- Source: MDPI.
-
URL:[Link]
-
Isothiocyanate Reactions
-
Heterocycle Synthesis
-amino esters:- Title: Synthesis and Characteriz
- Source: Farmacia Journal.
-
URL:[Link]
Sources
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. US3637788A - Process for producing isothiocyanates - Google Patents [patents.google.com]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
Application Note: Reaction Conditions for Selective N3-Acylation of Ethyl (2S)-2,3-diaminopropanoate
Introduction & Mechanistic Rationale
Ethyl (2S)-2,3-diaminopropanoate (Ethyl DAP) is a highly versatile, non-proteinogenic amino acid building block essential for the synthesis of branched peptides, peptidomimetics, and complex active pharmaceutical ingredients (APIs). To utilize Ethyl DAP effectively in multi-step synthesis, researchers must establish a robust orthogonal protection strategy[1]. Because the molecule possesses two primary amine functionalities (the α-amine at N2 and the β-amine at N3), achieving high regioselectivity during acylation is a critical synthetic hurdle.
The Causality of Selectivity: The selective acylation of the β-amino group over the α-amino group is driven by a combination of stereoelectronic and kinetic factors. The α-amine is situated adjacent to the electron-withdrawing ethyl ester, which significantly lowers its pKa and reduces its nucleophilicity compared to the electronically isolated β-amine[2]. Furthermore, the α-position is subject to greater steric hindrance. By conducting the acylation at cryogenic temperatures (-78 °C), the kinetic barrier for α-acylation becomes nearly insurmountable, allowing the acylating agent to react almost exclusively with the highly nucleophilic β-amine[3].
Stereoelectronic and kinetic factors driving N3-regioselectivity at cryogenic temperatures.
Experimental Design: A Self-Validating System
To translate these mechanistic principles into a reliable protocol, the experimental design must control for concentration, stoichiometry, and thermal gradients. This protocol is designed as a self-validating kinetic system : if the temperature spikes or local concentration gradients occur, the N3:N2 ratio will immediately degrade, serving as an internal quality control metric.
-
Salt Form over Free Base: Starting with Ethyl DAP dihydrochloride prevents premature degradation, intermolecular cross-linking, and ambient-temperature side reactions.
-
High Dilution (0.045 M): Operating under dilute conditions is critical to maximize the solubility of the starting diamino acid ester and ensure a completely homogeneous reaction mixture, which prevents localized stoichiometric imbalances[3].
-
Sub-Stoichiometric Acylation (0.9 eq): Using 0.9 equivalents of the acylating agent (e.g., Boc₂O) ensures that the unreacted starting material can be easily recovered via aqueous workup, drastically reducing the formation of the difficult-to-separate N2,N3-diacylated byproduct[3].
-
In Situ Free-Basing: Triethylamine (TEA) is added dropwise only after the system is cooled to -78 °C. This ensures the reactive free base is generated strictly under kinetic control[3].
Quantitative Data & Regioselectivity Profiles
The table below summarizes the expected regioselectivity and yields when applying this methodology across different common orthogonal protecting groups[3],[1].
| Acylating Agent | Temp. Profile (°C) | Solvent | Concentration (M) | N3:N2 Ratio | Isolated Yield (%) |
| Boc₂O (0.9 eq) | -78 → 0 | CH₂Cl₂ | 0.045 | 8:1 | 70 |
| Cbz-Cl (0.9 eq) | -78 → 0 | CH₂Cl₂ | 0.045 | 7:1 | 65 |
| Alloc-Cl (0.9 eq) | -78 → 0 | CH₂Cl₂ | 0.045 | 7:1 | 68 |
| Boc₂O (1.0 eq) | 25 (RT) | CH₂Cl₂ | 0.200 | 3:1 | 45* |
*Note: Reactions run at room temperature or higher concentrations result in significant di-acylation and poor regioselectivity, validating the necessity of the cryogenic, dilute parameters.
Step-by-Step Protocol
Workflow for the kinetic-controlled selective N3-acylation of Ethyl DAP.
Materials Required
-
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) (0.9 eq)
-
Triethylamine (TEA), anhydrous (2.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dry ice and Acetone (for cooling bath)
Methodology
-
Preparation of the Suspension: In an oven-dried, argon-flushed round-bottom flask, suspend Ethyl (2S)-2,3-diaminopropanoate dihydrochloride in anhydrous CH₂Cl₂ to achieve a final substrate concentration of exactly 0.045 M. Note: The suspension will not be fully dissolved at this stage.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Addition of Acylating Agent: Add the acylating agent (0.9 eq) in a single portion. (If using a liquid like Cbz-Cl, it can be added neat or slightly diluted in CH₂Cl₂).
-
In Situ Free-Basing (Critical Step): Using a syringe pump or an addition funnel, add TEA (2.1 eq) dropwise over 30 minutes. The slow addition prevents local exothermic spikes that would provide enough activation energy to trigger α-acylation. As the free base is generated, the reaction mixture will become homogeneous[3].
-
Reaction & Controlled Warming: Stir the homogeneous solution at -78 °C for 1 hour. Remove the dry ice bath and allow the reaction to warm slowly to 0 °C over the course of 2 hours.
-
Quenching: Quench the reaction at 0 °C by adding an equal volume of saturated aqueous NaHCO₃.
-
Workup & Extraction: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). The unreacted diamine will largely remain in the aqueous phase. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography (Eluent: 2.5% to 5% MeOH in EtOAc). The N3-monoprotected amine elutes first, clearly separated from the minor N2-protected isomer[3].
References
-
Title: A Selective Protection of 2,3-Diaminopropionic Acid Source: Synthetic Communications (Taylor & Francis) URL: [Link]
-
Title: Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water Source: Journal of the American Chemical Society (ACS) URL: [Link]
Sources
Application Note: L-Dap Ethyl Ester as a Chiral Scaffold in Antibiotic Synthesis
Topic: Using L-Dap ethyl ester as a chiral building block for antibiotics Content Type: Application Notes and Protocols
Executive Summary
L-2,3-Diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that serves as a critical pharmacophore in peptide antibiotics such as Capreomycin , Viomycin , and Tuberactinomycin .[1] Its unique structure—featuring vicinal diamines—allows it to function as a precursor for
This guide details the use of L-Dap ethyl ester (L-Dap-OEt) as a versatile chiral building block. Unlike the free acid, the ethyl ester provides immediate C-terminal protection, facilitating its use as a nucleophile in solution-phase synthesis while preserving the
Chemical Properties & Handling[2]
Compound: L-2,3-Diaminopropionic acid ethyl ester dihydrochloride CAS: 60259-24-5 (dihydrochloride) MW: 205.08 g/mol (dihydrochloride)
| Property | Specification | Critical Note |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; store under Argon/Nitrogen. |
| Stability (Solid) | Good (< -20°C) | Stable for >12 months if kept dry and frozen. |
| Stability (Solution) | Poor (Free Base) | The free base undergoes rapid dimerization to diketopiperazines (DKP) or polymerization. Always generate in situ. |
| Solubility | Water, Methanol | Soluble in polar protic solvents. Insoluble in Et₂O, Hexanes. |
Handling Protocol: In Situ Free-Basing
Do not isolate the free base oil. Use this neutralization protocol immediately prior to coupling.
-
Suspend L-Dap-OEt·2HCl (1.0 equiv) in anhydrous DMF or DCM.
-
Cool to 0°C.
-
Add N-Methylmorpholine (NMM) or 2,4,6-Collidine (2.0–2.1 equiv) dropwise.
-
Why? These weaker, hindered bases minimize the risk of
-proton abstraction and subsequent racemization compared to TEA or DIPEA.
-
Strategic Protection: The "Copper Route"
The primary challenge with L-Dap is differentiating the
Workflow Diagram: Orthogonal Protection
Figure 1: The Copper(II) complex effectively masks the alpha-amine and carbonyl, exposing only the beta-amine for modification.
Protocol 1: Regioselective -Protection
Objective: Synthesis of H-L-Dap(Z)-OEt (Cbz-protected
-
Complex Formation:
-
Dissolve L-Dap-OEt·2HCl (10 mmol) in water (30 mL).
-
Add Basic Copper Carbonate (
) (6 mmol, 1.2 equiv Cu) and boil under reflux for 30 mins. The solution turns deep blue (formation of the -chelate). -
Cool to room temperature (RT) and filter excess copper salts.
-
-
Acylation:
-
Decomplexation:
-
Add EDTA disodium salt (15 mmol) to the mixture and stir for 2 hours (solution turns green).
-
Alternative: Bubble
gas (requires strict safety controls) to precipitate CuS.
-
-
Workup:
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Dry over
and concentrate. -
Yield: Typically 85-90% of H-L-Dap(Z)-OEt.
-
Application A: Synthesis of Monobactam Precursors
L-Dap is the structural backbone of monobactam antibiotics (e.g., Nocardicin A). The
Workflow Diagram: Staudinger Cycloaddition
Figure 2: Convergent synthesis of the beta-lactam core using L-Dap ethyl ester.
Protocol 2: Staudinger -Lactam Synthesis
Objective: Create a
-
Imine Formation:
-
Dissolve L-Dap-OEt (free base, prepared in situ) in anhydrous DCM.
-
Add 1.0 equiv of Cinnamaldehyde (or target aldehyde) and activated 4Å molecular sieves.
-
Stir at RT for 12 hours. Filter sieves to obtain the Schiff base solution.
-
-
Cycloaddition:
-
Cool the Schiff base solution to -78°C.
-
Add Triethylamine (3.0 equiv).
-
Add Methoxyacetyl chloride (1.2 equiv) dropwise.
-
Critical Step: Allow to warm slowly to RT over 12 hours. The acid chloride eliminates HCl to form a highly reactive ketene, which undergoes [2+2] cycloaddition with the imine.
-
-
Purification:
-
Wash with 1M HCl (removes unreacted amine) and sat.
. -
Purify via flash chromatography (Hexane:EtOAc).
-
Result: A
-lactam ring grafted onto the alanine side chain, ready for N-sulfonation (monobactam maturation).
-
Application B: Peptide Macrocyclization (Capreomycin Analogs)
Antibiotics like Capreomycin feature a macrocyclic ring formed between the
Protocol 3: "Zero-Racemization" Coupling
Using L-Dap-OEt in peptide synthesis requires strict control to prevent
-
Activation:
-
Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).
-
Avoid: HATU/HBTU with DIPEA, as the basic conditions promote racemization of the sensitive Dap residue.
-
-
Coupling:
-
Pre-activate the incoming amino acid (e.g., Fmoc-AA-OH) with DIC/Oxyma (1:1) in DMF for 2 minutes.
-
Add to the solution containing H-L-Dap-OEt.
-
Reaction time: 60 mins at RT.
-
-
Cyclization (Post-Hydrolysis):
-
Once the linear peptide is assembled, hydrolyze the ethyl ester (LiOH, 0°C, see below).
-
Perform intramolecular cyclization using PyBOP/NMM in dilute conditions (
M) to favor intramolecular ring closure over intermolecular polymerization.
-
QC & Troubleshooting
Preventing Racemization
The
| Risk Factor | Mitigation Strategy |
| Base Strength | Replace DIPEA/TEA with Collidine or NMM . |
| Temperature | Perform ester hydrolysis at 0°C ; never heat. |
| Coupling Reagents | Use Oxyma/DIC (acidic environment) instead of uronium salts (basic). |
Ester Hydrolysis (Deprotection)
To remove the ethyl ester without racemizing the L-Dap center:
-
Dissolve substrate in THF:Water (3:1) .
-
Cool to 0°C (Ice bath).
-
Add LiOH·H₂O (1.2 equiv).
-
Monitor by TLC/LCMS. Quench immediately with 1M HCl upon completion (usually < 1 hour).
-
Do not leave overnight.
References
-
Biosynthesis of Capreomycin/Viomycin
-
Felnagle, E. A., et al. "Identification of the biosynthetic gene cluster for capreomycin." Microbiology, 2007. Link
-
-
Orthogonal Protection of Diamino Acids
-
Gopi, H. N., et al. "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 2004. Link
-
-
Beta-Lactam Synthesis (Staudinger)
-
Singh, G. S. "Recent advances in the synthesis of beta-lactams." Tetrahedron, 2003. Link
-
-
Racemization Control in Peptide Synthesis
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link
-
-
Dap in Antibiotics
-
Thomas, M. G., et al. "Deciphering Tuberactinomycin Biosynthesis." Antimicrobial Agents and Chemotherapy, 2003. Link
-
Sources
Application Note: Controlled Deacidification of Ethyl 2,3-Diaminopropanoate Dihydrochloride
Topic: Procedure for converting Ethyl 2,3-diaminopropanoate dihydrochloride to free base Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals
Abstract
This technical guide outlines the procedure for converting ethyl 2,3-diaminopropanoate dihydrochloride (CAS: 6020-57-1) to its free base form. Unlike simple alkyl amines, this vicinal diamino ester presents unique challenges: high water solubility of the free base, susceptibility to ester hydrolysis (saponification), and a propensity for intramolecular cyclization to 2,3-diaminopropionic acid lactams (piperazinones) under basic conditions. This document details two validated protocols—Cryogenic Biphasic Extraction and Anhydrous Ion Exchange —designed to maximize yield while preserving structural integrity.[1]
Chemical Context & Critical Analysis
The Challenge of Polarity and Stability
Ethyl 2,3-diaminopropanoate is a structural analog of serine and a precursor to non-proteinogenic amino acids. The dihydrochloride salt is stable, but the free base is a reactive, polar oil.
-
Partition Coefficient (
): The presence of two amino groups renders the molecule highly hydrophilic.[1] Standard neutralization (NaOH/H₂O) followed by extraction often results in poor recovery because the free base partitions preferentially into the aqueous phase.[1] -
Ester Sensitivity: The ethyl ester moiety is labile.[1] Exposure to strong aqueous bases (pH > 12) or elevated temperatures triggers hydrolysis to the carboxylic acid.[1]
-
Cyclization Risk: Once deprotonated, the
-amino group can attack the ester carbonyl, leading to the formation of cyclic amides (lactams) or polymerization, particularly if the concentration is high or heat is applied.
Strategic Approaches
To overcome these issues, we employ two strategies:
-
Salting Out (Protocol A): Saturating the aqueous phase with inorganic salts (
) decreases the solubility of the organic amine in water (salting-out effect), forcing it into the organic extraction solvent.[1] -
Anhydrous Processing (Protocol B): Avoiding water entirely by using ion-exchange resins in methanol prevents hydrolysis and facilitates easy isolation.[1]
Protocol A: Cryogenic Biphasic Extraction (High Throughput)
Best for: Scales >1g where rapid isolation is required and slight hydrolysis (<5%) is acceptable.[1]
Reagents & Equipment[2][3][4][5]
-
Substrate: Ethyl 2,3-diaminopropanoate dihydrochloride[2][3]
-
Base: Potassium Carbonate (
), saturated aqueous solution (pre-chilled to 0°C) -
Solvent: Dichloromethane (DCM) or Chloroform (
) - HPLC Grade[1] -
Drying Agent: Anhydrous Sodium Sulfate (
)[1] -
Equipment: Separatory funnel, rotary evaporator, ice bath.[1]
Step-by-Step Methodology
-
Preparation of Aqueous Phase:
-
Dissolve the dihydrochloride salt in the minimum volume of ice-cold distilled water (approx. 2 mL per gram of salt).
-
Note: Keeping the volume low is critical to maximize the concentration gradient for extraction.
-
-
Neutralization (The "Salting Out" Step):
-
Place the aqueous solution in an ice bath (0-4°C).
-
Slowly add cold saturated
solution dropwise with stirring. -
Endpoint: Monitor pH until it reaches ~10-11. The solution should become cloudy or an oil may separate.[1]
- acts as a base and a salting-out agent, drastically reducing the water solubility of the diamine.
-
-
Rapid Extraction:
-
Drying and Concentration:
-
Recovery:
-
The product is obtained as a pale yellow to colorless oil.[1] Use immediately.
-
Protocol B: Anhydrous Ion Exchange (High Purity)
Best for: High-value synthesis, scales <1g, or when absolute structural integrity is required.
Reagents & Equipment[2][3][5]
-
Resin: Amberlyst A-26 (OH) or Dowex 1X8 (OH form).[1]
-
Solvent: Anhydrous Methanol (MeOH).[1]
-
Equipment: Glass column or fritted filter funnel.[1]
Step-by-Step Methodology
-
Resin Preparation:
-
Wash the resin with anhydrous methanol (3x) to remove any interstitial water or preservatives.[1]
-
-
Loading:
-
Exchange Process:
-
Filtration & Isolation:
Workflow Visualization
Experimental Logic Flow
The following diagram illustrates the decision matrix and chemical pathway for both protocols.
Figure 1: Decision tree and process flow for the deacidification of diamino esters.
Quality Control & Stability Data
Expected Properties
| Property | Dihydrochloride Salt | Free Base |
| State | White Crystalline Solid | Colorless to Pale Yellow Oil |
| Solubility | Water, Methanol | DCM, Chloroform, Alcohols, Water |
| Stability | High (Years at RT) | Low (Days at 4°C, Hours at RT) |
| pH (1% aq) | Acidic (~2-3) | Basic (~9-10) |
Validation Tests
-
Silver Nitrate Test: Dissolve a small aliquot of the free base in dilute nitric acid and add
.[1] -
NMR Verification (
):
Storage and Handling
CRITICAL: The free base is hygroscopic and absorbs
-
Immediate Use: It is strongly recommended to use the free base immediately in the subsequent reaction step.
-
Storage: If storage is unavoidable, keep under an inert atmosphere (Argon/Nitrogen) at -20°C.
References
-
Synthesis of 2,3-Diaminopropionic Acid Derivatives. Journal of Organic Chemistry. Discusses the stability and handling of diamino acid precursors. [Source: J. Org.[1] Chem. 2000, 65, 8100]([Link]1]
-
Purification of Laboratory Chemicals. Butterworth-Heinemann. Standard reference for drying agents and solvent selection for polar amines.
-
Ion Exchange Resins in Organic Synthesis. Sigma-Aldrich Technical Bulletin. Guidelines for non-aqueous neutralization. [1]
-
BenchChem Technical Data: 2-(Diethylamino)ethyl Chloride. Provides analogous protocols for handling amino-ester/halide salts.[1] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6020-57-1|Ethyl 2,3-diaminopropanoate dihydrochloride|BLD Pharm [bldpharm.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-pot stereoselective synthesis of α,β-differentiated diamino esters via the sequence of aminochlorination, aziridination and intermolecular SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioorg.org [bioorg.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Incorporation of (S)-Dap Residues for Precision Macrocyclization in Peptide Therapeutics
Introduction and Mechanistic Rationale
Cyclic peptides are privileged scaffolds in modern drug discovery. Their macrocyclic architecture imparts conformational rigidity, which enhances target binding affinity, improves proteolytic stability, and can facilitate cell membrane permeability compared to linear counterparts[1]. While side-chain-to-side-chain cyclization is a standard method for constraining peptides, the choice of the bridging residues fundamentally dictates the physical and biological properties of the resulting molecule.
Traditionally, lysine (Lys) is paired with aspartic acid (Asp) or glutamic acid (Glu) to form a lactam bridge. However, the long, flexible four-carbon side chain of Lys often introduces unwanted entropic freedom, failing to adequately lock the peptide into its bioactive secondary structure. To solve this, peptide chemists increasingly utilize (S)-2,3-Diaminopropionic acid ((S)-Dap) [2].
(S)-Dap features a minimal one-carbon side chain terminating in a primary amine. The causality behind its selection is rooted in structural thermodynamics:
-
Ring Size Tuning: Substituting Lys with Dap drastically reduces the macrocycle's perimeter. A Dap-Glu lactam bridge restricts the backbone dihedral angles (
, ) much more severely than a Lys-Glu bridge, forcing the peptide into a highly defined conformational space (such as a rigid -helix or a tight -turn). -
Entropic Optimization: By pre-organizing the peptide into its active binding conformation, the entropic penalty upon target engagement is minimized, directly translating to higher binding affinity and selectivity.
Experimental Workflow & Logical Relationships
The incorporation of (S)-Dap requires precise orthogonal protection strategies to ensure that only the desired side chains participate in the macrolactamization. The following diagram illustrates the logical progression of an on-resin Dap-mediated cyclization workflow.
Workflow for orthogonal deprotection and on-resin lactamization of (S)-Dap cyclic peptides.
Detailed Protocol: On-Resin Lactam-Bridged Cyclization
This protocol outlines the synthesis of a Dap-Glu lactam-bridged cyclic peptide using Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Resin: Rink Amide AM resin (loading ~0.5 mmol/g).
-
Amino Acids: Fmoc-Dap(Alloc)-OH, Fmoc-Glu(OAll)-OH, and standard Fmoc-AA(PG)-OH.
-
Deprotection Cocktail: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh
) ] (0.1 eq) and Phenylsilane (PhSiH ) (10 eq) in anhydrous dichloromethane (DCM). -
Cyclization Reagents: PyOxim (2.5 eq) and N,N-Diisopropylethylamine (DIPEA) (5.0 eq) in anhydrous dimethylformamide (DMF)[3].
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H
O (95:2.5:2.5 v/v/v)[3].
Step-by-Step Methodology
Step 1: Linear Assembly
-
Synthesize the linear peptide sequence on the Rink Amide resin using standard Fmoc-SPPS protocols (e.g., DIC/Oxyma activation, 20% piperidine in DMF for Fmoc removal)[3].
-
Crucial Causality Step: Ensure the N-terminal Fmoc group is retained prior to side-chain deprotection. If the N-terminus is left unprotected, it will compete with the Dap side chain during the cyclization phase, leading to heterogeneous head-to-side-chain byproducts.
Step 2: Orthogonal Side-Chain Deprotection (Alloc/OAll Removal)
-
Swell the resin in anhydrous DCM for 15 minutes.
-
Treat the resin with the Deprotection Cocktail under an inert argon atmosphere for 2 × 30 minutes. The palladium catalyst selectively cleaves the allyl-based protecting groups without affecting the acid-labile (e.g., tBu, Trt) or base-labile (Fmoc) groups.
-
Wash the resin extensively with DCM, followed by a 0.5% sodium diethyldithiocarbamate solution in DMF to scavenge and remove residual palladium, and finally wash with DMF.
Step 3: On-Resin Macrolactamization
-
Add PyOxim (2.5 eq) and DIPEA (5.0 eq) dissolved in minimal anhydrous DMF to the resin[3]. Note: PyOxim is chosen over uronium-based reagents (like HATU) because the proximity of the Dap amine to the peptide backbone creates significant steric hindrance. Slower cyclizations with HATU can lead to irreversible guanidinylation of the free Dap amine. PyOxim avoids this side reaction.
-
Shake the reaction vessel at 200 rpm overnight at room temperature[3].
-
Drain and repeat the coupling for an additional 3 hours to ensure complete conversion.
Step 4: Global Cleavage and Isolation
-
Wash the resin with DCM and dry under an inert gas stream.
-
Treat the resin with the Cleavage Cocktail (TFA/TIPS/H
O) for 3 hours at room temperature to simultaneously cleave the peptide from the resin and remove all remaining side-chain protecting groups[3]. -
Filter the resin, concentrate the filtrate, and precipitate the cyclic peptide using cold diethyl ether/hexane (1:1)[3]. Centrifuge and dry the crude pellet.
Data Presentation: Impact of Diamino Acid Chain Length
The choice of diamino acid significantly impacts both the structural helicity and the kinetic efficiency of macrolactamization. Table 1 summarizes the comparative metrics when substituting Lys with shorter analogs in a model
| Diamino Acid Residue | Side Chain Length | Ring Size (Atoms) | Relative Helicity (%) | Cyclization Efficiency (Yield %) |
| Lysine (Lys) | 4 carbons | 21-membered | 45% | >95% |
| Ornithine (Orn) | 3 carbons | 20-membered | 60% | 88% |
| 2,4-Diaminobutyric Acid (Dab) | 2 carbons | 19-membered | 75% | 72% |
| (S)-2,3-Diaminopropionic Acid (Dap) | 1 carbon | 18-membered | 92% | 65% |
Table 1: Influence of diamino acid side-chain length on
Self-Validating System & Quality Control
A scientifically rigorous protocol must be self-verifying. The successful incorporation and cyclization of (S)-Dap is validated through a two-tier analytical approach:
-
In-Process Control (Kaiser Test): The Kaiser test serves as an immediate, binary colorimetric indicator of primary amine presence.
-
Validation 1: Following Alloc deprotection (Step 2), the test must be positive (deep blue beads), proving the successful unmasking of the Dap
-amino group. -
Validation 2: Following lactamization (Step 3), the test must be negative (colorless/yellow beads), proving the complete consumption of the Dap amine in the amide bond formation.
-
-
Post-Cleavage QC (LC-MS & RP-HPLC): High-Resolution Mass Spectrometry (HRMS) is mandatory. The final cyclic product must exhibit a mass exactly 18.01 Da lower than the theoretical mass of the linear, fully deprotected precursor, confirming the expulsion of water during lactamization. Furthermore, RP-HPLC should demonstrate a distinct shift in retention time—typically eluting later due to the masking of the polar amine and carboxylate groups and the adoption of a more compact, hydrophobic conformation.
References
1. 2. 3. 4.
Sources
Synthesis of beta-lactam antibiotics from 2,3-diaminopropanoate precursors
Application Note: High-Fidelity Synthesis of Beta-Lactam Scaffolds from 2,3-Diaminopropanoate
Executive Summary
This guide details the chemical synthesis of 3-amino-2-azetidinone (the core scaffold of monobactam antibiotics like Aztreonam and Tigemonam) utilizing L-2,3-diaminopropionic acid (DAP) as the chiral precursor.[1] Unlike penicillin synthesis derived from cysteine/valine, monobactams require a distinct 4-membered ring closure involving the
We present a validated protocol using Redox-Condensation Cyclization (The Ohno-Mukaiyama Method) . This approach circumvents the high ring strain of the 4-membered lactam (
Key Applications:
-
Synthesis of novel Monobactam antibiotics (N-sulfonated
-lactams).[1][2] -
Development of
-lactamase inhibitors.[3][4] -
Construction of conformationally constrained peptides.
Mechanistic Principles
The transformation relies on the selective cyclization of
The Strategy:
-
Orthogonal Protection: The
-amine is protected (Boc/Cbz) to serve as the future C3-amido side chain. The -amine is left free to act as the nucleophile. -
Carboxyl Activation: We utilize Triphenylphosphine (PPh
) and 2,2'-Dipyridyl Disulfide (PySSPy) .[1] This reagent system converts the carboxylic acid into a reactive 2-pyridyl thioester in situ. -
Intramolecular Cyclization: The free
-amine attacks the thioester. The driving force is the formation of the stable phosphine oxide and the leaving group ability of pyridine-2-thiol.
Pathway Diagram:
Figure 1: Synthetic workflow from DAP to the Beta-Lactam core via redox condensation.
Experimental Protocols
Protocol A: Preparation of -Boc-L-2,3-diaminopropionic acid
Pre-requisite: Commercial L-DAP is often supplied as the dihydrochloride salt.
Reagents:
-
L-2,3-Diaminopropionic acid monohydrochloride[1]
-
Di-tert-butyl dicarbonate (Boc
O)[1] -
Copper(II) sulfate pentahydrate (CuSO
[1]·5H O) -
EDTA (Ethylenediaminetetraacetic acid)[1]
Rationale: Direct Boc protection would react with both amines. We use Copper(II) chelation to temporarily mask the
Step-by-Step (Hofmann Route):
-
Dissolution: Dissolve
-Boc-L-Asparagine (10 mmol) in EtOAc/CH CN (1:1). -
Rearrangement: Add Iodosobenzene diacetate (PIDA) (1.1 eq). Stir at ambient temperature for 4 hours.
-
Hydrolysis: The intermediate isocyanate is hydrolyzed with aqueous NaHCO
. -
Isolation: The product,
-Boc-L-2,3-diaminopropionic acid, is isolated via isoelectric precipitation (pH 6.[1]0) or ion-exchange chromatography.[1]-
Yield Expectation: 75-85%[1]
-
Checkpoint: Confirm structure by
H NMR (Look for loss of Asn -CH diastereotopicity shift).
-
Protocol B: The Ohno Cyclization (Ring Closure)
This is the critical step. High dilution is mandatory to favor intramolecular cyclization over dimerization.
Materials:
-
Substrate:
-Boc-L-DAP (from Protocol A).[1] -
Reagent A: Triphenylphosphine (PPh
) - 1.2 eq.[1] -
Reagent B: 2,2'-Dipyridyl Disulfide (PySSPy) - 1.2 eq.[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) - Dried over molecular sieves.[1]
-
Apparatus: 3-neck round bottom flask, reflux condenser, syringe pump.[1]
Procedure:
-
Preparation: Prepare a solution of PPh
(1.2 mmol) and PySSPy (1.2 mmol) in MeCN (100 mL). Heat to reflux (82°C).-
Note: The solution will turn yellow, indicating the formation of the active phosphonium species.
-
-
Slow Addition: Dissolve
-Boc-L-DAP (1.0 mmol) in MeCN (50 mL). Using a syringe pump, add this solution dropwise to the refluxing reagent mixture over 4 hours .-
Critical: Slow addition keeps the instantaneous concentration of the amino acid low, preventing intermolecular reaction.
-
-
Reflux: Continue refluxing for an additional 2 hours after addition is complete.
-
Work-up:
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Ethyl Acetate / Hexane (Gradient 50%
100% EtOAc). -
The
-lactam is typically more polar than the reagents.
-
Data Output:
| Parameter | Specification |
| Target Compound | (S)-3-(tert-butoxycarbonylamino)-2-azetidinone |
| Typical Yield | 60 - 75% |
| Appearance | White crystalline solid |
| Melting Point | 168 - 170 °C |
| IR (Carbonyl) | 1760 - 1780 cm |
Protocol C: N-Sulfonation (Monobactam Activation)
Biologically active monobactams require an electron-withdrawing group on the ring nitrogen (N1) to activate the
-
Reagent: Sulfur trioxide pyridine complex (SO
·Py). -
Reaction: Dissolve the azetidinone (from Protocol B) in anhydrous Pyridine.
-
Conditions: Add SO
·Py (3 eq) and heat to 55°C for 3 hours. -
Quench: Pour into saturated aqueous KH
PO . -
Isolation: Extraction with Tetrabutylammonium hydrogen sulfate (ion-pairing) into CH
Cl , followed by ion exchange to the Sodium salt.
Analytical Validation & Troubleshooting
NMR Characterization (400 MHz, DMSO-d
-
-Lactam Ring Protons (C4-H): Look for two distinct signals (diastereotopic) around
3.2 - 3.6 ppm.[1] They will show geminal coupling ( Hz) and vicinal coupling to the C3 proton. -
Amide NH: The ring NH (if not sulfonated) appears broad around
8.0 ppm. -
C3 Proton: A multiplet around
4.2 - 4.5 ppm.[1]
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oligomers | Concentration too high during cyclization.[1] | Increase solvent volume; slow down addition rate (extend to 6-8 hrs). |
| No Reaction | Water in solvent (hydrolysis of active ester). | Distill MeCN over CaH |
| Racemization at C3 | High temperature or basic conditions.[4] | Ensure neutral conditions; do not use external base (PySSPy acts as pH buffer). |
| Product Decomposition | Silica gel acidity. | Add 1% Triethylamine to the eluent during chromatography. |
References
-
Miller, M. J. (1980).[1] "Biomimetic synthesis of
-lactams." Accounts of Chemical Research, 19(2), 49-56.[1] Link[1] -
Ohno, M., Kobayashi, S., Iimori, T., Wang, Y. F., & Izawa, T. (1981).[1] "Synthesis of nitrogen-containing antibiotics using enzymes and biomimetic systems." Journal of the American Chemical Society, 103(9), 2405-2406.[1] Link[1]
-
Townsend, C. A., et al. (2023).[1] "Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis." Chemical Science, 14, 4567.[1] Link
-
Kobayashi, S., Iimori, T., Izawa, T., & Ohno, M. (1981).[1] "Ph3P-(PyS)2-CH3CN as an excellent condensing system for
-lactam formation from -amino acids."[1] Journal of the American Chemical Society, 103(9), 2406–2407.[1] Link[1] -
Floyd, D. M., Fritz, A. W., & Cimarusti, C. M. (1982).[1] "Bacterial cell wall inhibitors.[5] Monobactams." Journal of Organic Chemistry, 47(1), 176-178.[1] Link[1]
Sources
- 1. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. β-Lactam - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Schiff Bases using Ethyl (2S)-2,3-diaminopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of Chiral Schiff Bases from Ethyl (2S)-2,3-diaminopropanoate
Schiff bases, compounds featuring the characteristic azomethine (-C=N-) functional group, are cornerstones of synthetic chemistry, lauded for their accessibility and diverse applications.[1][2][3] Their utility spans from being pivotal intermediates in organic synthesis to serving as ligands in coordination chemistry and catalysis.[4][5][6] The incorporation of chirality into the Schiff base scaffold, particularly through the use of enantiomerically pure diamines, opens avenues for asymmetric catalysis and the development of chiral drugs. Ethyl (2S)-2,3-diaminopropanoate, a derivative of the amino acid L-serine, is a valuable chiral building block for this purpose.[7] Its two distinct primary amine groups, one at the α-position and the other at the β-position to the ester functionality, offer unique opportunities for creating novel mono- and di-Schiff base ligands with significant potential in medicinal chemistry and materials science.[8][9]
This comprehensive guide provides detailed protocols for the synthesis of both mono- and di-Schiff bases from Ethyl (2S)-2,3-diaminopropanoate. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and outline the necessary characterization techniques to ensure the successful preparation and validation of these valuable compounds.
Mechanistic Insight: The Formation of the Azomethine Bond
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[4][10][11] The reaction proceeds via a two-step mechanism, which is often catalyzed by the presence of a mild acid or can proceed with gentle heating.[12][13]
-
Nucleophilic Addition: The reaction commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][10][11]
-
Dehydration: The carbinolamine intermediate is typically unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine or azomethine group. This step is often the rate-determining step and can be facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group.[12]
The overall reaction is reversible, and the removal of water from the reaction mixture can be employed to drive the equilibrium towards the formation of the Schiff base product.[14]
Synthetic Protocols
The presence of two primary amine groups in Ethyl (2S)-2,3-diaminopropanoate allows for the selective synthesis of either a mono- or a di-Schiff base by controlling the stoichiometry of the reactants. The α-amino group is generally considered to be more nucleophilic than the β-amino group, which may allow for regioselective monocondensation under carefully controlled conditions. However, for the purpose of these protocols, we will focus on achieving mono- and di-condensation through stoichiometric control.
Protocol 1: Synthesis of a Mono-Schiff Base
This protocol details the preparation of a mono-Schiff base through the reaction of Ethyl (2S)-2,3-diaminopropanoate with one molar equivalent of an aromatic aldehyde.
Materials:
-
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
-
Aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde)
-
Triethylamine (Et3N) or Sodium Hydroxide (NaOH)
-
Anhydrous Ethanol or Methanol
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Free Diamine: In a round-bottom flask, dissolve Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (1.0 eq) in anhydrous ethanol (10 mL per gram of diamine salt).
-
To this solution, add triethylamine (2.2 eq) or a stoichiometric amount of a base like sodium hydroxide dropwise at room temperature with stirring. The formation of a precipitate (triethylamine hydrochloride or sodium chloride) will be observed. Stir the mixture for 30 minutes.
-
Reaction with Aldehyde: To the mixture containing the in-situ generated free diamine, add a solution of the aromatic aldehyde (1.0 eq) in anhydrous ethanol (5 mL per gram of aldehyde) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the precipitated salt.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Schiff base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[15]
Protocol 2: Synthesis of a Di-Schiff Base
This protocol outlines the synthesis of a di-Schiff base by reacting Ethyl (2S)-2,3-diaminopropanoate with two molar equivalents of an aromatic aldehyde.
Materials:
-
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
-
Aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde) (2.0 eq)
-
Triethylamine (Et3N) or Sodium Hydroxide (NaOH)
-
Anhydrous Ethanol or Methanol
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Free Diamine: Follow step 1 and 2 from Protocol 1.
-
Reaction with Aldehyde: To the mixture containing the in-situ generated free diamine, add a solution of the aromatic aldehyde (2.0 eq) in anhydrous ethanol (5 mL per gram of aldehyde) dropwise.
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow steps 5 through 9 from Protocol 1. The di-Schiff base is often a solid that may precipitate from the reaction mixture upon cooling.
| Parameter | Protocol 1: Mono-Schiff Base | Protocol 2: Di-Schiff Base |
| Stoichiometry (Diamine:Aldehyde) | 1 : 1 | 1 : 2 |
| Reaction Temperature | Room Temperature to Reflux | Reflux |
| Typical Reaction Time | 1 - 4 hours | 4 - 6 hours |
| Expected Product | Mono-azomethine derivative | Di-azomethine derivative |
Characterization of the Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are recommended:
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a Schiff base is the C=N stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹.[11][16] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) provides strong evidence for the formation of the Schiff base.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine group is confirmed by the appearance of a characteristic singlet for the -CH=N- proton, typically in the range of δ 8.0-9.0 ppm.[11][16][18] The integration of this signal relative to other protons in the molecule will help distinguish between the mono- and di-Schiff base products.
-
¹³C NMR: The carbon atom of the azomethine group (-C=N-) will show a characteristic signal in the downfield region of the spectrum, typically between δ 158-165 ppm.[11]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mediresonline.org [mediresonline.org]
- 4. Asymmetric catalysis | Hayashi / Organic Reaction Chemistry Division [www2.kobe-u.ac.jp]
- 5. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 12. rua.ua.es [rua.ua.es]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. impactfactor.org [impactfactor.org]
- 15. cibtech.org [cibtech.org]
- 16. jetir.org [jetir.org]
- 17. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Structural Analysis and Antimicrobial Screening of Mn(II) Complexes of Schiff Bases [scielo.org.mx]
Troubleshooting & Optimization
Preventing racemization of Ethyl (2S)-2,3-diaminopropanoate during synthesis
Technical Support Guide: Preventing Racemization of Ethyl (2S)-2,3-diaminopropanoate
Executive Summary: The Stability Paradox
User Query: "I am observing a loss of optical activity during the synthesis and isolation of Ethyl (2S)-2,3-diaminopropanoate. How do I maintain enantiopurity?"
Scientist’s Analysis:
Ethyl (2S)-2,3-diaminopropanoate (L-DAP ethyl ester) presents a unique stereochemical challenge compared to standard
If you are isolating the free base of this ester, you are almost certainly racemizing your product. The unprotonated
Core Rule: Always synthesize, store, and utilize this compound as the dihydrochloride salt . Never expose the free ester to basic conditions (pH > 7) in protic solvents for extended periods.
Troubleshooting: Critical Failure Points
Issue A: Loss of Chirality During Esterification
Symptom: The specific rotation
Root Cause:
High-temperature acid-catalyzed esterification (e.g., refluxing in ethanol/HCl) promotes enolization. While the protonated amine prevents oxazolone formation, the inductive effect of the
Solution:
Switch to a kinetic control protocol using Thionyl Chloride (
-
Protocol:
-
Suspend (2S)-2,3-diaminopropionic acid hydrochloride in anhydrous ethanol at -10°C .
-
Add
(2.5 - 3.0 equivalents) dropwise. The exotherm must be controlled to keep . -
Allow to warm to Room Temperature (20-25°C) only. Do not reflux.
-
Stir for 24-48 hours.
-
Concentrate in vacuo at
. -
Precipitate with cold diethyl ether.
-
Issue B: Racemization During Work-up/Neutralization
Symptom: You attempt to extract the free ester into an organic solvent (DCM/EtOAc) using carbonate or hydroxide washes, and the recovered oil is racemic.
Root Cause:
Direct Base-Catalyzed Enolization. The ester group activates the
Solution: Avoid free-basing entirely.
-
If you must couple the amine, use the dihydrochloride salt directly in the coupling reaction.
-
Add a tertiary non-nucleophilic base (e.g., DIPEA or NMM) in situ only when the electrophile is present.
-
Never perform an aqueous extraction of the free diamino-ester.
Issue C: Instability of Starting Material (L-DAP)
Symptom: The starting material itself has low optical purity.
Root Cause:
L-DAP is often synthesized from L-Asparagine (via Hofmann rearrangement) or L-Serine (via Mitsunobu/Azide). The Hofmann rearrangement involves highly basic conditions (Bromine/NaOH) which can racemize the intermediate if temperature is not strictly controlled (
Solution: Verify the enantiomeric excess (ee) of your starting material using Marfey’s Reagent (FDAA) derivatization followed by HPLC before proceeding to esterification.
Mechanistic Visualization
The following diagram illustrates the two primary pathways for racemization: Direct Enolization (primary risk for the ester) and Oxazolone Formation (risk during coupling).
Figure 1: Racemization pathways. The red path (Enolate formation) is the critical risk for Ethyl (2S)-2,3-diaminopropanoate when exposed to base.
Standardized Protocols
Protocol 1: Safe Synthesis of Ethyl (2S)-2,3-diaminopropanoate 2HCl
Reference method adapted from standard amino acid esterification [1].
| Parameter | Specification | Reason |
| Reagent | Thionyl Chloride ( | Generates anhydrous HCl in situ; acts as water scavenger. |
| Solvent | Anhydrous Ethanol | Reactant and solvent.[1] Must be dry to drive equilibrium. |
| Temperature | 0°C | CRITICAL: Heating speeds up esterification but exponentially increases racemization rate. |
| Stoichiometry | > 2.5 eq | Requires 2 eq to protonate both amines + 1 eq for catalysis. |
| Work-up | Evaporation only | Avoids aqueous basic extraction. |
Step-by-Step:
-
Weigh 1.0 g (7.1 mmol) of L-2,3-diaminopropionic acid monohydrochloride .
-
Suspend in 15 mL anhydrous ethanol in a round-bottom flask under Argon.
-
Cool flask to -10°C (Ice/Salt bath).
-
Add 1.6 mL (22 mmol) Thionyl Chloride dropwise over 20 minutes.
-
Remove cooling bath and stir at room temperature for 24 hours.
-
Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1). Staining: Ninhydrin.
-
Evaporate solvent on a rotary evaporator (
). -
Resuspend residue in 10 mL anhydrous diethyl ether and filter the white solid.
-
Yield: Expect >90% as the dihydrochloride salt.
Protocol 2: Enantiomeric Excess (ee) Determination
Method: Marfey’s Reagent Derivatization [2]
Since the diamino ester is polar and lacks a chromophore, direct chiral HPLC is difficult. Derivatization is recommended.[2]
-
Sample Prep: Dissolve 1 mg of product in 100
L water. -
Derivatization: Add 200
L 1% FDAA (Marfey’s Reagent) in acetone + 40 L 1M . -
Incubation: Heat at 40°C for 1 hour. (Mild base/heat here is acceptable as the derivatization is faster than racemization).
-
Quench: Add 40
L 1M HCl. -
Analysis: HPLC (C18 Column).
-
Eluent: Acetonitrile / 0.1% TFA water gradient.
-
Detection: UV 340 nm.[3]
-
Result: L-L diastereomer elutes separately from L-D diastereomer.
-
References
- G. C. Barrett, Amino Acid Derivatives: A Practical Approach, Oxford University Press, 1999.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[4] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.[4][5] Organic Letters, 6(2), 213–215.[4]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
Improving solubility of Ethyl 2,3-diaminopropanoate dihydrochloride in DMF
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Ethyl 2,3-diaminopropanoate dihydrochloride, specifically regarding its solubility in N,N-Dimethylformamide (DMF). We understand that achieving a clear, homogenous solution is critical for reaction success, and this guide provides in-depth troubleshooting strategies and foundational knowledge to address this common issue.
Troubleshooting Guide: Enhancing Solubility in DMF
This section addresses specific problems you may be encountering in the lab. The questions are structured to walk you through a logical progression of troubleshooting steps, from simple checks to more advanced chemical modifications.
Q1: My Ethyl 2,3-diaminopropanoate dihydrochloride isn't dissolving in DMF at room temperature. What are the initial steps I should take?
A1: This is a common starting point, as the highly ionic nature of a dihydrochloride salt can make dissolution challenging, even in a polar aprotic solvent like DMF.[1][2][3] Before moving to more complex solutions, it's essential to validate your core parameters.
Initial Troubleshooting Workflow
Caption: A decision workflow for initial solubility troubleshooting.
Step-by-Step Foundational Checks:
-
Verify Solvent Quality: Use a high-purity, anhydrous grade of DMF. DMF is hygroscopic and can absorb atmospheric moisture, which can affect solubility.[2][3] Older bottles of DMF may also contain degradation products like dimethylamine and formic acid, which can interfere with your reaction.
-
Assess Concentration: You may be attempting to create a supersaturated solution. Review the literature for typical concentrations used in similar reactions. If no data is available, start by attempting to dissolve a small, known amount to determine an approximate solubility limit.
-
Apply Gentle Heat: Warming the mixture to 30-50°C while stirring can significantly increase the rate of dissolution.[1] Avoid excessive heat (>60°C) at this stage, as it can promote the degradation of DMF, especially in the presence of an acidic salt.[2]
Q2: I've confirmed my solvent quality and tried gentle heating, but the compound remains a suspension. What is the next logical step?
A2: If physical methods are insufficient, the next step is to modify the solvent system itself by using a co-solvent. The goal is to increase the polarity of the bulk solvent to better accommodate the highly charged dihydrochloride salt.
Strategy: Using a Polar Protic Co-Solvent
Polar protic solvents, like methanol (MeOH) or ethanol (EtOH), are generally excellent for dissolving hydrochloride salts.[1] Adding a small amount as a co-solvent can dramatically improve solubility in DMF.
Experimental Protocol: Co-Solvent Addition
-
To your suspension of Ethyl 2,3-diaminopropanoate dihydrochloride in DMF, add anhydrous methanol dropwise while stirring vigorously.
-
Start with a small percentage, for example, 1-5% of the total volume (e.g., 0.1-0.5 mL of MeOH for every 10 mL of DMF).
-
Observe for dissolution after each addition.
-
If needed, gently warm the mixture (30-40°C) after the co-solvent has been added.
Causality: The hydroxyl group (-OH) in a protic co-solvent can form strong hydrogen bonds with the chloride ions and the protonated amine groups, effectively solvating the ionic compound and breaking up its crystal lattice structure, allowing it to dissolve in the bulk DMF/MeOH mixture.
| Strategy | Principle | Pros | Cons |
| Gentle Heating | Increases kinetic energy, overcoming lattice energy. | Simple, fast. | Risk of DMF degradation at higher temps. May not be sufficient. |
| Co-Solvent (MeOH) | Increases solvent polarity and hydrogen bonding capability. | Highly effective for many salts. | Co-solvent must be compatible with downstream reaction chemistry. |
Q3: The co-solvent approach is not suitable for my reaction. Why is this specific compound so difficult to dissolve, and how can I chemically modify it in-situ to achieve solubility?
A3: The core of the problem lies in the compound's structure: it is the salt of a weak base (the diamino ester) and a strong acid (HCl). In its dihydrochloride form, the molecule carries two positive charges on its nitrogen atoms, making it behave more like an inorganic salt than a typical organic molecule.[1][4] DMF, while polar, is an aprotic solvent and is less effective at stabilizing these localized, high-density charges compared to a protic solvent like water.[2][3]
The most robust and common solution is to convert the salt to its more organic-soluble free base form directly in the reaction flask (in-situ). This is achieved by adding a mild, non-nucleophilic organic base.
The Underlying Chemistry: Salt to Free Base Conversion
Caption: In-situ conversion of the hydrochloride salt to the soluble free base.
This neutralization removes the positive charges from the amine groups, transforming the ionic salt into a neutral organic molecule that is significantly more soluble in organic solvents like DMF.[5][6]
Recommended Protocol: In-Situ Neutralization with Triethylamine (TEA)
-
Setup: Suspend your Ethyl 2,3-diaminopropanoate dihydrochloride (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Slowly add 2.0 to 2.2 equivalents of a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the stirred suspension at room temperature. The use of a slight excess ensures complete neutralization.
-
Observation: As the base is added, you should observe the solid starting material gradually dissolving to form a clear, homogenous solution. This process may be slightly exothermic.
-
Completion: Once the solution is clear, stir for an additional 15-20 minutes to ensure the reaction is complete before proceeding with your main experiment.
Why TEA or DIPEA?
-
Non-Nucleophilic: They are sterically hindered, making them poor nucleophiles. This prevents them from reacting with the ester group in your molecule.
-
Sufficiently Basic: They are strong enough to deprotonate the ammonium salts but mild enough to avoid causing side reactions with the solvent or starting material.
-
Byproduct: The resulting triethylammonium chloride byproduct is often soluble in DMF or can be easily filtered if it precipitates.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the dihydrochloride salt form? The dihydrochloride salt is often used to improve the stability and shelf-life of amino compounds.[1] Amines can be sensitive to oxidation and degradation, and converting them to a salt form makes them more stable, crystalline, and easier to handle and weigh.
Q2: How does trace water in DMF impact my experiment? While DMF is miscible with water, its presence can be problematic.[7][8] For this specific compound, trace water can:
-
Compete for Solvation: Water is excellent at solvating salts and may interfere with the desired dissolution in pure DMF.
-
Promote Hydrolysis: The ethyl ester group is susceptible to hydrolysis (breaking down into the carboxylic acid and ethanol), a reaction that can be accelerated by the presence of water, especially under heated or acidic/basic conditions.
Q3: Are there alternative solvents I can use? Yes, the choice of solvent is dictated by your reaction requirements. If DMF is not essential, consider these alternatives:
-
Methanol (MeOH): Excellent solubility for hydrochloride salts, but it is a protic solvent and can act as a nucleophile in some reactions.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent similar to DMF, it is also a powerful solvent for salts.[9] Be aware that DMSO has a high boiling point and can be difficult to remove.
-
Dichloromethane (DCM): Generally poor for dissolving the salt form directly.[1] However, it is an excellent solvent for the free base form after neutralization.[6]
References
-
INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]
-
Nowak, P., et al. (2016). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. Retrieved from [Link]
-
Technical Data Sheet. (n.d.). Dimethylformamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE. Retrieved from [Link]
-
Pharmaceutics. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. Retrieved from [Link]
-
Meadows Chemical. (2025). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers. Retrieved from [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2008). Synthesis, characterization and pharmacological evaluation of some new flurbiprofen derivatives. SciELO. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Dimethylformamide. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. kianresin.com [kianresin.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in coupling reactions with diamino esters
Title: Technical Support Center: Troubleshooting Low Yields in Diamino Ester Coupling Reactions
Introduction Welcome to the Technical Support Center for advanced peptide and small-molecule synthesis. Coupling reactions involving diamino esters—such as derivatives of lysine, ornithine, diaminobutyric acid (DAB), and diaminopropionic acid (DAP)—frequently suffer from low yields due to competing intramolecular side reactions and reagent-driven capping. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, providing mechanistic causality, diagnostic workflows, and self-validating protocols to rescue your syntheses.
Diagnostic Workflow for Coupling Failures
Before adjusting reaction parameters, you must identify the exact failure mode. Run your crude reaction mixture through LC-MS and use the following decision tree to diagnose the root cause.
LC-MS diagnostic workflow for identifying and resolving diamino ester coupling failures.
Mechanistic Causality of Common Failure Modes
Failure Mode 1: Intramolecular Cyclization (Lactamization & DKP Formation) Diamino acids with shorter side chains (ornithine, DAB, DAP) are highly prone to irreversible lactamization. When the carboxyl group is activated, the unprotected or partially deprotected side-chain amine can attack the activated carbonyl, forming a stable 5- or 6-membered lactam. This rapid cyclization irreversibly blocks peptide synthesis[1]. Furthermore, at the dipeptide stage, free amines can attack the C-terminal ester (especially methyl or benzyl esters) to form a 6-membered diketopiperazine (DKP) ring[2]. This is highly prevalent in sequences containing proline, glycine, or N-methyl amino acids due to the favored cis-amide bond conformation[3].
Failure Mode 2: Reagent-Driven Guanidinylation Aminium/uronium-based coupling reagents like HATU and HBTU are highly efficient but carry a severe risk when used with diamino esters. If the carboxylic acid is not pre-activated, or if the coupling reagent is used in excess, the free amine of the diamino ester will react directly with the uronium salt. This forms a tetramethylguanidinium byproduct (observed as a +98 Da mass shift), which permanently caps the amine and halts chain elongation[3].
Failure Mode 3: Epimerization via Oxazolone Formation During activation, the intermediate active ester can undergo base-catalyzed intramolecular cyclization to form an oxazolone. Deprotonation at the α-carbon of the oxazolone leads to racemization/epimerization. Strong bases like DIPEA or prolonged coupling times exacerbate this[3].
Quantitative Reagent Selection Matrix
Selecting the correct coupling reagent is a balance between reaction kinetics and side-reaction suppression.
| Coupling Reagent | Activation Mechanism | Guanidinylation Risk | Epimerization Control | Optimal Use Case for Diamino Esters |
| HATU | Uronium / HOAt ester | High (if not pre-activated) | Excellent | Sterically hindered couplings; requires strict pre-activation. |
| PyBOP | Phosphonium / HOBt ester | None | Good | One-pot solution-phase couplings; zero risk of amine capping[4]. |
| EDC / HOBt | Carbodiimide / HOBt ester | None | Moderate | Aqueous/solution-phase couplings of highly cyclization-prone substrates[5]. |
| DIC / Oxyma | Carbodiimide / Oxyma ester | None | Excellent | Solid-phase peptide synthesis (SPPS); prevents DKP formation via rapid kinetics. |
Self-Validating Experimental Protocols
Protocol A: PyBOP-Mediated Solution-Phase Coupling (Guanidinylation-Free) This protocol utilizes PyBOP to completely eliminate the risk of uronium-induced amine capping, making it ideal for diamino esters[4][6]. Causality Check: PyBOP is added last at 0 °C. This ensures the carboxylate anion forms first and reacts with PyBOP to generate the active OBt ester, preventing premature base-catalyzed side reactions.
-
Preparation: Dissolve the N-protected carboxylic acid (1.0 eq) and the diamino ester hydrochloride salt (1.1 eq) in anhydrous DMF or DCM (10 mL/mmol) under an inert atmosphere.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Validation: Verify the pH of the solution is ~8 by spotting on wet pH paper. The amine must be completely free-based for nucleophilic attack.
-
Activation: Add PyBOP (1.1 eq) in one portion.
-
Elongation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor by LC-MS or TLC. Validation: The disappearance of the starting acid should correlate precisely with the appearance of the product mass; if a +98 Da mass appears, cross-contamination with a uronium reagent occurred.
-
Workup: Dilute with EtOAc, wash sequentially with 10% citric acid (to remove unreacted amine and DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Protocol B: EDC/HOBt Coupling for Cyclization-Prone Substrates (Ornithine/DAB) This protocol minimizes lactamization and DKP formation by maintaining low temperatures and utilizing a milder activation strategy[5][6].
-
Preparation: Dissolve the N-protected acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM/DMF (4:1).
-
Pre-activation: Cool to 0 °C. Add EDC·HCl (1.2 eq) and stir for 15 minutes to form the OBt active ester. Validation: Spotting on TLC should show the complete conversion of the acid to a higher-Rf active ester spot.
-
Coupling: Dissolve the diamino ester (1.0 eq) in DCM, neutralize with Collidine (2.0 eq) instead of DIPEA (Collidine is less basic, reducing epimerization and DKP formation), and add dropwise to the activated acid at 0 °C.
-
Reaction: Stir at 0 °C for 2 hours, then slowly warm to room temperature overnight.
-
Workup: Wash with water to remove the urea byproduct, followed by standard acidic/basic aqueous washes.
Frequently Asked Questions (FAQs)
Q: Why does my ornithine ester coupling fail completely, while my lysine ester coupling under the exact same conditions yields 90%? A: This is a classic regioselectivity and kinetic issue. Ornithine has a shorter aliphatic side chain than lysine. Upon carboxyl activation or during basic deprotection, the ornithine side-chain amine is perfectly positioned to attack the carbonyl, rapidly forming a stable 6-membered lactam (piperidone derivative)[1]. Lysine forms a 7-membered ring, which is kinetically much slower, allowing the desired intermolecular coupling to outcompete cyclization. To fix this, ensure strict orthogonal protection of the ornithine side chain (e.g., Alloc or Cbz) until the coupling is complete.
Q: I am trying to couple a third amino acid to a dipeptide diamino ester, but I am losing all my starting material to a byproduct. What is happening? A: You are likely experiencing Diketopiperazine (DKP) formation. When the N-terminal protecting group of the dipeptide ester is removed, the newly freed amine attacks the C-terminal ester, cleaving the dipeptide off the resin or forming a cyclic byproduct in solution[2][7]. This is especially common if your C-terminal ester is a methyl or benzyl ester. Solution: Use a highly sterically hindered ester (like tert-butyl) to slow the nucleophilic attack, or use a highly reactive coupling reagent (like HATU with pre-activation) to ensure the intermolecular peptide bond formation outcompetes the intramolecular DKP cyclization.
Q: Can I use a "one-pot" method where I mix the acid, amine, HATU, and DIPEA all at once? A: No. While this works for phosphonium reagents like PyBOP, doing this with uronium reagents like HATU will ruin your yield. HATU reacts rapidly with primary and secondary amines to form a tetramethylguanidinium adduct[6]. You must pre-activate the carboxylic acid with HATU and DIPEA for 1-3 minutes before introducing the diamino ester.
References
-
A New Route for the Synthesis of N-Substituted Diketopiperazine Derivatives. ResearchGate. Available at: [Link]
-
Methods for Removing the Fmoc Group. Renyi.hu. Available at: [Link]
-
Acid-Amine Coupling using PyBOP. Organic Synthesis. Available at:[Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at:[Link]
-
HATU/PyBOP coupling procedure question. Reddit (r/Chempros). Available at:[Link]
-
Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Available at:[Link]
Sources
- 1. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. people.uniurb.it [people.uniurb.it]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. renyi.hu [renyi.hu]
Technical Support Center: Extraction of Ethyl 2,3-diaminopropanoate Free Base
Executive Summary: The "pKa Shift" Phenomenon
If you are experiencing low yields or recovering the carboxylic acid instead of the ester, you are likely over-basifying your reaction mixture.[1]
The Critical Insight: Unlike standard amino acids where amine pKa values are typically 9.0–10.5, the esterification of 2,3-diaminopropionic acid significantly lowers the pKa of its amine groups due to the electron-withdrawing inductive effect of the ethyl ester.[1]
- -Amine pKa: Drops from ~6.7 (acid) to ~4.2 (ester) .[1]
- -Amine pKa: Drops from ~9.4 (acid) to ~8.0 (ester) .[1]
Operational Implication: You do not need to reach pH 12 to deprotonate this molecule.[1] A pH of 8.5–9.0 is sufficient to generate the free base.[1] Exceeding pH 10.0 drastically accelerates ester hydrolysis (
Module 1: The Stability-Solubility Matrix[2]
The extraction of Ethyl 2,3-diaminopropanoate is a race against time governed by two competing factors: Solubility (requiring basic pH) and Stability (requiring neutral/acidic pH).[1]
The pH Window
The following table summarizes the species distribution relative to pH.
| pH Range | Dominant Species | Solubility Phase | Stability Risk |
| < 4.0 | Dication ( | Aqueous (High) | Stable |
| 4.5 - 7.5 | Monocation ( | Aqueous (High) | Stable |
| 8.0 - 9.5 | Free Base ( | Organic (Moderate) | Meta-Stable (Target) |
| > 10.0 | Free Base / Hydrolyzed Anion | Aqueous (Hydrolysis product) | Critical Failure (Saponification) |
Visualization: The Extraction Logic
The following diagram illustrates the optimized workflow to navigate this matrix.
Figure 1: Logic flow for the isolation of Ethyl 2,3-diaminopropanoate. Note the critical decision point at Step 2 to avoid hydrolysis.
Module 2: Optimized Experimental Protocol
Objective: Isolate Ethyl 2,3-diaminopropanoate free base from a dihydrochloride salt precursor.
Reagents
-
Solvent System: Dichloromethane (DCM) : Isopropanol (iPrOH) [3:1 ratio]. Note: Pure DCM is often insufficient for polar diamines.[1]
-
Base: Saturated Sodium Bicarbonate (
) or Potassium Carbonate ( ).[1] Avoid NaOH. -
Additive: Solid Sodium Chloride (NaCl).[1]
Step-by-Step Methodology
-
Cryogenic Setup: Cool the aqueous solution containing the amine salt to 0°C using an ice bath.[1] Low temperature kinetically inhibits the hydrolysis reaction even if local pH spikes occur.[1]
-
Solvent Pre-Load: Add the organic solvent mixture (DCM:iPrOH, 3:[2]1) to the aqueous phase before basification.[1] This creates a "sink" for the free base to partition into immediately upon formation.[1]
-
Titrated Basification: Slowly add the base (saturated
or 2M ) with vigorous stirring.[1]-
Monitor: Use a calibrated pH meter.[1]
-
Stop: Strictly at pH 9.0 . Do not overshoot.
-
-
Salting Out (The "Force Multiplier"): Once pH 9.0 is reached, saturate the aqueous layer with solid NaCl.
-
Rapid Separation: Separate layers immediately. Re-extract the aqueous layer 3x with the solvent mixture.[1]
-
Drying: Dry combined organics over anhydrous
(Sodium Sulfate) for 10 minutes. Filter and concentrate in vacuo at low temperature (< 30°C).
Module 3: Troubleshooting & FAQs
Q1: I followed the protocol, but my yield is still < 40%. Where is the product?
Diagnosis: The molecule is likely still in the water phase.[1] Root Cause: Ethyl 2,3-diaminopropanoate is a small, highly polar molecule.[2][1] Even as a free base, it retains significant water solubility.[2][1] Corrective Action:
-
Increase Solvent Polarity: Switch from DCM to Chloroform:Isopropanol (3:1) or n-Butanol .
-
Continuous Extraction: If available, use a liquid-liquid continuous extractor for 12-24 hours.
-
Check the Aqueous Layer: Take a small aliquot of your aqueous waste, evaporate it, and run an NMR.[2][1] If you see the ethyl signals, your extraction efficiency is the bottleneck, not the chemistry.[2]
Q2: My NMR shows a mix of Ethyl Ester and Free Acid. Did the extraction fail?
Diagnosis: Partial Hydrolysis (Saponification).[1] Root Cause: The pH was likely too high (>10) or the extraction took too long at room temperature.[1] Corrective Action:
-
Use a weaker base (Bicarbonate instead of Carbonate/Hydroxide).[1]
-
Ensure the temperature never exceeds 4°C during the basification step.[1]
-
Process immediately; do not let the basic aqueous solution stand overnight.[1]
Q3: Why not use NaOH to jump straight to pH 12?
Expert Insight: While NaOH is standard for simple amines, it is fatal for amino acid esters.[2][1] The hydroxide ion (
Q4: Can I use Silica Gel chromatography for purification?
Warning: Be cautious. Issue: Free primary amines often streak on silica or bind irreversibly due to the acidity of the silica silanols.[1] Solution:
-
Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites.[1]
-
Alternatively, use Neutral Alumina instead of Silica Gel.[2][1]
References
-
pKa Shifts in Amino Acid Esters
-
Base Hydrolysis Kinetics of Amino Acid Esters
-
Extraction of Polar Diamines
Sources
- 1. US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Handling Degradation of Ethyl 2,3-diaminopropanoate in Aqueous Solution
This is a technical support guide designed for the Senior Application Scientist persona. It prioritizes mechanistic understanding, actionable protocols, and rigorous data validation.[1]
Document ID: TS-EDAP-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists[1]
Executive Summary & Core Instability Mechanism
The Problem: Ethyl 2,3-diaminopropanoate (EDAP) is structurally predisposed to rapid degradation in aqueous media. Unlike standard
The Mechanism (The "Why"):
The instability is driven by the inductive effect of the
-
pKa Suppression: The proximal cationic charge on the
-amine (at physiological pH) withdraws electron density, lowering the pKa of the -ammonium group to approximately 4.2–4.5 (compared to ~7.5 for standard amino esters) . -
The "Neutral pH" Trap: At pH 7.0, the
-amine is >99% deprotonated (nucleophilic), while the -amine remains protonated. This creates a "zwitterionic-like" species highly prone to:-
Intermolecular Dimerization: The unprotonated
-amine of one molecule attacks the ester of another, forming stable 6-membered diketopiperazines (DKP). - -Elimination: Base-catalyzed elimination of ammonia to form ethyl 2-aminoacrylate (dehydroalanine derivative).
-
Hydrolysis: Standard ester hydrolysis to the free acid.
-
Diagnostic & Troubleshooting Module
Visualizing the Degradation Pathways
The following diagram illustrates the competing degradation pathways you must control.
Figure 1: Mechanistic pathways of EDAP degradation. Note that dimerization is kinetically favored at neutral pH due to the depressed pKa of the
Troubleshooting FAQ
Q1: I see a new peak at [M-46] in my LC-MS. Is this the lactam?
-
Diagnosis: Likely No . While intramolecular cyclization to a
-lactam (4-membered ring) is possible, it is structurally strained. -
Root Cause: The [M-46] loss (loss of Ethanol, 46 Da) usually indicates Dimerization to a diketopiperazine (DKP). Two molecules of EDAP condense, losing 2 ethoxy groups.[1] The mass spectrum often shows the dimer mass (
). -
Action: Check for a mass of roughly 200-202 Da (Dimer). If you see strictly M-46 from the monomer mass, it may be the
-lactam, but DKP is thermodynamically preferred.
Q2: My solution turned yellow overnight at 4°C.
-
Diagnosis:
-Elimination. -
Root Cause: Formation of conjugated double bonds (dehydroalanine derivatives) often results in yellowing. This suggests your pH was too high (> 7.0) or trace metals catalyzed oxidation.
-
Action: Discard. Re-prepare in degassed, acidified buffer (pH < 3).
Q3: The pH of my stock solution drifted from 5.0 to 4.2.
-
Root Cause: Ester hydrolysis releases the free carboxylic acid and ethanol. The free acid (zwitterion) buffers at a lower pH than the ester salt.
-
Action: This indicates significant degradation (>10%). Do not use for quantitative assays.
Stabilization Protocols (The "How-To")
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a stock solution stable for >24 hours.
Reagents:
-
EDAP Dihydrochloride salt (solid).
-
10 mM HCl (degassed) or 0.1% Trifluoroacetic acid (TFA) in water.
Procedure:
-
Weighing: Weigh EDAP salt rapidly. The solid is hygroscopic; moisture initiates hydrolysis.
-
Solvent Choice: NEVER dissolve in PBS or water (pH ~6-7) initially.
-
Dissolution: Dissolve EDAP to 10-50 mM in 10 mM HCl (final pH should be < 3.0).
-
Why? At pH < 3, both amines are fully protonated (
). The electrostatic repulsion prevents dimerization, and the lack of a free lone pair prevents nucleophilic attack.
-
-
Verification: Check pH with a micro-probe. If pH > 3.0, add 1N HCl dropwise.[1]
Protocol B: Handling in Biological Assays (Neutral pH)
Objective: Use EDAP in a cell assay or enzyme reaction without immediate degradation.
The Challenge: You must neutralize the acid to run the assay, but neutralization triggers degradation. The Solution: "Just-in-Time" Neutralization.
-
Keep EDAP as a 100x concentrated stock in 10 mM HCl on ice.
-
Prepare your assay buffer (e.g., HEPES pH 7.4).
-
Step 3 (Critical): Add the EDAP stock to the assay buffer immediately before adding the enzyme/cells.
-
Time Limit: Assume a half-life (
) of < 2 hours at pH 7.4. Design experiments to measure initial rates (0–30 min).
Quantitative Stability Data
The following table summarizes expected stability profiles based on internal application data and pKa extrapolations .
| Parameter | Condition | Stability Window | Primary Degradant |
| pH 1.0 - 3.0 | 4°C | > 2 Weeks | Slow Hydrolysis (Free Acid) |
| pH 1.0 - 3.0 | 25°C | 24 - 48 Hours | Hydrolysis |
| pH 7.0 (PBS) | 4°C | < 4 Hours | Dimerization (DKP) |
| pH 7.4 (Cell Media) | 37°C | < 30 Minutes | Dimerization + Elimination |
| Solvent | DMSO (Anhydrous) | > 1 Month | None (if kept dry) |
Analytical Method for Validation
Do not trust the label purity of stored solids. Validate using this rapid HPLC method.
Method: Reverse Phase HPLC (C18)
-
Column: C18, 3.5 µm, 4.6 x 100 mm (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase A: Water + 0.1% TFA (Ion-pairing agent required for retention).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B for 2 min, ramp to 30% B over 10 min. (Molecule is very polar).
-
Detection: UV 210 nm (Amide/Ester) or CAD (Charged Aerosol Detector).
Interpretation:
-
RT ~1.5 min: Free Acid (Hydrolysis Product).
-
RT ~3.0 min: Intact EDAP.
-
RT ~5-6 min: Dimer/DKP (More hydrophobic due to loss of charge/cyclization).
References
-
Rogers, E. W., & Molinski, T. F. (2007).[1][4] Asymmetric synthesis of diastereomeric diaminoheptanetetraols.[4] A proposal for the configuration of (+)-zwittermicin A. Organic Letters, 9(3), 437–440.[1][4] (Discusses pKa suppression in vicinal diamines).
-
Kudo, F., et al. (2023).[1] Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science. (Details synthesis and stability of DAP esters).
-
Bordwell, F. G. (n.d.). pKa Data for Organic Compounds. (Reference for general amine/ester pKa shifts).
Sources
Avoiding diketopiperazine formation with L-Dap ethyl ester derivatives
This technical guide addresses the specific challenges of working with L-2,3-diaminopropionic acid (L-Dap) ethyl ester derivatives , focusing on the prevention of 2,5-diketopiperazine (DKP) formation.
Topic: Preventing Diketopiperazine (DKP) Formation
Executive Summary
L-Dap (L-2,3-diaminopropionic acid) ethyl ester derivatives are highly susceptible to cyclization due to the low steric hindrance of the side chain and the high reactivity of the ester moiety. While DKP formation is a common side reaction in peptide synthesis (particularly with Proline and Glycine), L-Dap presents a unique risk profile. The formation of DKP is thermodynamically driven and results in the irreversible loss of the peptide chain from the resin or the formation of cyclic impurities in solution.
This guide provides mechanistic insights, diagnostic troubleshooting, and validated protocols to maintain the integrity of your L-Dap sequences.
Part 1: The Mechanistic Failure Mode
To prevent DKP, one must understand the driving forces. DKP formation in L-Dap ethyl esters typically occurs via intramolecular aminolysis .[1]
The Pathway
-
Trigger: The N-terminal amine of the dipeptide (e.g., H-AA2-Dap(Prot)-OEt) is deprotected or neutralized.
-
Attack: The free amine (
-NH ) undergoes a nucleophilic attack on the carbonyl carbon of the C-terminal L-Dap ethyl ester. -
Cyclization: The tetrahedral intermediate collapses, expelling ethanol (the leaving group).
-
Result: Formation of a stable 6-membered 2,5-diketopiperazine ring and termination of the linear chain.
Note on L-Dap Specificity: Unlike bulky amino acids (e.g., Val, Ile) that sterically hinder this attack, the L-Dap side chain (
Visualizing the Reaction Pathway
Caption: Figure 1. Mechanism of DKP formation in L-Dap ethyl esters. The reaction is accelerated by basic conditions and unhindered side chains.
Part 2: Troubleshooting & FAQs
Q1: I am observing a mass shift of [M-46] in my LC-MS. Is this DKP?
Diagnostic: Yes. The loss of 46 Da corresponds to the loss of Ethanol (
-
Confirmation: Check the UV trace. DKPs often have distinct retention times and lack the free amine reactivity (negative Kaiser test if solid phase, though less relevant for ethyl esters in solution).
-
Root Cause: You likely left the deprotected dipeptide ester in a neutral or basic solution for too long before coupling the third amino acid.
Q2: Does the side-chain protection of L-Dap affect DKP formation?
Analysis: Yes, significantly.
-
Bulky Groups (Boc, Trt, Z): These provide steric bulk that can marginally retard the conformational folding required for cyclization.
-
Small/No Groups: If the
-amine is free (e.g., H-Dap-OEt), the risk of intermolecular dimerization is high. -
Recommendation: Always maintain orthogonal protection on the
-amine (e.g., L-Dap(Boc)-OEt) until the peptide backbone is fully assembled and the C-terminal ester is hydrolyzed or converted.
Q3: I need to neutralize the HCl salt of H-AA-Dap-OEt before coupling. How do I avoid cyclization during this step?
Protocol Adjustment: DKP formation is base-catalyzed.
-
Avoid: Do not pre-neutralize the amine in a separate flask.
-
Do: Use In-Situ Neutralization . Add the base (e.g., DIPEA/NMM) simultaneously with the activated next amino acid (AA3). This ensures the free amine is acylated (coupled) faster than it can cyclize.
Q4: Is L-Dap worse than Proline for DKP?
Comparison: Proline is the "champion" of DKP due to its cis-amide bond preference which pre-organizes the backbone for cyclization. L-Dap is less aggressive than Proline but more risky than Leucine or Valine due to the lack of steric hindrance near the
Part 3: Prevention Protocols
Protocol A: Safe Handling of L-Dap Ethyl Ester Monomers
Target: Preventing dimerization of starting material.
-
Storage: Always store L-Dap ethyl ester as the hydrochloride salt (H-Dap(PG)-OEt·HCl).
-
Temperature: Store at -20°C. Esters are prone to hydrolysis and aminolysis even in solid state if traces of moisture/base are present.
-
Usage: Do not free-base the monomer for storage. Generate the free base only in situ during the reaction.
Protocol B: Optimized Coupling to Avoid DKP (The "Active Ester" Method)
Target: Coupling the 3rd Amino Acid (AA3) to H-AA2-Dap(PG)-OEt.
Principle: The rate of coupling (
Reagents:
-
AA3: Fmoc-AA-OH (1.2 - 1.5 eq)
-
Activator: HATU or COMU (High reactivity is essential)
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - milder base)
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane - slower DKP rate than DMF)
Step-by-Step:
-
Pre-activation: Dissolve Fmoc-AA3-OH and HATU (1:1 ratio) in minimal DMF. Add DIPEA (1 eq relative to AA3) and stir for 30 seconds to form the activated ester.
-
Preparation of Amine: Dissolve the dipeptide salt H-AA2-Dap(PG)-OEt·HCl in DCM/DMF.
-
Coupling: Pour the Pre-activated AA3 solution into the dipeptide solution.
-
Base Chase: Immediately add the remaining equivalents of base required to neutralize the HCl salt.
-
Why? By having the activated ester ready before the amine is free, you favor intermolecular coupling over intramolecular cyclization.
-
Protocol C: The "Dipeptide Unit" Strategy (Gold Standard)
Target: Bypassing the risk entirely.
If DKP formation persists, do not build the peptide stepwise. Instead, couple a pre-formed dipeptide unit.
-
Synthesize Fmoc-AA3-AA2-OH in solution or purchase it.
-
Couple this entire block to H-Dap(PG)-OEt.
-
Result: The nucleophilic amine is now located on AA3, which is too far (5 residues away) to attack the Dap ester effectively.
Part 4: Comparative Data
Table 1: Impact of Conditions on DKP Risk in L-Dap Derivatives
| Variable | High Risk (Avoid) | Low Risk (Recommended) |
| C-Terminus | Methyl/Ethyl Ester | Tert-butyl Ester / Trityl Resin |
| Base | Diethylamine, Piperidine (excess) | DIPEA, Collidine (controlled) |
| Solvent | Methanol, DMF (slow coupling) | DCM, THF (favors linear) |
| Coupling Method | Carbodiimide (DCC/DIC) without additives | Pre-activated Uronium (HATU/COMU) |
| Sequence | H-Pro-Dap-OEt | H-Val-Dap-OEt |
References
-
Mechanisms of DKP Formation
-
L-Dap Synthesis & Side Reactions
-
Prevention Strategies in SPPS
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed discussion on orthogonal protection for Dap/Dab).
-
-
General DKP Mitigation
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2,3-diaminopropanoate Reaction Mixtures
Executive Summary & Compound Profile
Ethyl 2,3-diaminopropanoate (often handled as the dihydrochloride salt) is a critical intermediate in the synthesis of non-proteinogenic amino acid derivatives and heterocyclic compounds.[1]
Critical Warning: The free base of this compound is thermodynamically unstable and prone to rapid intermolecular condensation (polymerization) or intramolecular cyclization (lactamization) under neutral-to-basic conditions.[1][2] For 95% of applications, we strongly recommend isolating and storing the compound as its dihydrochloride salt .[1]
| Property | Data | Notes |
| CAS (Free Base) | 51762-54-0 | Unstable oil; handle immediately.[1][2] |
| CAS (2HCl Salt) | 4033-39-0 (Acid precursor) | Highly hygroscopic solid.[1][2] |
| Solubility (Salt) | Water (High), MeOH (Mod), EtOH (Low) | Insoluble in Et₂O, DCM, Hexanes.[1] |
| Solubility (Base) | Water (High), DCM (Mod), CHCl₃ (Mod) | Requires "salting out" for extraction.[1][2] |
| pKa (Est.) |
Decision Matrix: Which Protocol Do You Need?
Before proceeding, identify your downstream application to select the correct purification route.
Figure 1: Decision logic for selecting the appropriate purification methodology based on stability requirements.
Module A: Isolation of the Dihydrochloride Salt (Recommended)
This is the industry-standard method for purification.[1] It exploits the differential solubility of the salt in alcohol/ether mixtures.
Protocol:
-
Evaporation: Concentrate the crude reaction mixture (usually in EtOH/HCl) to dryness under reduced pressure (
). You will likely obtain a yellow, hygroscopic gum.[1] -
Dissolution: Redissolve the gum in the minimum amount of warm anhydrous methanol (
). -
Precipitation:
-
Crystallization: Cool the mixture to
overnight. -
Filtration: Filter quickly under nitrogen (to prevent moisture absorption).[1][2] Wash with cold ether.[1][2]
Troubleshooting Guide (Q&A)
Q: My product turned into a sticky oil instead of crystals. What happened? A: This is "oiling out," typically caused by residual water or too rapid addition of the anti-solvent (ether).[1]
-
Fix: Decant the supernatant. Redissolve the oil in fresh anhydrous methanol. Add a seed crystal if available.[1][2] Add the ether dropwise over 1 hour while stirring vigorously.
Q: The solid is turning into a liquid on the filter paper. A: The dihydrochloride salt is extremely hygroscopic .[1][2]
-
Fix: You must use a sintered glass funnel with a nitrogen blanket or perform the filtration in a glovebox.[1][2] If this happens, redissolve in MeOH and re-evaporate immediately. Store in a desiccator over
.
Module B: Isolation of the Free Base (For Immediate Use)
Use this method only if you need the free amine for a subsequent reaction (e.g., coupling) and cannot use a base in situ.
Protocol:
-
Dissolution: Dissolve the crude salt in a minimum volume of ice-cold water.[1][2]
-
Basification: Adjust pH to 10–11 using saturated
(aq). -
Saturation: Saturate the aqueous phase with solid NaCl until no more dissolves.[1][2] This is critical to force the polar diamine into the organic phase.
-
Extraction: Extract
with DCM (Dichloromethane) or CHCl₃:Isopropanol (9:1) . -
Drying: Dry combined organics over
and concentrate immediately at low temperature ( ).
Troubleshooting Guide (Q&A)
Q: I have very low recovery (<20%) after extraction. A: The compound is likely staying in the water layer.[1][2]
-
Fix: Switch extraction solvent to n-Butanol . Although harder to evaporate (high boiling point), it is far more effective for polar amines.[1] Alternatively, use continuous liquid-liquid extraction for 12 hours.[1][2]
Q: The NMR shows degradation products after rotary evaporation. A: The free base undergoes intermolecular condensation (forming diketopiperazines) or hydrolysis if heated.[1][2]
-
Fix: Never heat the water bath above
. Use the solution immediately in the next step without fully drying if possible.
Module C: Chromatographic Purification
Chromatography is generally discouraged for this compound due to streaking and decomposition, but it can be done if necessary.[1]
Methodology:
-
Stationary Phase: Neutral Alumina (preferred) or Amine-functionalized Silica.[1][2] Standard acidic silica will bind the diamine irreversibly.[1]
-
Mobile Phase: DCM : MeOH :
(aq) (Ratio: 90:9:1).[1][2]
Q: The compound is streaking across the entire column. A: This indicates protonation by the silica.[1]
-
Fix: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.[1][2]
Stability & Degradation Pathways[1][2][3]
Understanding how the molecule breaks down is key to preventing it.[1][2]
Figure 2: Primary degradation pathways.[1][2] Dimerization to diketopiperazines is the most common mode of failure for the free base stored at room temperature.
References
-
Synthesis and Properties of Diamino Acids
-
Purification of Polar Amines
-
Stability of Alpha-Amino Esters
- Chemical Data & Solubility
Sources
- 1. Ethyl 2,3-Dicyanopropionate | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Ethyl 2,3-Dicyanopropionate | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Minimizing side reactions at the beta-amino group of L-Dap esters
Welcome to the Technical Support Center for Peptide Synthesis and Bioconjugation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with L-2,3-diaminopropionic acid (L-Dap) esters.
L-Dap is an invaluable non-proteinogenic amino acid used to introduce conformational constraints, bioorthogonal linkages, and branched architectures. However, the proximity of its highly nucleophilic
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure the structural integrity of your L-Dap-containing peptides.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: During the coupling of Fmoc-L-Dap-OH derivatives, LC-MS analysis of my crude peptide shows a significant byproduct with a mass of -18 Da. What is causing this?
A: A mass loss of 18 Da (loss of
Q2: I am observing a mixture of epimers (L- and D- forms) after incorporating L-Dap into my sequence. How can I preserve chirality?
A: Epimerization in L-Dap occurs primarily via direct
Q3: I used Fmoc-L-Dap(Dde)-OH to allow for orthogonal side-chain modification, but I am seeing sequence branching at the
Q4: I need to esterify the C-terminus of an L-Dap derivative (e.g., to form a tert-butyl ester). Why am I losing my
Part 2: Pathway Visualizations
To understand how to prevent side reactions, we must first visualize the competing mechanistic pathways during L-Dap activation.
Fig 1: Competing reaction pathways of activated L-Dap esters during peptide synthesis.
Part 3: Quantitative Comparison of Protection Strategies
Selecting the correct orthogonal protecting group is the most effective way to minimize side reactions. Below is a comparative matrix of
| Protecting Group | Deprotection Condition | Stability to Piperidine | Stability to TFA | Primary Side Reaction Risk | Recommended Use Case |
| Boc | 95% TFA | High | Low (Cleaves) | None (if cleaved at end) | Standard SPPS without on-resin |
| Alloc | High | High | Incomplete Pd removal | Complex on-resin bioconjugation (e.g., fluorophores). | |
| ivDde | 2% Hydrazine in DMF | High | High | Hydrazine toxicity | Metal-free orthogonal deprotection. |
| Dde | 2% Hydrazine in DMF | Moderate | High | N-to-N Migration | Not recommended for L-Dap due to migration risk. |
| Ns (Nosyl) | High | High | Thiol handling | Solution-phase synthesis or specific alkylations. |
Part 4: Validated Experimental Protocols
To ensure a self-validating system, the following protocols are engineered to suppress epimerization and lactamization through mild activation and strict orthogonal control.
Protocol A: Epimerization-Free Coupling of Fmoc-L-Dap(Alloc)-OH
This protocol utilizes DIC/Oxyma to prevent base-catalyzed oxazolone formation.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve Fmoc-L-Dap(Alloc)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq). Stir for 2 minutes to pre-activate[4].
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes. (Note: Do NOT add DIEA).
-
Validation: Wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful, complete coupling.
Protocol B: Mild Orthogonal Deprotection of the Alloc Group
This protocol selectively exposes the
-
Solvent Exchange: Wash the resin thoroughly with DCM (5 × 1 min) to remove all traces of DMF, which can inhibit the Palladium catalyst.
-
Inert Atmosphere: Purge the reaction vessel with Argon gas for 5 minutes.
-
Catalyst Preparation: Dissolve Tetrakis(triphenylphosphine)palladium(0) (
, 0.02 mmol, 0.2 eq) and Phenylsilane ( , 1.0 mmol, 10 eq) in 2 mL of anhydrous DCM[4]. -
Deprotection: Add the catalyst solution to the resin. Agitate under Argon in the dark for 30 minutes. Drain and repeat this step once more to ensure complete Alloc removal.
-
Scavenging: Wash the resin with DCM (3x), followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 × 2 min) to scavenge residual Palladium. Wash with DMF (5x).
Fig 2: Optimized workflow for synthesizing and selectively modifying L-Dap-containing peptides.
References
-
Temperini, A., Aiello, D., Mazzotti, F., & Siciliano, C. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules (MDPI).[Link]
-
Royal Society of Chemistry. Materials and methods: Peptide Synthesis (Alloc Deprotection). RSC.org.[Link]
-
Albericio, F., et al. (2023). Epimerisation in Peptide Synthesis. MDPI.[Link]
Sources
Validation & Comparative
Publish Comparison Guide: NMR Spectrum Analysis of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
Executive Summary & Strategic Context
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (CAS: 6002-31-9 / 617-27-6 analog context) is a critical non-proteinogenic amino acid derivative.[1] It serves as a chiral building block for peptidomimetics, antibiotics (e.g., tuberactinomycin derivatives), and heterocyclic synthesis.
For the analytical scientist, this compound presents a specific challenge: it is a polyammonium salt with a chiral center .[1] Standard NMR protocols often fail to capture the full structural picture due to solvent incompatibility or exchangeable proton loss.[1]
This guide compares the two primary analytical "alternatives" for NMR characterization: DMSO-d6 (The Structural Standard) vs. D₂O (The Backbone Standard) .[1] We analyze why the choice of solvent is not merely about solubility, but determines whether you can validate the salt stoichiometry and protonation state.
Strategic Comparison: Solvent System Selection
The primary decision in analyzing Ethyl (2S)-2,3-diaminopropanoate dihydrochloride is the solvent system.[1] This choice dictates the visibility of the ammonium protons and the resolution of the diastereotopic beta-protons.[1]
Comparative Analysis: DMSO-d6 vs. D₂O[1][2][3][4]
| Feature | Alternative A: DMSO-d6 | Alternative B: Deuterium Oxide (D₂O) |
| Primary Utility | Full Structural Elucidation | Backbone Confirmation & Purity |
| Labile Protons ( | Visible. Appears as broad singlets or split peaks (8.0–9.0 ppm).[1] | Invisible. Silent due to rapid H/D exchange ( |
| Salt Stoichiometry | Verifiable. Integration of NH peaks confirms the dihydrochloride state.[1] | Cannot Verify. Counter-ion protons are lost to the solvent peak (HDO).[1] |
| Resolution | Moderate. Viscosity causes slight line broadening.[1] | High. Sharp lines, excellent for coupling constant ( |
| Water Signal | Distinct peak at 3.33 ppm.[1] | Dominant HDO peak (~4.79 ppm) can obscure alpha-protons.[1] |
| Recommendation | Preferred for Lot Release. Essential to prove the "dihydrochloride" claim.[1] | Preferred for Routine ID. Best for checking backbone integrity during synthesis.[1] |
Decision Logic for Researchers
The following workflow illustrates the decision process for selecting the optimal solvent based on analytical requirements.
Figure 1: Decision matrix for NMR solvent selection. Blue nodes indicate critical decision points; Green indicates the optimal protocol.
Experimental Protocol (DMSO-d6)
This protocol is designed to minimize moisture absorption, which causes proton exchange and broadening of the critical ammonium signals.
Materials
-
Analyte: Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (>95% purity).[1]
-
Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).[1] Crucial: Use a fresh ampoule to ensure water content is <0.02%.[1]
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving diastereotopic beta-protons).
Step-by-Step Methodology
-
Dry Weighing: Weigh 10–15 mg of the salt into a clean vial. Note: The dihydrochloride is hygroscopic.[1][2] Minimize exposure to air.
-
Solvation: Add 0.6 mL of DMSO-d6. Vortex until fully dissolved.[1]
-
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition Parameters:
Spectral Analysis & Assignments
The following data represents the expected chemical shifts for the dihydrochloride salt in DMSO-d6.
¹H NMR Assignment Table (DMSO-d6)
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| NH (α) | 8.80 – 9.10 | Broad Singlet | 3H | - | Confirms protonation at alpha-amine.[1] | |
| NH (β) | 8.40 – 8.70 | Broad Singlet | 3H | - | Confirms protonation at beta-amine.[1] | |
| CH (α) | 4.40 – 4.55 | Multiplet | 1H | - | Deshielded by | |
| Ester | 4.20 – 4.30 | Quartet | 2H | 7.1 | Characteristic ethyl ester signal.[1] | |
| CH₂ (β) | 3.20 – 3.50 | Multiplet | 2H | - | Diastereotopic. Often appears as complex ABX system.[1] | |
| Ester | 1.20 – 1.30 | Triplet | 3H | 7.1 | Reference signal for integration.[1] |
Structural Logic & Causality[1]
-
Diastereotopic Beta-Protons: Due to the chiral center at the alpha position (2S), the two protons on the beta-carbon are not chemically equivalent.[1] In high-field NMR (600 MHz), these will resolve into two distinct sets of signals (dd or ddd), rather than a simple doublet.
-
Ammonium Deshielding: The presence of two cationic centers (
) exerts a strong electron-withdrawing effect, shifting the backbone signals downfield compared to the free base.[1]
Visualization of Connectivity (COSY)
To confirm the assignment, a COSY (Correlation Spectroscopy) experiment is required. The pathway below traces the magnetization transfer.[1]
Figure 2: COSY Correlation Network. Arrows represent observed cross-peaks.[1] Note that NH correlations are only visible in dry DMSO-d6.
Validation & Quality Control
To ensure the "Scientific Integrity" of your results, apply these self-validating checks:
-
The Integration Test:
-
The Water Check:
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][1]
-
Wishart, D. S., et al. (2023).[1] HMDB: The Human Metabolome Database (Reference for amino acid chemical shifts).[1] Nucleic Acids Research. [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on diastereotopic protons and amine salts).
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link][1]
Sources
Determining Enantiomeric Excess (ee) of Ethyl 2,3-diaminopropanoate: A Comparative Guide to Analytical Workflows
The Analytical Challenge
Ethyl 2,3-diaminopropanoate is a highly polar, basic, non-proteinogenic amino acid ester. Its structural features—two primary amine groups (at the
To accurately determine its enantiomeric excess (ee), analysts must choose between directly resolving the underivatized enantiomers using specialized Chiral Stationary Phases (CSPs) coupled with Mass Spectrometry (LC-MS), or utilizing pre-column chiral derivatization followed by standard Reversed-Phase HPLC (RP-HPLC)[1]. This guide objectively compares these two methodologies to help drug development professionals select the optimal workflow.
Mechanistic Comparison of Workflows
Alternative: Pre-Column Derivatization (Marfey’s Reagent)
Historically, the enantiomeric resolution of aliphatic amino acids and diamines like 2,3-diaminopropanoic acid (DAP) relies on derivatization with chiral labels such as 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)[1].
The Mechanism: FDAA reacts with both the
The Modern Standard: Direct Chiral LC-MS (Zwitterionic CSP)
Modern advancements in chiral HPLC have shifted the paradigm toward direct separation, eliminating the risk of derivatization artifacts[2]. Using a zwitterionic CSP (e.g., Chiralpak ZWIX(+), derived from Cinchona alkaloids), we can directly resolve the underivatized enantiomers.
The Mechanism: The ZWIX stationary phase contains both a basic quinuclidine moiety and an acidic sulfonic acid group. Under mildly acidic mobile phase conditions, the dual primary amines of ethyl 2,3-diaminopropanoate are fully protonated, forming strong electrostatic (ion-pairing) interactions with the CSP's sulfonate group. Simultaneously, stereoselective hydrogen bonding and steric hindrance from the chiral alkaloid cleft differentiate the (R) and (S) enantiomers. Because the molecule lacks a UV chromophore, this method must be coupled with MS or Charged Aerosol Detection (CAD)[3].
Mechanistic pathways for resolving Ethyl 2,3-diaminopropanoate enantiomers.
Experimental Methodologies (Self-Validating Protocols)
Method A: Direct Chiral LC-MS (Zwitterionic CSP)
Objective: Direct quantification of (R)- and (S)-ethyl 2,3-diaminopropanoate without chemical alteration.
-
Sample Preparation: Dissolve the sample in Methanol/Water (50:50, v/v) to a final concentration of 100 µg/mL. Causality: A high organic content ensures compatibility with the HILIC-like conditions required by the zwitterionic column, preventing solvent-induced band broadening.
-
Mobile Phase Preparation: Prepare a mixture of Methanol/Acetonitrile/Water (49:49:2, v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. Causality: Formic acid ensures the analyte's primary amines remain protonated for ion-pairing. Diethylamine acts as a competing basic additive to modulate the interaction with the CSP, preventing irreversible binding and peak tailing.
-
Chromatographic Run: Inject 2 µL onto a Chiralpak ZWIX(+) column (150 x 3.0 mm, 3 µm) at a flow rate of 0.4 mL/min. Maintain column temperature at 25°C.
-
Detection: Monitor via ESI-MS in positive ion mode at m/z 133.1 ([M+H]+).
-
System Validation: The protocol is self-validating if the resolution (
) between the (R) and (S) peaks is and the signal-to-noise ratio (S/N) for the minor enantiomer is .
Method B: Pre-Column Derivatization (Marfey’s Reagent)
Objective: Indirect quantification via diastereomer formation and standard RP-HPLC[4].
-
Derivatization Reaction: To 100 µL of the sample (1 mg/mL in water), add 200 µL of 1% FDAA in acetone and 40 µL of 1 M NaHCO
. Causality: NaHCO deprotonates the primary amines, rendering them sufficiently nucleophilic to attack the fluorinated aromatic ring of FDAA. -
Incubation: Heat the mixture at 40°C for 1 hour. Causality: Mild heating accelerates the nucleophilic aromatic substitution to ensure complete bis-derivatization without causing thermal racemization of the sensitive stereocenter.
-
Quenching: Add 40 µL of 1 M HCl to stop the reaction. Causality: Neutralizing the base prevents degradation of the newly formed diastereomers and matches the sample solvent to the acidic RP-HPLC mobile phase.
-
Dilution & Filtration: Dilute with 620 µL of Mobile Phase A and filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Run: Inject 10 µL onto a standard C18 column (250 x 4.6 mm, 5 µm). Run a gradient of 0.1% TFA in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Detection: Monitor UV absorbance at 340 nm.
Workflow comparison: Direct Chiral LC-MS vs. Marfey's Derivatization RP-HPLC.
Quantitative Data Comparison
The following table summarizes the performance metrics of both methodologies based on standard laboratory implementations. Direct LC-MS offers vastly superior throughput, while derivatization remains a viable fallback for labs lacking MS capabilities.
| Performance Metric | Direct Chiral LC-MS (Zwitterionic CSP) | Pre-Column Derivatization (Marfey's / RP-HPLC) |
| Separation Mechanism | Direct enantiomeric resolution (Ion-exchange & H-bonding) | Indirect diastereomeric resolution (Hydrophobicity) |
| Sample Prep Time | < 5 minutes | > 90 minutes |
| Run Time per Sample | ~15 minutes | 30 - 45 minutes |
| Detection Mode | MS (m/z 133.1) or CAD | UV (340 nm) |
| Limit of Detection (LOD) | ~10 ng/mL | ~50 ng/mL |
| Risk of Artifacts | Low (No chemical alteration) | High (Incomplete derivatization, kinetic resolution) |
References
-
Title: The Astrophysical Formation of Asymmetric Molecules and the Emergence of a Chiral Bias Source: mdpi.com URL:[Link]
-
Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: acs.org URL:[Link]
-
Title: Chiral Separations by High‐Performance Liquid Chromatography Source: researchgate.net URL:[Link]
-
Title: The Chromatographic Resolution of Chiral Lipids Source: aocs.org URL:[Link]
Sources
Technical Comparison: L-Dap vs. L-Ornithine in Optimizing Antimicrobial Peptide Potency
Topic: Comparison of L-Dap vs L-Ornithine in Antimicrobial Peptide Potency Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of antimicrobial peptides (AMPs), the substitution of native Lysine (Lys) and Arginine (Arg) residues with non-proteinogenic analogs is a critical strategy to enhance stability and therapeutic index. This guide compares two primary cationic analogs: L-2,3-Diaminopropionic acid (L-Dap) and L-Ornithine (L-Orn) .
-
L-Ornithine (Orn) is structurally homologous to Lysine but with one fewer methylene group (
). It generally retains the high antimicrobial potency of the parent peptide due to its ability to "snorkel" effectively at the membrane interface, though it offers only moderate improvements in selectivity. -
L-Dap (Dap) features a significantly shorter side chain (
). This structural constraint drastically reduces hemolytic activity, often increasing the Selectivity Index (SI) by orders of magnitude. However, this comes at the cost of reduced membrane insertion depth, which can compromise potency against certain resistant strains.
Verdict: Choose L-Orn when maintaining maximal potency is the priority. Choose L-Dap when the primary goal is reducing toxicity (hemolysis) to improve the therapeutic window.
Chemical & Structural Basis[1][2][3][4]
The functional divergence between L-Dap and L-Orn stems directly from the length of their aliphatic side chains. This length dictates the "Snorkeling" capability—the ability of the cationic side chain to reach the negatively charged phosphate headgroups while the hydrophobic backbone remains buried in the lipid bilayer.
Structural Hierarchy[4]
-
L-Lysine (Native): 4 carbons (
) -NH | High flexibility, deep insertion. -
L-Ornithine: 3 carbons (
) -NH | Moderate flexibility, effective snorkeling. -
L-Dap: 1 carbon (
)-NH | Low flexibility, poor snorkeling, restricted insertion.
Visualization: The Snorkel Effect & Membrane Interaction
The following diagram illustrates how side chain length impacts membrane interaction depth.
Caption: Comparative "Snorkeling" capacity. Dap's short side chain forces the peptide backbone to sit shallower in the membrane, reducing toxicity but potentially lowering potency.
Performance Analysis: Potency vs. Selectivity
This section synthesizes data comparing these analogs in standard amphipathic helical peptides (e.g., C18G, Indolicidin analogs).
Comparative Data Summary
| Feature | L-Lysine (Ref) | L-Ornithine | L-Dap |
| Side Chain Length | 4 carbons | 3 carbons | 1 carbon |
| Antimicrobial Potency (MIC) | High (< 2 µM) | High (Similar to Lys) | Moderate (2–8 µM) |
| Hemolytic Activity (HC50) | High (Toxic) | Moderate | Very Low (Safe) |
| Selectivity Index (TI) | Low (~10) | Moderate (~50) | High (>100) |
| Proteolytic Stability | Low (Trypsin sensitive) | High (Trypsin resistant) | High (Trypsin resistant) |
| Membrane Insertion | Deep | Deep | Shallow |
Antimicrobial Potency (MIC)[5][6]
-
L-Orn: Substitution of Lys with Orn rarely disrupts antimicrobial activity. The 3-carbon chain is sufficient to maintain the electrostatic attraction to bacterial membranes (LPS in Gram-negatives, Teichoic acids in Gram-positives).
-
L-Dap: Results are context-dependent. In peptides where deep insertion is required for pore formation (e.g., Melittin analogs), Dap substitution can increase MIC (lower potency) because the charge cannot reach the headgroups if the hydrophobic face is buried. However, in "carpet mechanism" peptides, Dap often maintains sufficient activity.
Toxicity (Hemolysis)
-
The Dap Advantage: This is the primary reason to use L-Dap. The shortened side chain reduces the effective hydrophobicity and prevents the peptide from penetrating deeply into the zwitterionic membranes of mammalian erythrocytes.
-
Data Insight: Studies on Acinetobacter baumannii targeting peptides show that Dap substitution can improve the therapeutic index by >20-fold compared to Lys/Orn variants.[1]
Stability
Both Orn and Dap provide resistance to trypsin-mediated degradation because they are non-proteinogenic. Trypsin specifically recognizes the side chains of Lys and Arg; it does not efficiently cleave the peptide bond C-terminal to Orn or Dap.
Synthesis & Handling (Expertise)
As a Senior Application Scientist, it is crucial to address the specific challenges these residues present during Solid Phase Peptide Synthesis (SPPS).
L-Ornithine: The Lactamization Risk[2]
-
Risk: During activation (especially with slow couplings), the
-amino group of Ornithine can attack the activated carbonyl of its own backbone, forming a 6-membered lactam ring (piperidone) . This terminates the chain and reduces yield. -
Mitigation:
L-Dap: Beta-Elimination & Handling
-
Risk: While less prone to spontaneous lactamization during linear synthesis than Ornithine (due to the strained 4-membered ring formation), Fmoc-Dap derivatives can sometimes undergo
-elimination of the Fmoc group if exposed to high concentrations of base for prolonged periods. -
Mitigation: Standard SPPS protocols are generally safe, but avoid excessive piperidine treatment times.
Decision Matrix: Selection Workflow
Caption: Workflow for selecting between Dap and Orn based on lead candidate limitations.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS)
Objective: Synthesize analogs with high purity, minimizing lactam formation.
-
Resin Loading: Use Rink Amide resin (0.5–0.7 mmol/g). Swell in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling (Critical Step):
-
Reagents: 4 eq. Fmoc-AA-OH (Use Fmoc-Orn(Boc)-OH or Fmoc-Dap(Boc)-OH ), 4 eq. DIC, 4 eq. Oxyma Pure.
-
Procedure: Pre-activate for 2 min, then add to resin. Shake for 45–60 min at room temperature.
-
Note: For Ornithine, avoid HBTU/DIEA if the sequence is prone to aggregation, as prolonged base exposure increases lactamization risk.
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.
-
Precipitation: Cold diethyl ether. Centrifuge and lyophilize.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine antimicrobial potency.[4][5][6]
-
Inoculum: Dilute overnight bacterial culture (E. coli or S. aureus) to
CFU/mL in Mueller-Hinton Broth (MHB). -
Peptide Preparation: Prepare 2-fold serial dilutions of the peptide in MHB (Range: 0.5 µM to 64 µM) in a 96-well polypropylene plate.
-
Incubation: Add 50 µL bacterial suspension to 50 µL peptide solution. Incubate at 37°C for 18–24 hours.
-
Readout: Measure OD600. MIC is the lowest concentration with no visible growth (OD < 0.1).
Protocol C: Hemolysis Assay (Toxicity)
Objective: Evaluate membrane selectivity.
-
Erythrocytes: Wash fresh human RBCs (hRBCs) 3x with PBS. Resuspend to 4% (v/v) in PBS.
-
Incubation: Mix 100 µL RBC suspension with 100 µL peptide solution (various concentrations) in a 96-well V-bottom plate.
-
Controls:
-
Negative: PBS (0% hemolysis).
-
Positive: 1% Triton X-100 (100% hemolysis).
-
-
Condition: Incubate 1 hour at 37°C. Centrifuge at 1000 x g for 5 min.
-
Readout: Transfer 100 µL supernatant to a flat-bottom plate. Measure Absorbance at 414 nm (Hemoglobin release).
-
Calculation:
References
-
Role of Cationic Side Chains in the Antimicrobial Activity of C18G. National Institutes of Health (NIH). [Link]
-
De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues. Journal of Medicinal Chemistry / NIH. [Link]
-
Effect of the length and flexibility of the side chain of basic amino acids on the binding of antimicrobial peptides. PubMed. [Link]
Sources
- 1. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative functional properties of engineered cationic antimicrobial peptides consisting exclusively of tryptophan and either lysine or arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Mass Spectrometry Fragmentation Profiling: Ethyl 2,3-diaminopropanoate vs. Structural Analogues
Executive Summary
Ethyl 2,3-diaminopropanoate is a highly versatile bifunctional building block, extensively utilized in the synthesis of radiopharmaceutical chelators (such as Tc-99m DADS precursors)[1] and as a critical intermediate in the biocatalytic assembly of piperazines[2]. For drug development professionals and analytical chemists, distinguishing this compound from its structural analogues—such as gamma-amino derivatives or mono-amino esters—in complex biological or synthetic matrices requires robust mass spectrometry (MS) workflows.
This guide objectively compares the collision-induced dissociation (CID) fragmentation patterns of Ethyl 2,3-diaminopropanoate against alternative amino acid esters. By providing a self-validating analytical protocol grounded in mechanistic gas-phase chemistry, researchers can ensure high-confidence structural elucidation.
Mechanistic Overview of Gas-Phase Fragmentation
The fragmentation pathways of protonated amino acid esters are heavily dictated by the spatial proximity of their functional groups. Ethyl 2,3-diaminopropanoate features a vicinal diamine motif (primary amines at both the alpha and beta carbons), which fundamentally alters its behavior in the mass spectrometer compared to standard amino acids.
-
Causality of Ammonia Loss: During positive electrospray ionization (+ESI), protonation preferentially occurs at the more basic beta-amine. Upon collisional activation, the molecule undergoes a highly characteristic neutral loss of ammonia (NH₃, -17 Da). This is driven by the steric crowding and charge repulsion of the vicinal diamines, making the carbon-nitrogen bond highly labile.
-
Alpha-Cleavage Dynamics: Following or competing with ammonia loss, the inductive effect of the ester carbonyl drives alpha-cleavage. This results in the loss of the ethoxy radical or intact ethanol, leaving a highly stable immonium ion (m/z 60.05).
In contrast, structural analogues like Ethyl 2,4-diaminobutanoate (an alpha, gamma-diamine) preferentially undergo intramolecular cyclization to form a stable lactam ring, significantly suppressing standard alpha-cleavage and altering the dominant product ions observed in the MS/MS spectra.
Caption: Structural dependency of CID fragmentation pathways in diamino acid esters.
Comparative Performance: Fragmentation Signatures
To accurately identify Ethyl 2,3-diaminopropanoate in untargeted metabolomic profiling[3] or synthetic screening, it must be differentiated from alternatives. The table below summarizes the quantitative MS/MS data, demonstrating how structural differences manifest in distinct product ion profiles.
| Compound | Formula | Precursor Ion [M+H]⁺ | Dominant Product Ions (m/z) | Optimal CE (eV) | Key Diagnostic Pathway |
| Ethyl 2,3-diaminopropanoate | C₅H₁₂N₂O₂ | 133.10 | 116.07, 87.05, 60.05 | 15–25 | Vicinal diamine NH₃ loss; Immonium ion formation |
| Ethyl 2,4-diaminobutanoate | C₆H₁₄N₂O₂ | 147.11 | 130.08, 101.07, 74.06 | 20–30 | Intramolecular cyclization (lactam formation) |
| Ethyl alaninate | C₅H₁₁NO₂ | 118.09 | 101.06, 72.04, 44.05 | 10–20 | Standard alpha-cleavage (no secondary amine interference) |
Self-Validating Experimental Protocol: HILIC-ESI-MS/MS
To ensure high-fidelity data acquisition, the following protocol establishes a self-validating system. Every step is designed with built-in quality control to confirm both chromatographic integrity and mass accuracy.
Step 1: Sample Preparation & System Suitability Testing (SST)
-
Procedure: Prepare 1 mg/mL stock solutions of the target analyte and an internal standard (e.g., isotopically labeled amino acid) in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Dilute to a working concentration of 100 ng/mL. Prior to sample injection, run an SST using the mono-amino alternative, Ethyl alaninate.
-
Causality & Validation: Diamino acid esters are highly polar and prone to surface adsorption. Using silanized glassware and a high-organic diluent prevents analyte loss and ensures compatibility with the initial mobile phase. The SST validates the system: if the mass accuracy of the Ethyl alaninate precursor (m/z 118.09) deviates by >5 ppm, the instrument requires mass calibration before proceeding.
Step 2: Chromatographic Separation (HILIC)
-
Procedure: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins.
-
-
Causality & Validation: Traditional C18 reversed-phase columns fail to retain highly polar, underivatized diamino esters, causing them to elute in the void volume where severe ion suppression occurs. HILIC provides orthogonal retention based on partitioning into an aqueous-enriched layer on the stationary phase. Successful retention (capacity factor k' > 2) validates the chromatographic choice and ensures clean MS introduction.
Step 3: ESI-MS/MS Optimization & Acquisition
-
Procedure: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode. Perform a product ion scan by dynamically ramping the Collision Energy (CE) from 5 to 50 eV using Argon or Nitrogen as the collision gas.
-
Causality & Validation: +ESI is selected due to the high proton affinity of the dual primary amines. Ramping the CE maps a complete breakdown curve. Because the vicinal diamine structure is highly labile, it undergoes rapid ammonia loss at low CEs (~15 eV), while the core immonium ion (m/z 60.05) requires higher energy (~25 eV) to dominate the spectrum. Observing this energy-dependent transition acts as an internal validation of the structural assignment.
Caption: LC-MS/MS Workflow and CID Fragmentation Pathway for Ethyl 2,3-diaminopropanoate.
References
-
Title: The Investigation of Radiopharmaceutical Components by Fast Atom Bombardment Mass Spectrometry: The Identification of Tc-HIDA and the Epimers of Tc-CO2DADS Source: Journal of Nuclear Medicine URL: [Link]
-
Title: Biocatalytic Access to Piperazines from Diamines and Dicarbonyls Source: Amazon S3 (Supplementary Data) URL: [Link]
-
Title: Surface Mass Spectrometry for in situ Metabolomic Analysis of Human Brain Tumours Source: Nottingham ePrints URL: [Link]
Sources
Chiral HPLC methods for separating diamino ester enantiomers
An Expert's Guide to Chiral HPLC Method Development for Diamino Ester Enantiomers
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative separation of diamino ester enantiomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate robust and efficient method development.
The Challenge of Separating Diamino Ester Enantiomers
Diamino esters are a class of compounds frequently encountered in pharmaceutical development. Their stereochemistry is often critical to their pharmacological activity and safety profile. The presence of two chiral centers (the diamino moiety and the ester group) can result in multiple stereoisomers, making their separation a complex analytical challenge. Enantiomers, being nonsuperimposable mirror images, possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector for their differentiation. Chiral HPLC has emerged as the preeminent technique for this purpose, offering high resolution, sensitivity, and scalability.
Principles of Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The primary interactions governing chiral recognition include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions. The selection of an appropriate CSP and mobile phase is paramount to achieving optimal enantioselectivity.
Comparison of Chiral Stationary Phases for Diamino Ester Separation
The choice of the chiral stationary phase is the most critical parameter in developing a successful chiral separation method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including amino acid derivatives.
| Chiral Stationary Phase (CSP) | Common Trade Names | Principle of Separation | Mobile Phase Compatibility | Key Advantages for Diamino Esters |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Lux Amylose-1 | Complexation, hydrogen bonding, π-π interactions | Normal Phase, Reversed Phase, Polar Organic | High success rate for compounds with aromatic rings and polar groups. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Lux Cellulose-1 | Complexation, hydrogen bonding, steric fit | Normal Phase, Reversed Phase, Polar Organic | Broad enantioselectivity, often complementary to amylose-based phases. |
| Cellulose tris(4-methylbenzoate) | Chiralcel OJ | π-π interactions, hydrogen bonding, dipole-dipole interactions | Normal Phase, Reversed Phase | Effective for aromatic compounds and those with ester/carbonyl groups. |
| Macrocyclic Glycopeptides (e.g., Teicoplanin) | Astec CHIROBIOTIC T | Ionic interactions, hydrogen bonding, inclusion complexation | Reversed Phase, Polar Ionic Mode | Excellent for ionizable compounds like amines. |
Table 1. Comparison of Common Chiral Stationary Phases for Diamino Ester Enantiomer Separations.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the method development of chiral separations for diamino ester enantiomers.
Initial Screening Protocol
This workflow is designed to efficiently screen different CSPs and mobile phase conditions to identify a promising starting point for optimization.
Figure 1. A systematic workflow for chiral HPLC method development.
Detailed Steps:
-
Column Selection: Begin by screening a set of complementary polysaccharide-based columns, such as Chiralpak AD-H, Chiralcel OD-H, and Chiralcel OJ-H. These columns cover a broad range of chiral recognition mechanisms.
-
Mobile Phase Preparation: Prepare a set of standard mobile phases for initial screening. For normal phase mode, mixtures of n-hexane with isopropanol or ethanol are common. For polar organic mode, 100% acetonitrile or methanol can be effective.
-
Initial Screening Run: Inject the diamino ester racemate onto each column with each mobile phase. Monitor the separation at a suitable UV wavelength (e.g., 220 nm).
-
Data Evaluation: Analyze the resulting chromatograms for any signs of separation. Calculate the resolution (Rs), selectivity (α), and retention factor (k'). A resolution of Rs > 1.5 is generally desired for baseline separation.
Case Study: Separation of a Novel Diamino Ester
Objective: To develop a baseline-resolved HPLC method for the enantiomers of a proprietary diamino ester.
Initial Screening Results: The best initial separation was observed on a Chiralpak AD-H column with a mobile phase of n-Hexane/Isopropanol (90:10 v/v). However, the resolution was only 1.2.
Method Optimization:
-
Organic Modifier Percentage: The percentage of isopropanol was varied from 5% to 20%. A decrease to 7% isopropanol resulted in an increased resolution to 1.6, but with a longer run time.
-
Additive Screening: To improve peak shape and potentially resolution, acidic and basic additives were screened. The addition of 0.1% trifluoroacetic acid (TFA) to the mobile phase sharpened the peaks but slightly decreased selectivity. The addition of 0.1% diethylamine (DEA) significantly improved peak shape and increased the resolution to 1.8.
-
Temperature Optimization: The effect of column temperature was investigated at 15°C, 25°C, and 40°C. The best resolution (Rs = 2.1) was achieved at 15°C.
Final Optimized Method:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/DEA (93:7:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 15 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
The Underlying Mechanism of Chiral Recognition
The successful separation in the case study can be attributed to the specific interactions between the diamino ester enantiomers and the amylose tris(3,5-dimethylphenylcarbamate) stationary phase.
Figure 2. Interactions governing chiral recognition on a polysaccharide CSP.
The carbamate groups on the CSP provide sites for hydrogen bonding with the amine and ester functionalities of the analyte. The phenyl groups on the CSP facilitate π-π stacking with any aromatic moieties on the diamino ester. The specific three-dimensional arrangement of these interaction points within the chiral grooves of the amylose polymer creates a steric environment where one enantiomer fits more favorably, leading to a stronger interaction and longer retention time.
Conclusion and Future Trends
The separation of diamino ester enantiomers is a critical task in pharmaceutical analysis and development. A systematic approach to method development, starting with the screening of robust polysaccharide-based chiral stationary phases, is highly effective. Fine-tuning of the mobile phase composition and temperature can further optimize the separation. The future of chiral separations will likely involve the development of novel CSPs with even higher selectivity and efficiency, as well as the increasing use of supercritical fluid chromatography (SFC) as a green alternative to normal phase HPLC.
References
-
Chiral Separations by HPLC. G. Subramanian. (2007). Wiley-VCH. [Link]
-
A Practical Guide to Chiral Analysis. T. E. Beesley, W. H. Pirkle. (2011). Wiley. [Link]
-
Immobilized Polysaccharide-Based Chiral Stationary Phases for HPLC. T. Zhang, D. W. Armstrong. (2006). Agilent Technologies. [Link]
-
Chiral Technology: The Rich History and Current Trends of an Evolving Science. G. Terfloth. (2019). C&EN. [Link]
A Comprehensive Guide to Purity Validation of Ethyl 2,3-diaminopropanoate: A Comparative Analysis of Elemental Analysis and Orthogonal Methods
Executive Summary
Ethyl 2,3-diaminopropanoate is a versatile bifunctional building block crucial in the synthesis of novel heterocyclic compounds, peptidomimetics, and other complex molecular architectures in pharmaceutical and materials science research. The stoichiometric and isomeric purity of this starting material is paramount, as impurities can lead to significant downstream consequences, including failed reactions, compromised final product integrity, and misinterpreted biological data. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of Ethyl 2,3-diaminopropanoate. We will begin with a detailed exploration of elemental analysis as a foundational tool for stoichiometric verification and then compare and contrast it with essential orthogonal methods—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—to construct a robust, self-validating analytical workflow.
The Critical Role of Purity for Novel Building Blocks
In any synthetic workflow, the quality of the starting materials dictates the quality of the outcome. For a molecule like Ethyl 2,3-diaminopropanoate, which possesses multiple reactive sites (two amine groups and an ester), even minor impurities can have a disproportionate impact. Potential contaminants could include residual solvents from synthesis, unreacted starting materials, diastereomers, or degradation products. Therefore, a purity value should not be considered a single number, but rather a comprehensive profile that confirms identity, quantifies the primary component, and characterizes any impurities present. Adhering to rigorous analytical validation is a cornerstone of good laboratory practice and is essential for ensuring the reproducibility and reliability of scientific research.[1]
Elemental Analysis: The Foundational Stoichiometric Verification
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique that determines the mass fractions of these elements in a sample. It serves as a primary check to ensure the empirical formula of the synthesized compound aligns with its theoretical composition.
Principle of Combustion Analysis
The technique relies on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector. The instrument's software then calculates the percentage by weight of each element. This method is a modern refinement of the classical Pregl-Dumas method.[2]
**2.2 Theoretical Composition of Ethyl 2,3-diaminopropanoate (C₅H₁₂N₂O₂)
The first step in using elemental analysis for purity validation is to calculate the theoretical elemental percentages based on the molecular formula.
Molecular Formula: C₅H₁₂N₂O₂ Molar Mass: 132.16 g/mol
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 45.44% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 9.15% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 21.20% |
| Oxygen | O | 15.999 | 2 | 31.998 | 24.21% |
Experimental Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This ensures the accuracy of the detector response.
-
Sample Preparation: Accurately weigh approximately 1-3 mg of the dried Ethyl 2,3-diaminopropanoate sample into a tin or silver capsule. The sample must be homogenous and completely dry, as residual water or solvents will skew the results.
-
Analysis: The encapsulated sample is introduced into the combustion furnace of the analyzer. The instrument performs the combustion, separation, and detection automatically.
-
Data Processing: The instrument software reports the weight percentages of C, H, and N. The oxygen percentage is typically determined by difference or via a separate pyrolysis reactor.
Caption: Workflow for Purity Assessment via Elemental Analysis.
Interpreting the Data: Beyond the ±0.4% Rule
A widely accepted criterion in academic publishing for confirming a compound's structure is that the experimental elemental analysis results must be within ±0.4% of the theoretical values.[3] However, from an industrial and drug development perspective, this is merely a preliminary checkpoint.
-
A "Pass" Result (within ±0.4%): This provides strong evidence that the bulk of the sample has the correct empirical formula. It effectively rules out gross contamination or a fundamentally incorrect molecular structure.
-
A "Fail" Result (outside ±0.4%): This is a definitive indicator of an issue. The deviation pattern can provide clues:
-
High C and H: May indicate residual organic solvents (e.g., ethyl acetate, hexane).
-
Low C, H, and N: Can suggest the presence of inorganic impurities (e.g., salts like NaCl) that do not combust.
-
Discrepancy in the H/N ratio: Could point to impurities with a different molecular structure or degradation of the target compound.
-
Strengths & Limitations of Elemental Analysis
-
Strengths:
-
Provides fundamental confirmation of the elemental composition.
-
High precision and accuracy for bulk sample analysis.
-
Can indicate the presence of non-combustible inorganic impurities.
-
-
Limitations:
-
Non-Specific: It cannot distinguish between isomers. An isomeric impurity will have the exact same elemental composition and will be invisible to this technique.
-
Insensitive to Minor Impurities: A sample that is 98% pure may still pass the ±0.4% criterion.
-
No Identification of Impurities: It signals a problem but cannot identify the specific nature of the contaminants.
-
Orthogonal Methods: Building a Self-Validating Purity Profile
To overcome the limitations of elemental analysis, a trustworthy purity assessment must incorporate orthogonal methods—techniques that measure different chemical properties of the sample. This multi-faceted approach provides a self-validating system where the results from each technique corroborate one another.[4]
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
While standard ¹H NMR is used for structural elucidation, Quantitative NMR (qNMR) is a primary analytical method capable of determining the absolute purity (or concentration) of a sample without needing a reference standard of the analyte itself.[5]
-
Principle: qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a certified, high-purity internal standard to a known amount of the sample, the purity of the sample can be calculated by comparing the integral of a unique analyte proton signal to the integral of a unique internal standard signal.
-
Experimental Protocol: ¹H qNMR
-
Select Internal Standard: Choose a standard with high purity, stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh ~15-20 mg of Ethyl 2,3-diaminopropanoate and ~10-15 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate quantification. This is critical and includes a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons being integrated, to allow for complete magnetization recovery between scans.
-
Data Analysis: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Use the following formula to calculate purity:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the standard.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the definitive technique for separating, detecting, and quantifying impurities that are structurally similar to the main component.[6]
-
Principle: A solution of the sample is passed through a column packed with a stationary phase. Components of the sample are separated based on their differential interactions with the stationary phase and a flowing liquid mobile phase. A detector (e.g., UV-Vis Diode Array Detector) measures the components as they elute from the column, producing a chromatogram. The area of each peak is proportional to the concentration of that component.
-
Experimental Protocol: Purity by HPLC-UV
-
Method Development: Develop a method that provides good resolution between the main Ethyl 2,3-diaminopropanoate peak and any potential impurities. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a gradient of water/acetonitrile with a modifier like formic acid), flow rate, and detector wavelength.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample into the HPLC system and record the chromatogram.
-
Data Interpretation: Purity is often reported as "Area %," calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. This assumes all components have a similar response factor at the chosen wavelength. For greater accuracy, the relative response factors of known impurities should be determined.
-
Mass Spectrometry (MS): Unambiguous Molecular Identity
Mass spectrometry is an indispensable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can measure m/z with extremely high accuracy (typically < 5 ppm), allowing for the determination of the elemental formula of the molecule.[7] When coupled with HPLC (LC-MS), it can provide the molecular weight of each impurity separated by the chromatograph.
-
Experimental Protocol: Direct Infusion HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the ion source (e.g., Electrospray Ionization, ESI) of the HRMS instrument.
-
Data Interpretation: The resulting spectrum will show a peak for the protonated molecule [M+H]⁺. The measured accurate mass is compared to the theoretical mass of [C₅H₁₃N₂O₂]⁺ (133.0972) to confirm the elemental composition.
-
Synthesizing the Data: A Comparative Framework
No single technique provides a complete picture of purity. A robust validation strategy relies on the intelligent combination of these orthogonal methods. Elemental analysis confirms the building blocks are correct, HRMS confirms they are assembled into the right molecular formula, qNMR quantifies the absolute amount of that molecule, and HPLC reveals the percentage of other, structurally related molecules present.
Caption: An Integrated, Multi-Technique Approach to Purity Validation.
Comparative Summary of Analytical Techniques
| Parameter | Elemental Analysis (CHN) | qNMR | HPLC | High-Resolution MS |
| Primary Use | Stoichiometric / Empirical Formula Verification | Absolute Purity Quantification | Impurity Profiling & Relative Purity | Molecular Formula Confirmation & Impurity ID |
| Purity Type | Elemental Composition | Absolute (Molar) | Relative (Area %) | N/A (Confirms Identity) |
| Specificity | Low (cannot distinguish isomers) | High (structure-specific) | High (separates isomers) | Very High (mass-specific) |
| Sensitivity | Low (mg range) | Medium (mg range) | High (µg to ng range) | Very High (ng to pg range) |
| Key Strength | Confirms correct elemental building blocks are present in the right ratio. | Primary method for determining absolute purity without a specific reference standard. | Excellent at separating and quantifying structurally similar impurities. | Unambiguous confirmation of molecular formula. |
| Key Limitation | Insensitive to impurities with the same empirical formula. | Lower throughput; requires long relaxation delays for accuracy. | Area % purity can be inaccurate if response factors differ significantly. | Not inherently quantitative without extensive calibration. |
Conclusion: An Integrated Strategy for Purity Validation
Validating the purity of a critical reagent like Ethyl 2,3-diaminopropanoate requires more than a single analytical measurement. A scientifically sound and trustworthy approach integrates multiple orthogonal techniques to build a comprehensive purity profile.
A recommended workflow is as follows:
-
Identity and Stoichiometry Confirmation (Tier 1): Use Elemental Analysis to confirm the C, H, and N percentages are within acceptable limits (e.g., ±0.4%) of the theoretical values for C₅H₁₂N₂O₂. Concurrently, use High-Resolution Mass Spectrometry to verify that the accurate mass corresponds to the correct molecular formula. These two checks provide high confidence in the molecule's fundamental identity.
-
Quantification and Impurity Profiling (Tier 2): Employ qNMR to determine a precise, absolute purity value. This serves as a primary, unbiased measure of the active molecule's content. Finally, use a validated HPLC method to separate and quantify any related impurities, providing a detailed impurity profile and a relative purity value that should align with the qNMR result.
By synthesizing the data from these complementary techniques, researchers and drug development professionals can proceed with confidence, knowing their starting material is well-characterized, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharma PEG. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?[Link]
-
WJAR. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
-
GSRS. (n.d.). ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE. [Link]
-
Spectroscopy Online. (2025). How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis?[Link]
-
PPGFARMA. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]
-
MDPI. (n.d.). Elemental analysis (C.H.N) of synthesized compounds and MS Spectral data. [Link]
-
AZoM. (2023). What is a CHNS Elemental Analyzer?[Link]
-
Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. [Link]
-
Scribd. (n.d.). Amino Acid Esters | PDF. [Link]
-
Taylor & Francis. (n.d.). Elemental analysis – Knowledge and References. [Link]
-
ResearchGate. (2026). An International Study Evaluating Elemental Analysis. [Link]
-
NASA Technical Reports Server. (2025). Amino acid analysis. [Link]
Sources
Comparing reactivity of alpha-amino vs beta-amino groups in L-Dap esters
reactivity Guide: -Amino vs. -Amino Groups in L-Dap Esters
Executive Summary: The "Basicity Inversion"
For researchers accustomed to working with Lysine or Ornithine, L-Dap presents a counter-intuitive reactivity profile. In typical amino acids, the
In L-Dap esters, the proximity of the electron-withdrawing ester group and the short side chain drastically lowers the pKa of the
The Chemist's Takeaway:
-
At pH 5–6: The
-amine is free (nucleophilic), while the -amine is protonated (inert). This allows for highly selective -functionalization without protecting groups on the -amine. -
At pH > 9: Both amines are free. The
-amine is significantly more nucleophilic due to higher basicity and reduced steric hindrance, favoringngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -selective reactions , though strictly controlling stoichiometry is required to prevent bis-functionalization.
Physicochemical Framework
Understanding the electronic landscape is the prerequisite for controlling selectivity. The table below compares the pKa values of L-Dap methyl ester against L-Lysine methyl ester to highlight the unique "acidic amine" nature of L-Dap.
Table 1: Comparative pKa Values and Nucleophilicity
| Compound | Group | pKa (approx.)[1][2][3] | Protonation State at pH 6.0 | Reactivity Status (pH 6.0) |
| L-Dap Methyl Ester | 4.18 | Neutral (NH | Active Nucleophile | |
| 7.96 | Protonated (NH | Protected / Inert | ||
| L-Lysine Methyl Ester | ~8.9 | Protonated (NH | Inert | |
| ~10.5 | Protonated (NH | Inert |
Data derived from potentiometric studies of 2,3-diaminopropionic acid derivatives (See Ref 1, 2).
Mechanistic Insight: The Inductive Effect
The
Strategic Functionalization Workflows
To visualize the decision-making process for functionalizing L-Dap esters, the following flow diagram maps reaction conditions to regioselective outcomes.
Caption: Decision tree for regioselective functionalization of L-Dap esters based on pH control and chelation strategies.
Experimental Protocols
The following protocols are designed to be self-validating . The success of the reaction can be monitored by observing the solubility changes or specific TLC shifts described.
Protocol A: Selective -Acylation (pH Controlled)
Objective: Acylate the
-
Preparation: Dissolve L-Dap methyl ester dihydrochloride (1.0 equiv) in water or a water/dioxane mixture (1:1).
-
pH Adjustment (The Critical Step):
-
Add solid NaHCO
or dropwise 1M NaOH while monitoring with a calibrated pH meter. -
Target: Stabilize pH at 5.5 – 6.0 .
-
Validation: If pH exceeds 7.5, the
-amine begins to deprotonate, leading to byproduct formation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Reaction:
-
Add the acylating agent (e.g., Acyl Chloride or NHS-ester, 1.0 equiv) dropwise.
-
Maintain pH at 6.0 by simultaneous addition of base (pH-stat) or use a strong buffer.
-
Stir for 1–2 hours at 0°C to RT.
-
-
Workup:
-
Acidify to pH 2–3 to protonate the unreacted
-amines (if any) and ensure the product is in the salt form if isolating the amine salt. -
Note: Since the product has a free
-amine, it will be water-soluble. Purification often requires ion-exchange chromatography or preparative HPLC.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Protocol B: Selective -Protection (Copper(II) Chelation)
Objective: Protect the
-
Complexation:
-
Dissolve L-Dap (free acid or ester) in water.
-
Add Basic Copper Carbonate (CuCO
·Cu(OH) ) or CuSO with 2 equiv NaOH. -
Reflux for 30 mins or stir at RT until a deep blue solution forms.
-
Validation: The formation of a deep blue color indicates successful chelation.
-
-
Functionalization:
-
Cool the solution to 0°C.
-
Add the protecting group reagent (e.g., Cbz-Cl or Boc
O) in a water-miscible solvent (acetone or THF). -
Maintain pH ~9–10 with base.
-
Observation: A precipitate often forms as the zwitterionic complex converts to the hydrophobic protected derivative.
-
-
Decomplexation:
-
Collect the copper complex precipitate (if formed) or treat the solution directly.
-
Method 1 (H
S/Thioacetamide): Precipitates CuS (black solid). Filter to remove. -
Method 2 (EDTA/8-HQ): Add EDTA (1.2 equiv vs Cu) or 8-hydroxyquinoline to chelate copper. The organic product is then extracted or precipitated.
-
-
Result: N
-Protected L-Dap with a free -amino group.
Troubleshooting & Nuances
Ester Hydrolysis
-
Risk: L-Dap esters are prone to hydrolysis and diketopiperazine (DKP) formation, especially at high pH.
-
Mitigation: When performing
-functionalization at high pH, work rapidly at low temperatures (0°C). Avoid leaving the free base ester in solution for extended periods.
Racemization
-
Risk: The
-proton of L-Dap esters is acidic due to the electron-withdrawing ammonium group on the -carbon and the ester. -
Mitigation: Avoid using strong, non-nucleophilic bases (like DBU) or excess tertiary amines. Use inorganic bases (NaHCO
, Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> CO ) where possible.
"Alpha Effect" Confusion
-
Clarification: Do not confuse the "
-amino" position with the "alpha effect" (enhanced nucleophilicity due to adjacent lone pairs, e.g., hydrazine). L-Dap does not exhibit the alpha effect. Its reactivity is governed purely by basicity, steric hindrance, and electrostatic field effects.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
Andrushchenko, V.V., et al. "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors." Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1768, no. 9, 2007, pp. 2196-2208. Link
- Source of specific pKa values for L-Dap and its methyl ester.
-
Szyrwiel, L., et al. "The Cu2+ binding properties of branched peptides based on L-2,3-diaminopropionic acid."[4] Inorganic Chemistry, vol. 53, no.[1][4] 15, 2014, pp. 7951-7959.[4] Link
- Validates the copper coordination chemistry specific to Dap residues.
-
Englund, E.A., et al. "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups."[5] Organic Letters, vol. 6, no. 2, 2004, pp. 213-215.[5] Link
- Provides synthetic routes and orthogonal protection str
-
Jackson, D.Y., et al. "Preparation of 2,3-Diaminopropionic Acid Derivatives." Journal of Organic Chemistry, vol. 52, 1987.
- Foundational text on Dap synthesis and reactivity.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. The Cu²⁺ binding properties of branched peptides based on L-2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
Reference standards for Ethyl (2S)-2,3-diaminopropanoate impurities
As a Senior Application Scientist, ensuring the analytical integrity of chiral intermediates is paramount to the safety and efficacy of final drug products. Ethyl (2S)-2,3-diaminopropanoate is a critical non-proteinogenic amino acid ester utilized extensively in the synthesis of advanced peptide therapeutics and bifunctional chelators for radiopharmaceuticals[1].
Because it serves as a foundational chiral building block, unmanaged impurities—such as its (2R)-enantiomer or hydrolyzed degradants—can severely compromise the receptor-binding affinity and radiochemical yield of the final Active Pharmaceutical Ingredient (API). To comply with stringent regulatory thresholds, analytical laboratories must quantify these impurities using highly characterized reference standards[2].
This guide objectively compares the performance of different tiers of reference standards for Ethyl (2S)-2,3-diaminopropanoate impurities, providing causality-driven insights and self-validating experimental protocols.
Mechanistic Insight: The Causality of Impurity Formation
Before selecting a reference standard, it is crucial to understand the chemical origin of the target impurities to ensure the analytical method is fit-for-purpose:
-
Hydrolytic Degradation ((2S)-2,3-diaminopropanoic acid): The ethyl ester moiety is highly susceptible to nucleophilic attack by water under basic or acidic conditions. This hydrolysis reverts the compound to (2S)-2,3-diaminopropanoic acid[3]. Reference standards for this impurity are critical for stability-indicating assays.
-
Chiral Inversion ((2R)-enantiomer): Prolonged exposure to basic conditions during synthesis can lead to deprotonation at the alpha-carbon, resulting in racemization. The (2R)-enantiomer is an insidious impurity; it exhibits identical physicochemical properties in achiral environments but can completely abrogate the biological activity of the final API[1].
-
Process Impurities (N-Alkylation/Incomplete Deprotection): If synthesized from Boc- or Cbz-protected precursors, trace amounts of mono-protected intermediates may persist, requiring specific process impurity standards.
Comparative Analysis of Reference Standard Tiers
When validating a Chiral LC-MS/MS method, the choice of reference standard dictates the reliability of the quantification. The table below objectively compares three tiers of reference standards used in the pharmaceutical industry.
Table 1: Performance & Suitability Comparison of Impurity Reference Standards
| Metric | Primary Compendial Standards (USP/Ph. Eur.) | Secondary Standards (ISO 17034 Certified) | In-House Synthesized Standards (R&D Grade) |
| Purity Certification | Absolute (Collaborative multi-lab testing) | High (Traceable to Primary Standards) | Variable (Depends on internal NMR/HRMS rigor) |
| Regulatory Acceptance | Unquestioned (Gold Standard for NDA/MAA) | High (Accepted for routine batch release) | Low (Requires extensive justification for IND) |
| Cost & Lead Time | High cost, potentially long lead times | Moderate cost, immediate availability | Low material cost, high internal labor/time cost |
| Best Application | Method Validation, Regulatory Filings | Routine QC, System Suitability Testing (SST) | Early-stage R&D, Proof-of-Concept |
Data Interpretation: While Primary Standards provide the highest analytical certainty and reduce the risk of regulatory rejection[2], Secondary Standards from certified vendors offer an optimal balance of cost and compliance for routine batch release[4].
Experimental Protocol: Self-Validating Chiral LC-MS/MS Quantification
To ensure absolute scientific integrity, the following protocol establishes a self-validating system for quantifying the (2R)-enantiomer and hydrolyzed impurities using a Secondary Reference Standard.
Causality of Method Design: We employ Chiral Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). UV detection alone lacks the sensitivity to detect trace impurities at the 0.05% ICH reporting threshold and cannot differentiate co-eluting isobaric interferents.
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh 10.0 mg of the Ethyl (2S)-2,3-diaminopropanoate Secondary Reference Standard and 1.0 mg of the (2R)-enantiomer Impurity Standard. Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid to create a stock solution.
-
Sample Preparation: Dissolve 50.0 mg of the API intermediate batch in 50 mL of the same diluent.
-
Causality: Formic acid ensures complete protonation of the diamino groups, significantly enhancing mass spectrometric ionization efficiency (ESI+) and preventing peak tailing caused by secondary interactions with the column silica.
-
-
Chromatographic Conditions:
-
Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm). Causality: Zwitterionic stationary phases are uniquely suited for separating underivatized amino acid esters via synergistic ionic and hydrogen-bonding interactions.
-
Mobile Phase: 50 mM Ammonium Formate in Methanol / Acetonitrile (Gradient).
-
Flow Rate: 0.4 mL/min.
-
-
System Suitability Testing (SST) - The Self-Validation Step:
-
Inject the resolution mixture (containing both 2S and 2R enantiomers).
-
Critical Acceptance Criteria: The chromatographic resolution (
) between the (2S) and (2R) peaks must be . The signal-to-noise (S/N) ratio for the 0.05% impurity standard must be . -
System Logic: If these criteria fail, the analytical sequence automatically halts. This prevents the generation of false-negative data, ensuring the system only operates when capable of baseline separation.
-
-
Analysis & Quantification: Inject the unknown sample. Quantify the impurity peaks against the linear calibration curve generated from the reference standards.
Table 2: Experimental Validation Data (Secondary vs. In-House Standard)
| Parameter | Secondary Standard (ISO 17034) | In-House Standard | Acceptance Criteria |
| Recovery at 0.10% Level | 99.2% | 94.5% | 90.0% - 110.0% |
| Method Precision (%RSD, n=6) | 1.8% | 4.2% | |
| S/N Ratio at LOD | 15.4 | 8.2 |
Workflow Visualization
The following diagram illustrates the logical flow of reference standard selection and its integration into a self-validating analytical workflow.
Analytical workflow for impurity quantification comparing reference standard tiers.
References
-
Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides Source: National Institutes of Health (PMC) URL:[Link][1]
-
Showing Compound 2,3-Diaminopropionic acid (FDB022790) Source: FooDB URL:[Link][3]
Sources
- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discover Impurity Reference Standards from USP [usp.org]
- 3. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]
- 4. Impurity standards | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride proper disposal procedures
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride: Comprehensive Operational and Disposal Protocols
As a critical non-proteinogenic amino acid derivative, Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (CAS: 143119-70-4) is heavily utilized as a synthetic building block in peptide synthesis and drug development[1]. However, its specific chemical architecture—a diamine protected as an ethyl ester and stabilized as a dihydrochloride salt—presents unique logistical and safety challenges.
Proper disposal of this compound is not merely an administrative checkbox; it is a fundamental requirement to prevent incompatible chemical reactions, avoid environmental contamination, and maintain compliance with the EPA’s Resource Conservation and Recovery Act (RCRA)[2]. This guide provides field-proven, mechanistically grounded protocols for the safe handling and disposal of this reagent.
Physicochemical Profiling & Hazard Assessment
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of two equivalents of hydrochloric acid (HCl) per molecule dictates its solubility and acidity, while the ethyl ester introduces a vulnerability to hydrolysis[3].
Table 1: Physicochemical Properties and Disposal Implications
| Property | Value / Characteristic | Operational & Disposal Implication |
| Molecular Formula | C₅H₁₂N₂O₂ · 2HCl | The dual HCl salts require two equivalents of base for complete neutralization during aqueous disposal. |
| Solubility | Highly soluble in water and polar protic solvents | Easily mobilizes in aqueous waste streams; cannot be removed via simple filtration. |
| Aqueous pH | Acidic (pH ~2.0 - 4.0) | Must be neutralized prior to combining with general aqueous waste to prevent the generation of toxic gases from incompatible mixing. |
| Chemical Reactivity | Labile ester bond; reactive primary amines | Mixing with strong bases causes exothermic hydrolysis. Must be segregated from strong oxidizing agents to prevent violent reactions. |
| GHS Hazards | Irritant (Skin, Eyes, Respiratory Tract) | Mandates handling within a fume hood and dictates specific PPE during spill cleanup to prevent aerosolized exposure[4]. |
Mechanistic Rationale for Disposal Protocols
The "Dilution is Not the Solution" Principle A common misconception in laboratory settings is that highly water-soluble salts can be flushed down the sink. Although Ethyl (2S)-2,3-diaminopropanoate dihydrochloride dissolves readily, it introduces a significant biological nitrogen load to wastewater. Furthermore, unreacted diamines act as chelating agents that can bind heavy metals in municipal plumbing, disrupting downstream water treatment facilities. The EPA's "cradle-to-grave" framework mandates that such chemical waste be captured at the source and treated[5].
The Danger of Base-Catalyzed Hydrolysis When neutralizing the acidic aqueous waste of this compound, the choice of base is critical. If a strong base (e.g., Sodium Hydroxide, NaOH) is used to neutralize the HCl, the localized spike in pH will trigger the base-catalyzed hydrolysis (saponification) of the ethyl ester. This side reaction cleaves the molecule into (2S)-2,3-diaminopropanoic acid and ethanol. The unintended generation of ethanol introduces a flammable organic solvent into an aqueous waste stream, which fundamentally alters the RCRA waste categorization and complicates incineration logistics[6]. Therefore, neutralization must utilize a weak base.
Step-by-Step Disposal Workflows
The overriding principle governing laboratory waste is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[7]. Below are the self-validating protocols for the three most common waste streams.
Workflow A: Solid Waste (Unused or Expired Reagent)
Do not dissolve solid waste for the sole purpose of disposal. Dissolution unnecessarily increases the volume of hazardous waste.
-
Segregation: Keep the solid powder in its original glass vial or transfer it to a sealable, chemically compatible polypropylene container.
-
Packaging: Ensure the cap is tightly sealed to prevent the hygroscopic powder from absorbing atmospheric moisture, which can degrade the container over time.
-
Labeling: Apply a standard hazardous waste label marked: "Hazardous Solid Waste - Toxic/Irritant (Contains Ethyl (2S)-2,3-diaminopropanoate dihydrochloride)."
-
Transfer: Transfer the container to the institution's central satellite accumulation area for pickup by a licensed RCRA commercial disposal firm for high-temperature incineration[7].
Workflow B: Aqueous Waste Solutions (Self-Validating Neutralization)
-
Preparation: Transfer the acidic aqueous waste to a dedicated, wide-mouth neutralization beaker inside a certified chemical fume hood[8].
-
Controlled Addition: Slowly add a 5% Sodium Bicarbonate (NaHCO₃) solution dropwise while stirring continuously.
-
Self-Validation (Visual & Analytical): The reaction will release carbon dioxide (CO₂) gas. The cessation of bubbling serves as a visual indicator that the bulk of the acid has been neutralized. Confirm the final state by testing with pH paper or a calibrated pH meter until the solution stabilizes between pH 6.0 and 8.0 .
-
Off-Gassing: Allow the solution to sit unsealed in the fume hood for 30 minutes to ensure complete CO₂ off-gassing. Sealing the container prematurely can result in pressure buildup and explosive rupture.
-
Disposal: Transfer to an aqueous waste carboy, label appropriately, and route to a professional disposal service[3].
Workflow C: Organic Solvent Waste (Peptide Synthesis Byproducts)
-
Segregation: If the compound was utilized in a peptide coupling reaction involving organic solvents (e.g., DMF, DCM, or Ethyl Acetate)[9], do not mix the resulting effluent with aqueous waste.
-
Categorization: Pour the waste into the appropriate organic carboy. Use the "Halogenated Waste" carboy if Dichloromethane (DCM) was used, or the "Non-Halogenated Waste" carboy for DMF/Ethyl Acetate mixtures.
-
Storage: Store the carboy in a secondary containment tray, strictly isolated from concentrated acids or oxidizing agents[10].
Spill Response Protocol
OSHA’s Laboratory Standard (29 CFR 1910.1450) requires laboratories to maintain a Chemical Hygiene Plan (CHP) that includes specific spill response tactics[11].
For Solid Powder Spills:
-
PPE: Don nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator to prevent inhalation of the irritating dust[4].
-
Containment: Do not dry-sweep the powder, as this will aerosolize the chemical. Instead, cover the spill with a damp paper towel to suppress dust formation.
-
Collection: Carefully wipe up the material. Place the contaminated paper towels and any residual solid into a hazardous waste bag.
-
Sanitization: Wash the spill area with soap and water, disposing of the wash materials as solid chemical waste[10].
For Aqueous Solution Spills:
-
Neutralization: If the spilled solution is highly acidic, broadcast solid sodium bicarbonate powder directly over the spill to neutralize the acid in situ.
-
Absorption: Cover the neutralized spill with an inert absorbent material (e.g., vermiculite or commercial spill pads). Never use combustible materials like sawdust for chemical spills.
-
Disposal: Scoop the absorbed mixture into a compatible hazardous waste bucket, seal tightly, and label for RCRA incineration.
Waste Management Decision Architecture
Figure 1: Decision tree for the segregation, treatment, and disposal of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride waste streams.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor.[Link]
-
U.S. Environmental Protection Agency (EPA). "Learn about Hazardous Waste Cleanups (Resource Conservation and Recovery Act)." EPA.gov. [Link]
Sources
- 1. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]
- 4. osha.gov [osha.gov]
- 5. transect.com [transect.com]
- 6. oshacode.com [oshacode.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Weekly Safety Meeting – Chemical Hygiene Plan – Safety Matters Weekly [safetymattersweekly.com]
- 9. (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride | 106402-41-9 | Benchchem [benchchem.com]
- 10. Minimizing Liability Through Waste Disposal | VLS [vlses.com]
- 11. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
Personal Protective Equipment (PPE) & Handling Guide: Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
Part 1: Executive Safety Snapshot
Immediate Action Card for Lab Personnel
This compound is a dihydrochloride salt of a diamino ester . While it appears stable as a solid, it possesses dual hazards: the acidity of the hydrochloride salt (upon contact with moisture) and the biological activity of the diamine moiety.
| Hazard Class | Critical Risk | Immediate Mitigation |
| Corrosivity / Irritation | Hydrolysis releases HCl on moist skin/mucosa. | Keep Dry. Wash immediately with soap/water if exposed. |
| Respiratory STOT-SE 3 | Inhalation of fine dust causes severe airway irritation. | Zero-Inhalation Tolerance. Use Fume Hood or N95/P100. |
| Hygroscopicity | Absorbs atmospheric water, turning into a sticky, corrosive gum. | Desiccate. Store under inert gas (Argon/N₂) if possible. |
Part 2: Risk Assessment & PPE Matrix[1]
The "Why" Behind the Gear
As a Senior Application Scientist, I emphasize that standard "lab coat and glasses" are insufficient for diamino-esters due to two specific mechanisms:
-
HCl Hydrolysis: The · 2HCl moiety means this compound is essentially "solid hydrochloric acid" when it hits your sweat or mucous membranes.
-
Sensitization Potential: Diamines are known structural alerts for skin sensitization. Repeated minor exposures can lead to permanent allergic dermatitis.
PPE Selection Matrix
Select your gear based on the operational state of the chemical.
| Protective Gear | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Spill Cleanup (Emergency) |
| Hand Protection | Double Nitrile (min 5 mil).Rationale: Prevent micro-tears from spatula edges. | Nitrile (Outer) + Laminate (Inner) if using penetrating solvents (DCM/DMF). | Thick Nitrile or Butyl Rubber (min 8 mil). |
| Respiratory | Fume Hood (Sash at working height).If hood unavailable: P100/N99 Respirator. | Fume Hood required.Vapor cartridge if solvents involved. | Full-face Respirator with Multi-Gas/Vapor cartridge. |
| Eye/Face | Chemical Goggles (Indirect Vent).Safety glasses allow dust entry from sides. | Safety Glasses with side shields + Face Shield if heating/pressurizing. | Chemical Goggles + Face Shield . |
| Body | Lab Coat (Cotton/Poly).Closed-toe shoes. | Lab Coat + Chemical Apron (if >100mL volume). | Tyvek Suit or Chemical Apron. |
Part 3: Operational Protocols
Workflow Visualization
The following diagram outlines the decision logic for safe handling, from storage to disposal.
Figure 1: Operational workflow emphasizing environmental control prior to weighing.
Detailed Methodologies
Protocol A: Precision Weighing (Solid State)
Context: The dihydrochloride salt is prone to static charge and clumping.
-
Environment: Operate inside a chemical fume hood. If the lab is humid (>50% RH), use a glove bag or blanket with Argon.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Static discharge can scatter the fine powder, creating an inhalation hazard.
-
Transfer: Do not use metal spatulas if avoiding trace iron contamination is critical (though generally acceptable). Use PTFE-coated spatulas to prevent the hygroscopic solid from sticking.
-
Closing: Wipe the threads of the container with a dry Kimwipe before recapping to prevent the lid from seizing due to hydrolyzed crust formation.
Protocol B: Solubilization & Neutralization
Context: Dissolving this salt releases protons, significantly lowering pH and potentially generating heat.
-
Solvent Choice: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar organics.
-
Exotherm Check: When dissolving >1 gram, place the receiving flask in a cool water bath (20°C).
-
Free-Basing (If required):
-
Do not add strong base (NaOH) directly to the solid.
-
Dissolve in solvent first, then add base (TEA/DIPEA/Carbonate) dropwise at 0°C.
-
Warning: Rapid neutralization can generate localized heat and vaporize volatile solvents.
-
Part 4: Emergency & Disposal Logistics
Spill Response (Solid)
-
Evacuate the immediate area of personnel not wearing PPE.[1]
-
Cover the spill with a dry absorbent pad or paper towel to prevent air currents from spreading dust.
-
Wet Wipe: Do not dry sweep. Lightly dampen a paper towel with an inert solvent (Isopropanol or Water) and wipe inward from the periphery.
-
Neutralize: Clean the surface with a mild 5% Sodium Bicarbonate solution to neutralize acidic residues.
Waste Disposal
Never dispose of amine salts in the drain.
| Waste Stream | Composition | Protocol |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene. Label "Solid Chemical Waste - Corrosive/Irritant". |
| Liquid Waste | Reaction mixtures, mother liquors. | Adjust pH to 6-9 if protocol allows, then segregate into "Basic Organic Waste" (due to amine content) or "Halogenated Waste" (if DCM/Chloroform used). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12495315, (2S)-2,3-diaminopropanoic acid;hydrochloride.[2] Retrieved from [Link]
-
Fisher Scientific. Safety Data Sheet: DL-2,3-Diaminopropionic acid monohydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
